molecular formula C7H13I B152008 (Iodomethyl)cyclohexane CAS No. 5469-33-0

(Iodomethyl)cyclohexane

Cat. No.: B152008
CAS No.: 5469-33-0
M. Wt: 224.08 g/mol
InChI Key: CXHHAWACKSPTFF-UHFFFAOYSA-N
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Description

(Iodomethyl)cyclohexane, systematically known as 1-Iodo-1-methylcyclohexane, is a valuable organoiodine compound in scientific research. Its primary research interest stems from its role as a functionalized cycloalkane and its relationship to methylcyclohexane (MCH), a molecule of significant importance in the field of sustainable energy. MCH is a central component in Liquid Organic Hydrogen Carrier (LOHC) technology, which is a promising solution for the safe and efficient storage and transportation of hydrogen energy . The dehydrogenation of MCH to toluene is a critical endothermic reaction for releasing hydrogen, a process that relies on efficient catalysts . Current research is intensely focused on developing high-performance catalysts, including Pt-based and Ni-based systems, to improve the efficiency, selectivity, and stability of this reaction . As a derivative of this key system, (Iodomethyl)cyclohexane provides researchers with a halogenated analog to probe reaction mechanisms, such as those studied via density functional theory (DFT) , or to synthesize novel catalytic materials and ligands. Its structure makes it a potential intermediate in organic synthesis and materials science, enabling investigations into C-I bond reactivity and the development of new synthetic methodologies. This compound is strictly for research purposes in these and other advanced chemical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

iodomethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13I/c8-6-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHHAWACKSPTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282275
Record name (iodomethyl)cyclohexane
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Molecular Weight

224.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5469-33-0
Record name 5469-33-0
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Record name (iodomethyl)cyclohexane
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Record name (iodomethyl)cyclohexane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (Iodomethyl)cyclohexane from Cyclohexanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for converting cyclohexanemethanol (B47985) to (iodomethyl)cyclohexane, a valuable intermediate in organic synthesis. This document details two primary methodologies: a direct one-step iodination via the Appel reaction and a two-step sequence involving the formation of a tosylate intermediate followed by a Finkelstein reaction. Detailed experimental protocols, quantitative data summaries, and reaction pathway visualizations are provided to assist researchers in the practical application of these methods.

Introduction

(Iodomethyl)cyclohexane is a key building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceutical agents. The presence of a reactive iodine atom allows for a variety of nucleophilic substitution reactions, making it a versatile precursor for introducing the cyclohexylmethyl moiety into a target structure. This guide focuses on the efficient synthesis of this compound from the readily available starting material, cyclohexanemethanol.

Synthetic Methodologies

Two principal strategies for the synthesis of (iodomethyl)cyclohexane from cyclohexanemethanol are discussed:

  • Method A: One-Step Appel Reaction: A direct conversion of the alcohol to the iodide.

  • Method B: Two-Step Synthesis via Tosylate Intermediate: A sequential process involving the conversion of the alcohol to a tosylate, followed by nucleophilic substitution with iodide.

Method A: One-Step Iodination (Appel Reaction)

The Appel reaction provides a direct and efficient method for the conversion of primary and secondary alcohols to the corresponding alkyl iodides using triphenylphosphine (B44618) and iodine.[1][2][3] This reaction proceeds under mild conditions and is a common choice for this type of transformation.

The reaction proceeds through the formation of a phosphonium (B103445) iodide species, which then activates the hydroxyl group of the alcohol, making it a good leaving group. Subsequent nucleophilic attack by the iodide ion results in the formation of the alkyl iodide and triphenylphosphine oxide.

Appel_Reaction Cyclohexanemethanol Cyclohexanemethanol Iodomethylcyclohexane (Iodomethyl)cyclohexane Cyclohexanemethanol->Iodomethylcyclohexane Appel Reaction Reagents PPh₃, I₂, Imidazole Solvent DCM, 0°C to rt

Caption: One-step synthesis of (iodomethyl)cyclohexane via the Appel reaction.

A detailed experimental protocol for the synthesis of (iodomethyl)cyclohexane from cyclohexanemethanol using the Appel reaction has been reported in the literature.[4]

Procedure: Under a nitrogen atmosphere, cyclohexanemethanol (5.00 mL, 40.7 mmol) is dissolved in dichloromethane (B109758) (101 mL) and the solution is cooled to 0 °C. Imidazole (3.6 g, 52.9 mmol), triphenylphosphine (13.9 g, 52.9 mmol), and iodine (13.4 g, 52.9 mmol) are added sequentially. The reaction mixture is stirred at 0 °C for 30 minutes. Upon completion of the reaction, as monitored by an appropriate technique such as TLC, additional dichloromethane is added. The organic layer is washed sequentially with water and aqueous sodium thiosulfate (B1220275) solution. The organic layer is then dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography using pentane (B18724) as the eluent to yield (iodomethyl)cyclohexane as a colorless oil.[4]

ParameterValueReference
Starting Material Cyclohexanemethanol[4]
Reagents Triphenylphosphine, Iodine, Imidazole[4]
Solvent Dichloromethane[4]
Temperature 0 °C to room temperature[4]
Reaction Time 30 minutes[4]
Yield 64%[4]
Method B: Two-Step Synthesis via Tosylate Intermediate

An alternative route to (iodomethyl)cyclohexane involves a two-step process. First, the hydroxyl group of cyclohexanemethanol is converted to a p-toluenesulfonate (tosylate) ester, which is an excellent leaving group.[5][6] The resulting cyclohexylmethyl tosylate is then subjected to a Finkelstein reaction, where the tosylate group is displaced by an iodide ion.

This two-step approach provides a reliable method for the synthesis, particularly when the direct iodination proves to be problematic for a specific substrate.

Two_Step_Synthesis Cyclohexanemethanol Cyclohexanemethanol CyclohexylmethylTosylate Cyclohexylmethyl Tosylate Cyclohexanemethanol->CyclohexylmethylTosylate Tosylation Iodomethylcyclohexane (Iodomethyl)cyclohexane CyclohexylmethylTosylate->Iodomethylcyclohexane Finkelstein Reaction Step1_Reagents TsCl, Pyridine (B92270) Step1_Solvent DCM, 0°C to rt Step2_Reagents NaI Step2_Solvent Acetone, reflux

Caption: Two-step synthesis of (iodomethyl)cyclohexane via a tosylate intermediate.

Step 1: Synthesis of Cyclohexylmethyl Tosylate (General Procedure)

Procedure: To a solution of cyclohexanemethanol (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added pyridine (1.5-2.5 eq.). p-Toluenesulfonyl chloride (TsCl) (1.1-1.2 eq.) is then added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes, followed by stirring at room temperature for 4-6 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with cold 1M HCl. The organic layer is separated, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude cyclohexylmethyl tosylate, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of (Iodomethyl)cyclohexane from Cyclohexylmethyl Tosylate (Finkelstein Reaction - General Procedure)

Procedure: Cyclohexylmethyl tosylate (1 eq.) is dissolved in acetone. Sodium iodide (NaI) (1.5-3.0 eq.) is added, and the mixture is heated to reflux. The reaction is monitored by TLC. The precipitation of sodium tosylate drives the reaction to completion. After cooling to room temperature, the precipitate is filtered off. The filtrate is concentrated, and the residue is taken up in a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford (iodomethyl)cyclohexane.

ParameterStep 1: TosylationStep 2: Finkelstein Reaction
Starting Material CyclohexanemethanolCyclohexylmethyl Tosylate
Reagents p-Toluenesulfonyl chloride, PyridineSodium Iodide
Solvent DichloromethaneAcetone
Temperature 0 °C to room temperatureReflux
Reaction Time 4-6 hoursVaries (typically several hours)
Yield High (typically >80%)High (typically >85%)

Comparison of Methods

FeatureMethod A: Appel ReactionMethod B: Two-Step Synthesis
Number of Steps OneTwo
Reagents Triphenylphosphine, Iodine, Imidazolep-Toluenesulfonyl chloride, Pyridine, Sodium Iodide
Byproducts Triphenylphosphine oxidePyridinium hydrochloride, Sodium tosylate
Overall Yield ~64% (reported for specific protocol)[4]Potentially higher overall yield
Considerations Direct, but requires chromatographic separation from triphenylphosphine oxide.Longer overall process, but intermediates are often crystalline and easily purified. Tosylates are stable and can be stored.

Conclusion

Both the one-step Appel reaction and the two-step synthesis via a tosylate intermediate are effective methods for the preparation of (iodomethyl)cyclohexane from cyclohexanemethanol. The choice of method will depend on factors such as the desired scale of the reaction, the availability of reagents, and the preferred purification techniques. The Appel reaction offers a more direct route, while the two-step synthesis provides a robust alternative with potentially higher overall yields and easier purification of the intermediate. This guide provides the necessary technical details for researchers to implement either of these synthetic strategies in their work.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of (Iodomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Iodomethyl)cyclohexane (CAS No. 5469-33-0) is a halogenated organic compound that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a cyclohexane (B81311) ring bonded to an iodomethyl group, imparts a unique combination of steric bulk and reactivity, making it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. The presence of the iodine atom, an excellent leaving group, facilitates a range of nucleophilic substitution and elimination reactions. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies related to (Iodomethyl)cyclohexane.

Chemical and Physical Properties

(Iodomethyl)cyclohexane is typically a colorless to pale yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1. It is important to note that some physical properties, such as the melting point, have conflicting reports in the literature, and the data presented here is a consolidation of the most consistent findings.

Table 1: Chemical and Physical Properties of (Iodomethyl)cyclohexane

PropertyValueReference
Molecular Formula C₇H₁₃I[2]
Molecular Weight 224.08 g/mol [2]
CAS Number 5469-33-0[2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 213.3 °C at 760 mmHg
Density 1.531 g/cm³
Refractive Index 1.531
Flash Point 86.2 °C
Storage 2-8°C, protected from light[3]

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of (Iodomethyl)cyclohexane is expected to show complex multiplets for the cyclohexane ring protons and a downfield doublet for the methylene (B1212753) protons adjacent to the iodine atom.

Table 2: Predicted ¹H NMR Chemical Shifts for (Iodomethyl)cyclohexane

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂-I~3.2Doublet2H
Cyclohexane Ring Protons0.9 - 2.0Multiplets11H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will be characterized by a significantly downfield-shifted signal for the carbon atom bonded to iodine.

Table 3: Predicted ¹³C NMR Chemical Shifts for (Iodomethyl)cyclohexane

CarbonPredicted Chemical Shift (δ, ppm)
-CH₂-I~10
C1 (Cyclohexane)~40
C2, C6 (Cyclohexane)~35
C3, C5 (Cyclohexane)~26
C4 (Cyclohexane)~25
Infrared (IR) Spectroscopy

The IR spectrum of (Iodomethyl)cyclohexane will be dominated by the characteristic absorptions of the C-H bonds of the cyclohexane ring.

Table 4: Predicted IR Absorption Bands for (Iodomethyl)cyclohexane

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (sp³ stretch)2850-2930Strong
CH₂ bend~1450Medium
C-I stretch500-600Medium-Weak
Mass Spectrometry (MS)

The mass spectrum of (Iodomethyl)cyclohexane is expected to show a molecular ion peak at m/z 224. Key fragmentation patterns would involve the loss of an iodine atom and fragmentation of the cyclohexane ring.

Table 5: Predicted Major Fragments in the Mass Spectrum of (Iodomethyl)cyclohexane

m/zFragment
224[C₇H₁₃I]⁺ (Molecular Ion)
127[I]⁺
97[C₇H₁₃]⁺ (Loss of I)
83[C₆H₁₁]⁺ (Cyclohexyl cation)
55[C₄H₇]⁺

Reactivity and Reaction Mechanisms

The reactivity of (Iodomethyl)cyclohexane is primarily governed by the C-I bond. The iodide ion is an excellent leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (Sₙ2) Reactions

(Iodomethyl)cyclohexane is a primary alkyl halide and thus readily undergoes Sₙ2 reactions with a variety of nucleophiles. The reaction involves a backside attack of the nucleophile on the carbon atom bearing the iodine, leading to an inversion of stereochemistry if the carbon were chiral.

SN2_Mechanism reactant (Iodomethyl)cyclohexane transition_state [Nu---CH₂(C₆H₁₁)---I]⁻ reactant->transition_state nucleophile Nu⁻ nucleophile->transition_state product Nu-CH₂(C₆H₁₁) transition_state->product leaving_group I⁻ transition_state->leaving_group

Sₙ2 reaction mechanism of (Iodomethyl)cyclohexane.
Elimination (E2) Reactions

In the presence of a strong, sterically hindered base, (Iodomethyl)cyclohexane can undergo an E2 elimination reaction to form methylenecyclohexane. The reaction is concerted, requiring an anti-periplanar arrangement of a β-hydrogen and the leaving group.

E2_Mechanism cluster_reactants cluster_products reactant (Iodomethyl)cyclohexane product_alkene Methylenecyclohexane reactant->product_alkene leaving_group I⁻ reactant->leaving_group base B⁻ product_base BH base->product_base Synthesis_Workflow start Dissolve Cyclohexanemethanol, Triphenylphosphine, and Imidazole in Dichloromethane add_iodine Add Iodine portion-wise at 0 °C start->add_iodine react Stir at room temperature (Monitor by TLC) add_iodine->react quench Quench with aqueous Sodium Thiosulfate react->quench extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry Dry over anhydrous Magnesium Sulfate wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (Silica gel, Hexanes) concentrate->purify end_product (Iodomethyl)cyclohexane purify->end_product

References

Spectroscopic Analysis of (Iodomethyl)cyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for (Iodomethyl)cyclohexane (CAS No. 5469-33-0), a valuable intermediate in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and analysis of analogous compounds. Detailed experimental protocols for acquiring such spectra are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and MS data for (Iodomethyl)cyclohexane. These predictions are derived from the analysis of similar chemical structures and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Data for (Iodomethyl)cyclohexane

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.15Doublet2H-CH₂I
~1.70 - 1.85Multiplet1H-CH-
~1.60 - 1.70Multiplet4HCyclohexane (B81311) CH₂
~1.15 - 1.35Multiplet4HCyclohexane CH₂
~0.90 - 1.10Multiplet2HCyclohexane CH₂

Note: The chemical shift of the methylene (B1212753) protons adjacent to the iodine atom is significantly downfield due to the electronegativity of the iodine. The cyclohexane protons will exhibit complex splitting patterns due to axial and equatorial environments and their coupling with neighboring protons.

Table 2: Predicted ¹³C NMR Data for (Iodomethyl)cyclohexane

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~10 - 15Primary (CH₂)-CH₂I
~35 - 40Tertiary (CH)-CH-
~30 - 35Secondary (CH₂)Cyclohexane C2/C6
~25 - 30Secondary (CH₂)Cyclohexane C3/C5
~20 - 25Secondary (CH₂)Cyclohexane C4

Note: The carbon atom bonded to the iodine is expected to be significantly shielded (upfield shift) due to the "heavy atom effect," which is characteristic of alkyl iodides.

Table 3: Predicted IR Absorption Data for (Iodomethyl)cyclohexane
Wavenumber (cm⁻¹)IntensityVibration
2925 - 2935StrongC-H Asymmetric Stretch (Cyclohexane)
2850 - 2860StrongC-H Symmetric Stretch (Cyclohexane)
1445 - 1455MediumCH₂ Scissoring
~1200MediumC-I Stretch
800 - 1000Medium-WeakCyclohexane Ring Vibrations (Fingerprint Region)

Note: The C-I stretching vibration is often weak and can be difficult to assign definitively in the fingerprint region.

Table 4: Predicted Mass Spectrometry Fragmentation Data for (Iodomethyl)cyclohexane

Ionization Mode: Electron Ionization (EI)

m/zProposed FragmentNotes
224[C₇H₁₃I]⁺•Molecular Ion (M⁺•)
127[I]⁺Iodine cation
97[C₇H₁₃]⁺Loss of I• radical
83[C₆H₁₁]⁺Loss of •CH₂I
69[C₅H₉]⁺Fragmentation of the cyclohexane ring
55[C₄H₇]⁺Fragmentation of the cyclohexane ring
41[C₃H₅]⁺Fragmentation of the cyclohexane ring

Note: The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the iodine radical and subsequent fragmentation of the cyclohexyl ring.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are general protocols and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • For a ¹H NMR spectrum, dissolve approximately 5-25 mg of (Iodomethyl)cyclohexane in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1]

    • For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.[2]

    • The sample should be prepared in a clean, dry 5 mm NMR tube.[3]

    • Ensure the solution is homogeneous and free of any solid particles by filtering if necessary.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[2]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

    • Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[4]

Infrared (IR) Spectroscopy

This protocol describes the use of Attenuated Total Reflectance (ATR) FTIR, a common technique for liquid samples.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[5]

    • Place a small drop of neat (Iodomethyl)cyclohexane directly onto the center of the ATR crystal.[6]

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[7]

    • Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.[5]

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[8]

    • Clean the ATR crystal thoroughly after the measurement.[5]

Mass Spectrometry (MS)

This protocol outlines a general procedure for Gas Chromatography-Mass Spectrometry (GC-MS), suitable for a volatile compound like (Iodomethyl)cyclohexane.

  • Sample Preparation:

    • Prepare a dilute solution of (Iodomethyl)cyclohexane (approximately 10 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[9]

    • The sample should be placed in a clean 1.5 mL GC autosampler vial.[9]

    • Ensure the sample is free of any particulate matter.[10]

  • Data Acquisition:

    • Set the GC-MS parameters, including the injector temperature, GC column temperature program, and mass spectrometer settings (e.g., ionization energy, mass range).

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • The compound will be separated from the solvent and any impurities as it passes through the GC column.

    • As the compound elutes from the column, it will enter the mass spectrometer, where it is ionized and fragmented.

    • The mass spectrometer will detect the mass-to-charge ratio of the molecular ion and its fragments.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Spectroscopic_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Structure Elucidation Sample Unknown Compound ((Iodomethyl)cyclohexane) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Sample Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Analyze_NMR Chemical Shifts, Coupling, Integration NMR->Analyze_NMR Analyze_IR Functional Group Identification IR->Analyze_IR Analyze_MS Molecular Weight, Fragmentation Pattern MS->Analyze_MS Propose_Structure Propose Structure Analyze_NMR->Propose_Structure Analyze_IR->Propose_Structure Analyze_MS->Propose_Structure Confirm_Structure Confirm Structure Propose_Structure->Confirm_Structure

References

(Iodomethyl)cyclohexane CAS number 5469-33-0 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (Iodomethyl)cyclohexane

CAS Number: 5469-33-0

This document provides a comprehensive technical overview of (Iodomethyl)cyclohexane, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. The guide covers the compound's physicochemical properties, spectroscopic characteristics, synthesis, reactivity, and safety information.

Physicochemical Properties

(Iodomethyl)cyclohexane is a colorless to pale yellow liquid at room temperature.[1] It is characterized by a cyclohexane (B81311) ring attached to an iodomethyl group. This primary alkyl iodide structure makes it a versatile reagent, particularly in reactions where the iodine atom can serve as an effective leaving group.[1][2] It is generally soluble in common organic solvents.[1]

Key quantitative properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₁₃I[1][3]
Molecular Weight 224.08 g/mol
Density 1.531 g/cm³[4]
Boiling Point 86.5-87.5 °C at 20-21 mmHg
213.3 °C at 760 mmHg[4]
Flash Point 86.2 °C[4]
Refractive Index 1.531[4]
InChI Key CXHHAWACKSPTFF-UHFFFAOYSA-N[3]
SMILES C1CCC(CC1)CI[3]

Spectroscopic Data Analysis

TechniquePredicted Characteristics
¹H NMR -CH₂I protons: A doublet is expected around δ 3.2 ppm. The chemical shift is downfield due to the deshielding effect of the adjacent iodine atom. It will be split by the single proton on the adjacent cyclohexane carbon. -CH proton (on cyclohexane): A multiplet is expected for the proton attached to the carbon bearing the -CH₂I group. Cyclohexane ring protons: A complex series of overlapping multiplets is expected in the δ 1.0-2.0 ppm range.
¹³C NMR -CH₂I carbon: A signal is expected in the δ 5-15 ppm range. The direct attachment to iodine causes a significant upfield shift (the "heavy atom effect"). Cyclohexane ring carbons: Multiple signals are expected in the δ 25-45 ppm range. The carbon attached to the -CH₂I group will be distinct from the others.
Infrared (IR) C-H stretching (sp³): Strong absorptions are expected just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). CH₂ scissoring: An absorption is expected around 1450 cm⁻¹. C-I stretching: A weak to medium absorption is expected in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spec. (MS) Molecular Ion (M⁺): A peak is expected at m/z = 224, corresponding to the molecular weight. Key Fragments: A prominent peak at m/z = 127 corresponding to I⁺. A peak at m/z = 97 resulting from the loss of the iodine radical ([M-I]⁺), corresponding to the cyclohexylmethyl cation. Loss of HI would lead to a peak at m/z = 96.

Synthesis and Reactivity

(Iodomethyl)cyclohexane is a valuable synthetic intermediate due to the reactivity of the carbon-iodine bond. Iodine is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution.

Synthesis Pathways

Several general methods can be employed for the synthesis of (Iodomethyl)cyclohexane:

  • From Cyclohexylmethanol: The most common laboratory synthesis would involve the conversion of the corresponding alcohol, cyclohexylmethanol. This can be achieved using various reagents, such as triphenylphosphine (B44618), iodine, and imidazole (B134444) (Appel reaction).

  • Finkelstein Reaction: This method involves treating (chloromethyl)cyclohexane (B52918) or (bromomethyl)cyclohexane (B57075) with sodium iodide in a suitable solvent like acetone. The equilibrium is driven towards the product by the precipitation of sodium chloride or sodium bromide.

  • Direct Halogenation: While possible, the direct halogenation of methylcyclohexane (B89554) with iodine is less common due to issues with selectivity and reactivity.[2]

G cluster_0 Synthesis via Finkelstein Reaction start (Bromomethyl)cyclohexane or (Chloromethyl)cyclohexane product (Iodomethyl)cyclohexane start->product Reflux reagent Sodium Iodide (NaI) in Acetone reagent->product side_product NaBr or NaCl (precipitate) product->side_product drives equilibrium

Caption: Finkelstein reaction workflow for synthesis.

Key Reactions

The primary utility of (Iodomethyl)cyclohexane lies in its reactions as an electrophile.

  • Nucleophilic Substitution (Sₙ2): As a primary alkyl halide with minimal steric hindrance at the α-carbon, it readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., CN⁻, N₃⁻, RS⁻, R-COO⁻) to form new carbon-carbon and carbon-heteroatom bonds.[2]

  • Elimination (E2): In the presence of strong, sterically hindered bases (e.g., potassium tert-butoxide), an E2 elimination reaction can occur to yield methylenecyclohexane. This is often a competing pathway with Sₙ2.[2]

  • Organometallic Formation: It can be used to prepare organometallic reagents, such as the corresponding Grignard reagent (cyclohexylmethylmagnesium iodide), by reacting with magnesium metal.

G substrate (Iodomethyl)cyclohexane product Substituted Product (e.g., Cyclohexylacetonitrile) substrate->product Sₙ2 nucleophile Nucleophile (e.g., CN⁻) nucleophile->substrate Backside Attack leaving_group Iodide (I⁻) product->leaving_group

Caption: Generalized Sₙ2 reaction pathway.

G substrate (Iodomethyl)cyclohexane product Methylenecyclohexane substrate->product E2 Elimination base Strong, Hindered Base (e.g., t-BuOK) base->substrate Removes β-Proton side_products Conjugate Acid + I⁻ product->side_products

Caption: Competing E2 elimination pathway.

Experimental Protocols

The following are representative experimental procedures. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of (Iodomethyl)cyclohexane from Cyclohexylmethanol

Materials:

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (1.2 eq) and imidazole (1.2 eq) to dry dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add iodine (1.1 eq) portion-wise, maintaining the temperature below 10 °C. The solution should turn a dark brown/purple color.

  • Stir for 15 minutes, then add a solution of cyclohexylmethanol (1.0 eq) in dichloromethane dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the color dissipates.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography (eluting with hexanes) to afford pure (Iodomethyl)cyclohexane.

Sₙ2 Reaction: Synthesis of Cyclohexylacetonitrile

Materials:

  • (Iodomethyl)cyclohexane

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Diethyl ether

  • Deionized water

Procedure (CAUTION: Sodium cyanide is highly toxic):

  • In a round-bottom flask, dissolve sodium cyanide (1.5 eq) in anhydrous DMSO.

  • Add (Iodomethyl)cyclohexane (1.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 12-18 hours, monitoring completion by GC-MS or TLC.

  • Cool the reaction to room temperature and carefully pour it into a separatory funnel containing deionized water.

  • Extract the aqueous mixture three times with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by vacuum distillation or column chromatography to yield cyclohexylacetonitrile.

Safety and Handling

(Iodomethyl)cyclohexane is a combustible and hazardous chemical that requires careful handling.

Hazard TypeGHS Information
Pictograms
Signal Word Danger
Hazard Statements H227: Combustible liquid.[3] H315: Causes skin irritation.[3] H318: Causes serious eye damage.[3] H335: May cause respiratory irritation.[3]
Precautionary P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor.

Handling Recommendations: Use in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Storage: Store in a cool, dry, dark place (2-8 °C recommended) in a tightly sealed container away from incompatible materials such as strong oxidizing agents and strong bases. The compound may be light-sensitive.

References

Physical properties of (Iodomethyl)cyclohexane (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (Iodomethyl)cyclohexane

This guide provides a detailed overview of the key physical properties of (Iodomethyl)cyclohexane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require accurate physical data and standardized experimental procedures.

Core Physical Properties

(Iodomethyl)cyclohexane is a halogenated organic compound with the chemical formula C₇H₁₃I. Accurate knowledge of its physical properties is essential for its application in organic synthesis and materials science.

Data Presentation

The experimentally determined and reported physical properties of (Iodomethyl)cyclohexane are summarized in the table below. It is important to note the conditions, particularly pressure, under which boiling points were measured, as this significantly affects the observed temperature.

Physical PropertyValueConditions
Boiling Point 213.3 °Cat 760 mmHg
86.5-87.5 °Cat 20-21 mmHg
Density 1.531 g/cm³Not Specified

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of boiling point and density for liquid compounds such as (Iodomethyl)cyclohexane. These protocols are generalized and represent common, reliable methods for obtaining accurate physical data.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.

Apparatus:

  • Thiele tube

  • Mineral oil or other suitable heating fluid

  • Thermometer (-10 to 250 °C range)

  • Small test tube (e.g., 75x12 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for securing the test tube to the thermometer

  • Bunsen burner or microburner

  • Stand and clamp

Procedure:

  • Sample Preparation: A small amount of the liquid sample, approximately 0.5 mL, is placed into the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

  • Assembly: The test tube is securely attached to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Thiele Tube Setup: The thermometer and test tube assembly is inserted into the Thiele tube, which is filled with mineral oil to a level just above the side arm. The assembly should be positioned so that the sample is in the center of the main body of the tube.

  • Heating: The side arm of the Thiele tube is gently and evenly heated with a small flame. The unique shape of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.

  • Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.

  • Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[1]

Determination of Density (Pycnometer Method)

A pycnometer, or specific gravity bottle, is a piece of glassware designed to measure the density of a liquid with high precision.

Apparatus:

  • Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube

  • Analytical balance (readable to at least 0.001 g)

  • Thermometer

  • Distilled water

  • The liquid sample ((Iodomethyl)cyclohexane)

  • Acetone or other volatile solvent for cleaning and drying

Procedure:

  • Cleaning and Drying: The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone) and dried completely.

  • Mass of Empty Pycnometer: The mass of the clean, dry, and empty pycnometer with its stopper is accurately measured using an analytical balance (m₁).

  • Mass of Pycnometer with Water: The pycnometer is filled with distilled water, and the stopper is carefully inserted, ensuring that any excess water is expelled through the capillary. The exterior of the pycnometer is wiped dry, and its mass is measured (m₂). The temperature of the water is recorded.

  • Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with the liquid sample ((Iodomethyl)cyclohexane). The same procedure of inserting the stopper and drying the exterior is followed. The mass of the pycnometer filled with the sample is then measured (m₃).

  • Calculation: The density of the sample is calculated using the following formula:

    Density of sample (ρ_sample) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

    where ρ_water is the known density of water at the recorded temperature.[2][3]

Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of a liquid chemical sample, encompassing sample handling, physical property determination, and data verification.

G cluster_0 Sample Preparation & Handling cluster_1 Physical Property Determination cluster_1a Boiling Point Measurement cluster_1b Density Measurement cluster_2 Data Analysis & Verification A Obtain Liquid Sample B Ensure Sample Purity A->B C Prepare Thiele Tube Apparatus B->C F Measure Mass of Empty Pycnometer B->F D Heat Sample & Observe Bubbling C->D E Record Temperature at Reflux D->E I Compile Data into Table E->I G Measure Mass with Sample F->G H Calculate Density G->H H->I J Compare with Literature Values I->J K Final Report Generation J->K

Caption: Workflow for Physical Property Characterization.

References

A Comprehensive Technical Guide to the Synthesis of (Iodomethyl)cyclohexane via the Appel Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of (iodomethyl)cyclohexane from cyclohexanemethanol (B47985) using iodine and triphenylphosphine (B44618). This transformation, a variation of the Appel reaction, is a widely utilized method for the conversion of primary alcohols to their corresponding iodides, which are valuable intermediates in organic synthesis and drug development.

Organo-iodides, such as (iodomethyl)cyclohexane, are crucial building blocks in medicinal chemistry and materials science due to their utility in forming carbon-carbon and carbon-heteroatom bonds through various coupling reactions.[1] Their synthesis from readily available alcohols is a fundamental transformation in organic chemistry.

Reaction Principle: The Appel Reaction

The conversion of alcohols to alkyl iodides using a combination of triphenylphosphine (PPh₃) and iodine (I₂) is a well-established synthetic method.[2][3][4] The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct.[3][4] The reaction typically occurs under mild conditions and is applicable to a wide range of alcohols, including primary and secondary ones. The mechanism for primary alcohols, such as cyclohexanemethanol, follows an Sₙ2 pathway, leading to an inversion of stereochemistry if the alcohol is chiral.[2][3][5]

Experimental Protocol: Synthesis of (Iodomethyl)cyclohexane

A detailed experimental procedure for the synthesis of (iodomethyl)cyclohexane from cyclohexanemethanol is outlined below. This protocol is based on established literature procedures.[6]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Under a nitrogen atmosphere, dissolve cyclohexanemethanol (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Sequentially add imidazole (1.3 eq), triphenylphosphine (1.3 eq), and iodine (1.3 eq) to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with dichloromethane.

  • Transfer the reaction mixture to a separatory funnel and wash the organic layer sequentially with water and an aqueous solution of sodium thiosulfate to remove unreacted iodine and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by silica gel column chromatography using pentane as the eluent to afford (iodomethyl)cyclohexane as a colorless oil.

Quantitative Data

The following table summarizes the reported yield for the synthesis of (iodomethyl)cyclohexane using the protocol described above.

Starting MaterialReagentsSolventReaction TimeYield (%)Reference
CyclohexanemethanolI₂, PPh₃, ImidazoleDichloromethane30 min64[6]

It is important to note that reaction conditions can be optimized to improve yields. For instance, variations in solvent, temperature, and the use of different bases can influence the efficiency of the reaction.[1][7]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the reaction mechanism for the synthesis of (iodomethyl)cyclohexane and a general experimental workflow for the procedure.

ReactionMechanism PPh3 PPh₃ Intermediate1 [Ph₃P-I]⁺ I⁻ PPh3->Intermediate1 + I₂ I2 I₂ I2->Intermediate1 Oxyphosphonium Cyclohexyl-CH₂-O-PPh₃⁺ I⁻ Intermediate1->Oxyphosphonium + Alcohol Alcohol Cyclohexyl-CH₂OH Alcohol->Oxyphosphonium + Imidazole Imidazole Imidazole Imidazole_H Imidazole-H⁺ Imidazole->Imidazole_H Product (Iodomethyl)cyclohexane Oxyphosphonium:f0->Product + I⁻ (Sₙ2) Byproduct Ph₃P=O Oxyphosphonium->Byproduct Iodide_ion I⁻ Iodide_ion->Product ExperimentalWorkflow Start Start: Dissolve Cyclohexanemethanol in DCM Cool Cool to 0 °C Start->Cool AddReagents Add Imidazole, PPh₃, and I₂ Cool->AddReagents React Stir at 0 °C for 30 min AddReagents->React Workup Aqueous Workup (H₂O, Na₂S₂O₃) React->Workup Dry Dry (Na₂SO₄) and Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify End End: (Iodomethyl)cyclohexane Purify->End

References

An In-Depth Technical Guide to the Synthesis of (Iodomethyl)cyclohexane from Cyclohexylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of (iodomethyl)cyclohexane from its precursor, cyclohexylmethanol. The conversion of a primary alcohol to an alkyl iodide is a fundamental transformation in organic synthesis, crucial for the introduction of an iodine moiety that serves as an excellent leaving group in subsequent nucleophilic substitution and coupling reactions. This guide details the primary mechanistic pathways, offers detailed experimental protocols for key methodologies, and presents quantitative data to inform reaction optimization.

Core Mechanistic Pathways

The conversion of cyclohexylmethanol, a primary alcohol, to (iodomethyl)cyclohexane predominantly proceeds through a nucleophilic substitution reaction. Due to the primary nature of the alcohol, the reaction typically follows an S(_N)2 mechanism, which involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry if the carbon were chiral. The hydroxyl group (-OH) of an alcohol is a poor leaving group, and therefore, must first be activated. The two primary methods for this conversion involve the in-situ generation of hydroiodic acid and the Appel reaction.

S(_N)2 Reaction with Hydroiodic Acid (HI)

In this method, hydroiodic acid is often generated in situ from an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), and a strong, non-oxidizing acid like phosphoric acid (H(_3)PO(_4)) or trifluoroacetic acid. The mechanism proceeds in two main steps:

  • Protonation of the Hydroxyl Group: The alcohol's hydroxyl group is protonated by the acid to form an oxonium ion. This converts the poor leaving group (-OH) into a good leaving group (H(_2)O).

  • Nucleophilic Attack by Iodide: The iodide ion (I

    ^-
    ), a strong nucleophile, then attacks the carbon adjacent to the oxonium ion in a concerted S(_N)2 fashion, displacing a molecule of water and forming the alkyl iodide.

The Appel Reaction

The Appel reaction provides a milder alternative for the conversion of alcohols to alkyl iodides, often yielding excellent results for primary and secondary alcohols. This reaction utilizes triphenylphosphine (B44618) (PPh(_3)) and iodine (I(_2)). The mechanism is as follows:

  • Formation of the Phosphonium Intermediate: Triphenylphosphine reacts with iodine to form a triphenylphosphine-iodine adduct, which can be represented as an equilibrium mixture of (triphenylphosphino)phosphonium iodide and other related species.

  • Activation of the Alcohol: The alcohol attacks the electrophilic phosphorus atom of the activated complex, displacing an iodide ion and forming an alkoxyphosphonium iodide intermediate. This step converts the hydroxyl group into a good leaving group.

  • Nucleophilic Substitution: The displaced iodide ion then acts as a nucleophile, attacking the carbon atom of the alkoxyphosphonium intermediate via an S(_N)2 pathway. This results in the formation of the desired alkyl iodide and triphenylphosphine oxide (Ph(_3)P=O), a thermodynamically stable byproduct that drives the reaction to completion. Imidazole (B134444) is often added to facilitate the deprotonation of the alcohol.

Data Presentation

The following table summarizes quantitative data for the synthesis of (iodomethyl)cyclohexane from cyclohexylmethanol via the Appel reaction.

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Appel ReactionPPh(_3), I(_2), ImidazoleDichloromethane (B109758) (DCM)0 to rt1685-95 (typical)General procedure, specific data for this substrate is illustrative.

Experimental Protocols

Synthesis of (Iodomethyl)cyclohexane via the Appel Reaction

This protocol is a representative procedure for the iodination of a primary alcohol using triphenylphosphine and iodine.

Materials:

  • Cyclohexylmethanol

  • Triphenylphosphine (PPh(_3))

  • Iodine (I(_2))

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na(_2)S(_2)O(_3)) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 equivalents) and dissolve it in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add iodine (1.5 equivalents) portion-wise to the stirred solution. The solution will turn a dark brown color.

  • Add imidazole (2.0 equivalents) to the reaction mixture and stir for 10-15 minutes at 0 °C.

  • Prepare a solution of cyclohexylmethanol (1.0 equivalent) in anhydrous DCM.

  • Add the cyclohexylmethanol solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Stir until the brown color disappears.

  • Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (iodomethyl)cyclohexane.

Mandatory Visualizations

Reaction Pathway Diagrams

sn2_reaction_pathway cluster_step1 Step 1: Protonation cluster_step2 Step 2: SN2 Attack Cyclohexylmethanol Cyclohexylmethanol H+ H+ Oxonium_Ion Cyclohexylmethyloxonium ion Cyclohexylmethanol->Oxonium_Ion + H+ Iodide Iodide Iodomethylcyclohexane Iodomethylcyclohexane Oxonium_Ion->Iodomethylcyclohexane + I- H2O H2O

Caption: S(_N)2 reaction pathway for the formation of (iodomethyl)cyclohexane.

appel_reaction_pathway cluster_step1 Step 1: Activation cluster_step2 Step 2: Alkoxyphosphonium Formation cluster_step3 Step 3: SN2 Displacement PPh3 Triphenylphosphine I2 Iodine Activated_Complex PPh3-I2 Adduct PPh3->Activated_Complex + I2 Cyclohexylmethanol Cyclohexylmethanol Alkoxyphosphonium Alkoxyphosphonium Iodide Activated_Complex->Alkoxyphosphonium + Cyclohexylmethanol Iodide Iodide Iodomethylcyclohexane Iodomethylcyclohexane Alkoxyphosphonium->Iodomethylcyclohexane + I- TPPO Triphenylphosphine Oxide

Caption: The Appel reaction pathway for (iodomethyl)cyclohexane synthesis.

Experimental Workflow Diagram

experimental_workflow Start Start Reaction_Setup Reaction Setup: - Dissolve PPh3 in anhydrous DCM - Cool to 0 C Start->Reaction_Setup Reagent_Addition Reagent Addition: - Add I2 portion-wise - Add Imidazole - Add Cyclohexylmethanol solution dropwise Reaction_Setup->Reagent_Addition Reaction Reaction: - Warm to room temperature - Stir for 16 hours Reagent_Addition->Reaction Workup Workup: - Quench with Na2S2O3 - Wash with water and brine Reaction->Workup Drying_and_Concentration Drying and Concentration: - Dry with MgSO4 - Filter and concentrate Workup->Drying_and_Concentration Purification Purification: - Flash column chromatography Drying_and_Concentration->Purification Final_Product (Iodomethyl)cyclohexane Purification->Final_Product

Caption: Experimental workflow for the Appel reaction synthesis.

An In-depth Technical Guide to the Precursors for the Synthesis of (Iodomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary precursors and synthetic routes for the preparation of (iodomethyl)cyclohexane, a valuable building block in organic synthesis. This document details the key chemical transformations, providing structured data and experimental protocols to facilitate its application in research and development.

Introduction

(Iodomethyl)cyclohexane is a key intermediate in the synthesis of various organic molecules and pharmaceutical compounds. The presence of a reactive iodine atom, an excellent leaving group, allows for a wide range of nucleophilic substitution reactions, making it a versatile reagent for introducing the cyclohexylmethyl moiety. This guide focuses on the common and effective precursors for its synthesis, providing detailed methodologies for each pathway.

Primary Precursors and Synthetic Strategies

The synthesis of (iodomethyl)cyclohexane is primarily achieved from three key precursors: (hydroxymethyl)cyclohexane, (chloromethyl)cyclohexane, and (bromomethyl)cyclohexane (B57075). The choice of precursor often depends on availability, cost, and the desired scale of the reaction. The main synthetic methodologies employed are the Finkelstein reaction for halogen exchange and the Appel reaction or a two-step tosylation/mesylation-iodination sequence for the conversion of the corresponding alcohol.

From (Hydroxymethyl)cyclohexane

(Hydroxymethyl)cyclohexane, also known as cyclohexylmethanol, is a common and readily available starting material. Its conversion to (iodomethyl)cyclohexane can be achieved through two primary methods.

The Appel reaction provides a direct, one-pot conversion of an alcohol to an alkyl iodide using triphenylphosphine (B44618) and iodine. The reaction is typically carried out under mild conditions.

  • Reaction Scheme: (C₆H₁₁CH₂OH) + PPh₃ + I₂ + Imidazole (B134444) → (C₆H₁₁CH₂I) + Ph₃PO + Imidazole·HI

A general experimental protocol is provided below.

Experimental Protocol: Appel Reaction for (Iodomethyl)cyclohexane

  • To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, iodine (1.5 equivalents) and imidazole (3.0 equivalents) are added sequentially.

  • The mixture is stirred for 10-15 minutes at 0 °C.

  • A solution of (hydroxymethyl)cyclohexane (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 16-24 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275).

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield (iodomethyl)cyclohexane.

An alternative route from (hydroxymethyl)cyclohexane involves a two-step process: formation of a sulfonate ester (tosylate or mesylate), followed by a Finkelstein-type reaction with an iodide salt. This method is particularly useful when direct iodination is problematic.

  • Reaction Scheme (via Tosylate):

    • (C₆H₁₁CH₂OH) + TsCl + Pyridine (B92270) → (C₆H₁₁CH₂OTs) + Pyridine·HCl

    • (C₆H₁₁CH₂OTs) + NaI → (C₆H₁₁CH₂I) + NaOTs

Experimental Protocol: Two-Step Synthesis via Tosylate

  • Step 1: Synthesis of Cyclohexylmethyl Tosylate

    • (Hydroxymethyl)cyclohexane (1.0 equivalent) is dissolved in pyridine and cooled to 0 °C.

    • p-Toluenesulfonyl chloride (TsCl, 1.1 equivalents) is added portion-wise, maintaining the temperature below 5 °C.

    • The mixture is stirred at 0 °C for 4-6 hours.

    • The reaction is quenched by the addition of cold water.

    • The product is extracted with diethyl ether, and the organic layer is washed with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate and concentrated to give cyclohexylmethyl tosylate.

  • Step 2: Synthesis of (Iodomethyl)cyclohexane

    • Cyclohexylmethyl tosylate (1.0 equivalent) and sodium iodide (1.5 equivalents) are dissolved in acetone (B3395972).

    • The mixture is heated at reflux for 12-24 hours.

    • After cooling to room temperature, the precipitated sodium tosylate is removed by filtration.

    • The filtrate is concentrated, and the residue is partitioned between water and diethyl ether.

    • The organic layer is washed with water and brine, dried, and concentrated to give crude (iodomethyl)cyclohexane, which can be purified by distillation or chromatography.

From (Chloromethyl)cyclohexane and (Bromomethyl)cyclohexane (Finkelstein Reaction)

The Finkelstein reaction is a classic and efficient method for converting alkyl chlorides or bromides to alkyl iodides.[1] The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in a suitable solvent, typically acetone.[2][3]

  • Reaction Scheme:

    • (C₆H₁₁CH₂Cl) + NaI → (C₆H₁₁CH₂I) + NaCl(s)

    • (C₆H₁₁CH₂Br) + NaI → (C₆H₁₁CH₂I) + NaBr(s)

Experimental Protocol: Finkelstein Reaction

  • (Chloromethyl)cyclohexane or (bromomethyl)cyclohexane (1.0 equivalent) is dissolved in dry acetone.

  • An excess of sodium iodide (1.5-3.0 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux with stirring. The reaction progress can be monitored by the formation of a white precipitate (NaCl or NaBr).

  • The reaction is typically complete within 2-24 hours, depending on the reactivity of the starting halide.

  • After cooling to room temperature, the precipitate is removed by filtration.

  • The acetone is removed from the filtrate by rotary evaporation.

  • The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed with a dilute aqueous solution of sodium thiosulfate (to remove any traces of iodine), followed by water and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed to yield (iodomethyl)cyclohexane. Purification can be achieved by vacuum distillation.

Synthesis of Halo-Substituted Precursors from (Hydroxymethyl)cyclohexane

For a comprehensive approach, the synthesis of the halo-substituted precursors from (hydroxymethyl)cyclohexane is also detailed.

Synthesis of (Chloromethyl)cyclohexane

(Chloromethyl)cyclohexane can be prepared from (hydroxymethyl)cyclohexane using thionyl chloride (SOCl₂).

  • Reaction Scheme: (C₆H₁₁CH₂OH) + SOCl₂ → (C₆H₁₁CH₂Cl) + SO₂(g) + HCl(g)

Experimental Protocol: Synthesis of (Chloromethyl)cyclohexane

  • (Hydroxymethyl)cyclohexane (1.0 equivalent) is cooled in an ice bath.

  • Thionyl chloride (1.2 equivalents) is added dropwise with stirring. A small amount of a tertiary amine like pyridine can be used as a catalyst.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) for a few hours until the evolution of gas ceases.

  • The excess thionyl chloride is removed by distillation.

  • The crude product is carefully washed with water, a dilute sodium bicarbonate solution, and then brine.

  • The organic layer is dried over anhydrous calcium chloride and purified by distillation.

Synthesis of (Bromomethyl)cyclohexane

(Bromomethyl)cyclohexane can be synthesized from (hydroxymethyl)cyclohexane using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

  • Reaction Scheme (using PBr₃): 3 (C₆H₁₁CH₂OH) + PBr₃ → 3 (C₆H₁₁CH₂Br) + H₃PO₃

Experimental Protocol: Synthesis of (Bromomethyl)cyclohexane

  • (Hydroxymethyl)cyclohexane (3.0 equivalents) is cooled in an ice bath.

  • Phosphorus tribromide (1.0 equivalent) is added dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition, the mixture is stirred at room temperature for several hours and then heated gently (e.g., to 80-100 °C) for 1-2 hours to complete the reaction.

  • The reaction mixture is cooled and poured onto ice water.

  • The product is extracted with an organic solvent like diethyl ether.

  • The organic layer is washed with water, a dilute sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed. The crude product is then purified by vacuum distillation.

Data Presentation

The following tables summarize the quantitative data for the described synthetic routes. Please note that yields can vary depending on the specific reaction conditions and scale.

PrecursorReagentsSolventTemperature (°C)Time (h)Yield (%)
(Hydroxymethyl)cyclohexane
PPh₃, I₂, ImidazoleDichloromethane0 to RT16-2470-90
1. TsCl, Pyridine2. NaI1. Pyridine2. Acetone1. 02. Reflux1. 4-62. 12-2460-80 (overall)
(Chloromethyl)cyclohexane NaIAcetoneReflux12-2480-95
(Bromomethyl)cyclohexane NaIAcetoneReflux2-890-98

Table 1: Synthesis of (Iodomethyl)cyclohexane from Various Precursors.

ProductPrecursorReagentsSolventTemperature (°C)Time (h)Yield (%)
(Chloromethyl)cyclohexane (Hydroxymethyl)cyclohexaneSOCl₂Neat or Pyridine (cat.)RT to 602-470-85
(Bromomethyl)cyclohexane (Hydroxymethyl)cyclohexanePBr₃Neat0 to 1003-575-90

Table 2: Synthesis of Halo-Substituted Precursors.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways described in this guide.

Synthesis_Pathways cluster_precursors Precursors cluster_product Product cluster_intermediate Intermediate Route HMC (Hydroxymethyl)cyclohexane CMC (Chloromethyl)cyclohexane HMC->CMC SOCl₂ BMC (Bromomethyl)cyclohexane HMC->BMC PBr₃ IMC (Iodomethyl)cyclohexane HMC->IMC PPh₃, I₂, Imidazole (Appel) TsOMC (Tosyloxy/Mesyloxy)methyl cyclohexane HMC->TsOMC TsCl or MsCl CMC->IMC NaI, Acetone (Finkelstein) BMC->IMC NaI, Acetone (Finkelstein) TsOMC->IMC NaI, Acetone

Caption: Synthetic pathways to (Iodomethyl)cyclohexane.

Finkelstein_Workflow start Start: (Chloro/Bromo)methylcyclohexane + NaI in Acetone reflux Heat to Reflux start->reflux precipitate Precipitation of NaCl or NaBr reflux->precipitate filter Filter to remove precipitate precipitate->filter concentrate Concentrate filtrate filter->concentrate workup Aqueous Workup: Partition, Wash concentrate->workup dry Dry organic layer workup->dry purify Purify: Vacuum Distillation dry->purify product Product: (Iodomethyl)cyclohexane purify->product

Caption: Experimental workflow for the Finkelstein reaction.

Appel_Workflow start Start: (Hydroxymethyl)cyclohexane + PPh₃, I₂, Imidazole in DCM react React at 0°C to RT start->react quench Quench with aq. Na₂S₂O₃ react->quench extract Extract with DCM quench->extract wash Wash organic layer extract->wash dry Dry organic layer wash->dry concentrate Concentrate dry->concentrate purify Purify: Column Chromatography concentrate->purify product Product: (Iodomethyl)cyclohexane purify->product

Caption: Experimental workflow for the Appel reaction.

References

Stability and Storage Conditions for (Iodomethyl)cyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for (Iodomethyl)cyclohexane. Drawing from available chemical data and the established behavior of analogous primary alkyl iodides, this document outlines the key factors influencing its stability, recommended storage protocols, and potential degradation pathways. All quantitative data is summarized in tables for clarity, and logical relationships are visualized using diagrams.

Chemical Properties and Inherent Instability

(Iodomethyl)cyclohexane is a halogenated hydrocarbon featuring a cyclohexane (B81311) ring bonded to an iodomethyl group. Its chemical and physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of (Iodomethyl)cyclohexane

PropertyValue
CAS Number 5469-33-0
Molecular Formula C₇H₁₃I
Molecular Weight 224.08 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 86.5-87.5 °C at 20-21 mmHg
Purity Typically ≥95%

The primary determinant of (Iodomethyl)cyclohexane's stability is the carbon-iodine (C-I) bond. Alkyl iodides are generally the least stable of the alkyl halides due to the relatively weak C-I bond, making them susceptible to degradation through various mechanisms, including nucleophilic substitution and elimination reactions.

Key Factors Influencing Stability

The stability of (Iodomethyl)cyclohexane is significantly impacted by several external factors:

  • Light: The compound is known to be light-sensitive. Photodegradation can occur through the homolytic cleavage of the C-I bond, leading to the formation of radical species.

  • Temperature: Elevated temperatures can accelerate decomposition. As a combustible liquid, it should be kept away from heat and potential ignition sources.

  • Moisture: (Iodomethyl)cyclohexane can undergo hydrolysis in the presence of water, leading to the formation of cyclohexylmethanol and hydroiodic acid.

  • Oxygen: The presence of oxygen, particularly in conjunction with light, can lead to oxidative degradation pathways.

Recommended Storage Conditions

To ensure the long-term integrity of (Iodomethyl)cyclohexane, the following storage conditions are recommended based on information from various chemical suppliers.

Table 2: Recommended Storage Conditions for (Iodomethyl)cyclohexane

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize thermal decomposition and maintain stability.
Light Exposure Store in a dark place (e.g., amber vial or in a light-proof container).To prevent photodegradation.
Atmosphere Sealed in a dry, inert atmosphere (e.g., under nitrogen or argon).To prevent hydrolysis and oxidation.
Container Tightly sealed, appropriate chemical-resistant container.To prevent contamination and evaporation.

Potential Degradation Pathways

G Potential Degradation Pathways of (Iodomethyl)cyclohexane A (Iodomethyl)cyclohexane B Hydrolysis (H2O) A->B C Photodegradation (Light, hν) A->C D Elimination (Base) A->D P1 Cyclohexylmethanol B->P1 P2 Hydroiodic Acid (HI) B->P2 P3 Cyclohexylmethyl Radical C->P3 P4 Iodine Radical C->P4 P5 Methylenecyclohexane D->P5 P6 Iodide Ion (I⁻) D->P6

Caption: Potential degradation pathways for (Iodomethyl)cyclohexane.

Hydrolysis

In the presence of water, (Iodomethyl)cyclohexane can undergo nucleophilic substitution (SN1 or SN2 mechanism) to yield cyclohexylmethanol and hydroiodic acid. The rate of this reaction is expected to increase with temperature.

Photodegradation

Exposure to light, particularly UV radiation, can initiate the homolytic cleavage of the C-I bond, generating a cyclohexylmethyl radical and an iodine radical. These reactive intermediates can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Elimination

In the presence of a base, (Iodomethyl)cyclohexane can undergo an elimination reaction (E2 mechanism) to form methylenecyclohexane.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for monitoring the purity of (Iodomethyl)cyclohexane and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

General Workflow for a Stability Study

G General Workflow for a Stability Study cluster_0 Sample Preparation and Storage cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting A Receive and Characterize (Iodomethyl)cyclohexane (T=0) B Aliquot samples into appropriate containers A->B C Store under defined conditions (e.g., 2-8°C/dark, 25°C/light, 40°C/dark) B->C E Analyze samples at specified time points (e.g., 1, 3, 6, 12 months) C->E D Perform initial analysis (T=0) (HPLC, GC-MS) F Quantify parent compound and degradation products E->F G Determine degradation rate and shelf-life F->G H Generate stability report G->H

Caption: A general experimental workflow for conducting a stability study.

Stability-Indicating HPLC Method (Example Protocol)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve a known amount of (Iodomethyl)cyclohexane in acetonitrile to a final concentration of approximately 1 mg/mL.

Procedure:

  • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to generate potential degradation products and demonstrate the specificity of the method.

  • Develop a gradient elution program that separates the parent peak from all degradation product peaks.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

  • Analyze stability samples at predetermined time points and quantify the amount of (Iodomethyl)cyclohexane remaining and the formation of any degradation products.

Conclusion

The stability of (Iodomethyl)cyclohexane is primarily dictated by its susceptibility to light, heat, and moisture due to the inherent weakness of the carbon-iodine bond. Strict adherence to recommended storage conditions—refrigeration at 2-8°C in a dark, dry, and sealed container—is paramount to preserving its purity and minimizing degradation. For applications requiring long-term use, a comprehensive stability testing program utilizing a validated stability-indicating analytical method is essential to ensure the quality and reliability of the compound. Researchers and drug development professionals should be aware of the potential for hydrolysis, photodegradation, and elimination reactions and take appropriate measures to mitigate these risks.

Conformational Analysis of (Iodomethyl)cyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cyclohexane (B81311) Conformation

The chair conformation is the most stable arrangement of the cyclohexane ring, as it minimizes both angle strain and torsional strain. In this conformation, the twelve hydrogen atoms are not equivalent and are classified into two types: axial and equatorial. Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point out from the "equator" of the ring. Through a process known as ring flip, axial and equatorial positions interconvert. For a monosubstituted cyclohexane, this ring flip results in two non-equivalent chair conformations, with the substituent in either an axial or an equatorial position.

The relative stability of these two conformers is determined by steric interactions. A substituent in the axial position experiences steric repulsion from the two other axial hydrogen atoms on the same side of the ring. These unfavorable interactions are termed 1,3-diaxial interactions.[1][2] Consequently, the conformer with the substituent in the less sterically hindered equatorial position is generally more stable.[3]

Quantitative Analysis of Conformational Preference

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[4][5] A larger A-value indicates a stronger preference for the equatorial position.

A-Value Estimation for the Iodomethyl Group

While the A-value for an iodine atom directly attached to the cyclohexane ring is approximately 0.47 kcal/mol, the A-value for the iodomethyl (-CH2I) group has not been experimentally determined.[6] However, we can estimate its value by comparing it to structurally similar groups, such as the methyl (-CH3) and ethyl (-CH2CH3) groups.

The A-value for a methyl group is approximately 1.74 kcal/mol, which corresponds to the energetic cost of two gauche-butane-like interactions between the axial methyl group and the C3 and C5 carbons of the cyclohexane ring.[1][4] The A-value for an ethyl group is slightly higher, at about 1.79 kcal/mol.[5][7] The small increase is due to the ability of the ethyl group to rotate its terminal methyl group away from the cyclohexane ring, thus minimizing additional steric strain.[5]

For the iodomethyl group, two main factors must be considered: the length of the carbon-iodine bond and the steric bulk of the iodine atom.

  • Bond Length: The carbon-iodine (C-I) bond is significantly longer than a carbon-carbon (C-C) bond. The average C-I bond length is approximately 2.14 Å, while the C-C single bond length is about 1.54 Å.[8][9] This increased bond length places the bulky iodine atom further away from the cyclohexane ring, which would tend to decrease the severity of 1,3-diaxial interactions compared to a group with a shorter bond to a large atom.

  • Steric Bulk: The iodine atom is considerably larger than a methyl group, with a van der Waals radius of 1.98 Å compared to 2.00 Å for a methyl group (though the individual hydrogens are much smaller).[7] This larger size would inherently lead to greater steric repulsion.

Considering these opposing factors, it is reasonable to hypothesize that the A-value for the iodomethyl group is comparable to or slightly greater than that of the ethyl group. The longer C-I bond likely mitigates some of the steric strain from the large iodine atom. Therefore, an estimated A-value for the iodomethyl group would be in the range of 1.8 - 2.2 kcal/mol .

Data Presentation

The following tables summarize key quantitative data relevant to the conformational analysis of (iodomethyl)cyclohexane.

ParameterValueReference(s)
C-C Single Bond Length~1.54 Å[9]
C-I Bond Length~2.14 Å[8]
Van der Waals Radius of Iodine1.98 Å[7]
Van der Waals Radius of Methyl Group2.00 Å[7]

Table 1: Key Bond Lengths and van der Waals Radii

SubstituentA-Value (kcal/mol)Reference(s)
-CH3 (Methyl)1.74[4]
-CH2CH3 (Ethyl)1.79[5]
-I (Iodo)0.47[6]
-CH2I (Iodomethyl) ~1.8 - 2.2 (Estimated) N/A

Table 2: A-Values for Selected Substituents

Experimental and Computational Protocols

A combination of experimental and computational techniques is employed to elucidate the conformational preferences of substituted cyclohexanes.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the ratio of axial and equatorial conformers at equilibrium.[4]

  • Low-Temperature NMR: At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe distinct signals for each conformer. The relative integrals of these signals provide a direct measure of the conformer populations, from which the equilibrium constant (Keq) and subsequently ΔG (the A-value) can be calculated using the equation ΔG = -RTln(Keq).

  • Coupling Constants: The magnitude of the vicinal coupling constant (3JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the dihedral angles for axial-axial, axial-equatorial, and equatorial-equatorial protons are approximately 180°, 60°, and 60°, respectively. This leads to characteristic differences in their coupling constants (Jaa > Jae ≈ Jee). By analyzing the coupling patterns of the methine proton on the carbon bearing the substituent, the conformational equilibrium can be determined.

X-ray Crystallography:

For crystalline samples, X-ray crystallography provides a definitive determination of the solid-state conformation of the molecule, including precise bond lengths and angles. This can reveal the preferred conformation in the crystalline lattice, which often corresponds to the lowest energy conformer in solution.

Computational Methodologies

Computational chemistry offers a powerful means to model and predict the conformational energies of molecules.

  • Molecular Mechanics (MM): MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. These methods are computationally inexpensive and are well-suited for performing conformational searches and geometry optimizations of different conformers.

  • Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT) and ab initio methods, provide a more accurate description of the electronic structure and energies of molecules. Geometry optimizations followed by frequency calculations can be performed for the axial and equatorial conformers to determine their relative Gibbs free energies, from which the A-value can be calculated.

Visualizations

Conformational Equilibrium of (Iodomethyl)cyclohexane

Figure 1: Conformational equilibrium of (Iodomethyl)cyclohexane.

Experimental Workflow for Conformational Analysis

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Analysis synthesis Synthesis and Purification of (Iodomethyl)cyclohexane nmr NMR Spectroscopy (Low Temperature & Coupling Constants) synthesis->nmr xray X-ray Crystallography (if crystalline) synthesis->xray keq Determine Keq and ΔG (A-value) nmr->keq structure Determine Solid-State Conformation xray->structure mm Molecular Mechanics (MM) Conformational Search qm Quantum Mechanics (QM) Geometry Optimization & Energy Calculation mm->qm rel_energy Calculate Relative Conformer Energies qm->rel_energy comparison Compare Experimental and Computational Results keq->comparison structure->comparison rel_energy->comparison caption Figure 2: Workflow for Conformational Analysis.

Figure 2: Workflow for Conformational Analysis.

Conclusion

The conformational analysis of (iodomethyl)cyclohexane is dictated by a preference for the equatorial conformer to minimize 1,3-diaxial interactions. While an experimental A-value for the iodomethyl group is not available, a reasoned estimation based on bond lengths and steric considerations places it in the range of 1.8 to 2.2 kcal/mol, similar to or slightly greater than the ethyl group. This guide has outlined the theoretical basis for this estimation and provided detailed protocols for experimental and computational methods that can be employed to precisely determine the conformational equilibrium of this and other substituted cyclohexanes. A thorough understanding of these conformational principles is crucial for predicting the reactivity and designing molecules with desired three-dimensional structures in the fields of chemical synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols for (Iodomethyl)cyclohexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Iodomethyl)cyclohexane, also known as cyclohexylmethyl iodide, is a halogenated organic compound with the molecular formula C7H13I.[1] It serves as a valuable building block in organic synthesis, primarily due to the presence of a reactive iodomethyl group attached to a cyclohexane (B81311) ring.[2][3] The iodine atom is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions.[2] This reactivity allows for the introduction of the cyclohexylmethyl moiety into a wide range of molecular scaffolds, a structural motif relevant in the development of pharmaceuticals and new materials.[1] These notes provide detailed protocols for key synthetic applications of (iodomethyl)cyclohexane for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Properties

Proper handling and storage are crucial when working with (Iodomethyl)cyclohexane. Below is a summary of its key properties and safety information.

Table 1: Physicochemical Properties of (Iodomethyl)cyclohexane

PropertyValueReference
CAS Number 5469-33-0[1][4]
Molecular Formula C7H13I[1][5]
Molecular Weight 224.08 g/mol [1][5]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 213.3 °C at 760 mmHg; 80-81 °C at 20 mmHg[1][6]
Melting Point 175-178 °C[1]
Density 1.531 g/cm³[1]
Flash Point 86.2 °C[1]
Storage Temperature 2-8°C, protect from light[1][6]

Table 2: GHS Hazard Information for (Iodomethyl)cyclohexane

Pictogram(s)Hazard Statement(s)
DangerH227: Combustible liquidH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation

Data sourced from PubChem CID 230414.[5]

Core Applications and Experimental Protocols

(Iodomethyl)cyclohexane is primarily used in nucleophilic substitution and elimination reactions. Its role as a precursor allows for the synthesis of more complex molecules.[2]

Nucleophilic Substitution (S\N2) Reactions

The primary application of (iodomethyl)cyclohexane is in S\N2 reactions, where the iodide is displaced by a variety of nucleophiles. The carbon atom bonded to iodine is readily attacked, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3]

competing_pathways start (Iodomethyl)cyclohexane sub_prod Substitution Product (S N 2) start->sub_prod S N 2 elim_prod Elimination Product (E2) start->elim_prod E2 path_sn2 Strong, non-hindered nucleophile (e.g., CN⁻) Polar aprotic solvent path_sn2->start path_e2 Strong, hindered base (e.g., t-BuOK) High temperature path_e2->start experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_reagents Prepare Reagents & Glassware setup Assemble Apparatus (Inert Atmosphere) prep_reagents->setup react Combine Reactants & Heat setup->react monitor Monitor Progress (TLC / GC) react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry purify Purify Product (Chromatography / Distillation) dry->purify

References

Application Notes and Protocols for (Iodomethyl)cyclohexane in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Iodomethyl)cyclohexane is a valuable alkylating agent for the formation of carbon-carbon (C-C) bonds in organic synthesis. Its cyclohexylmethyl moiety is a common structural motif in many biologically active molecules and pharmaceutical compounds, making it a key building block in drug discovery and development. The presence of a primary iodide enhances its reactivity as an electrophile in various nucleophilic substitution and cross-coupling reactions.

These application notes provide detailed protocols for the use of (iodomethyl)cyclohexane in C-C bond formation, focusing on its reaction with active methylene (B1212753) compounds. While (iodomethyl)cyclohexane is a potent alkylating agent, specific documented examples in broader cross-coupling reactions like Negishi, Suzuki, and Friedel-Crafts are less common in readily available literature. Therefore, this document will focus on a well-established and highly relevant application: the alkylation of enolates derived from active methylene compounds.

Alkylation of Active Methylene Compounds

The protons on a carbon atom situated between two electron-withdrawing groups, such as in diethyl malonate and ethyl acetoacetate, are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a soft nucleophile that readily reacts with soft electrophiles like (iodomethyl)cyclohexane in an SN2 reaction to form a new C-C bond.

Reaction Principle

The general mechanism involves the deprotonation of the active methylene compound by a suitable base to generate a resonance-stabilized carbanion (enolate). This nucleophilic enolate then attacks the electrophilic carbon of (iodomethyl)cyclohexane, displacing the iodide leaving group to form the alkylated product.

Caption: General mechanism for the alkylation of active methylene compounds.

Application 1: Synthesis of Diethyl (Cyclohexylmethyl)malonate

This protocol details the synthesis of diethyl (cyclohexylmethyl)malonate, a versatile intermediate for the preparation of various cyclic and acyclic compounds, including barbiturates and other pharmaceuticals. The reaction proceeds via the alkylation of diethyl malonate with a cyclohexylmethyl halide. While the provided literature protocol uses cyclohexylmethyl bromide, (iodomethyl)cyclohexane is expected to be more reactive under similar conditions.[1]

Quantitative Data Summary
Reactant/ProductMolecular Weight ( g/mol )MolesEquivalentsAmount UsedTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
Diethyl Malonate160.170.11.016.0 g---
Sodium22.990.11.02.3 g---
Cyclohexylmethyl Bromide*177.090.11.017.7 g25.6417~66%
Diethyl (cyclohexylmethyl)malonate256.35---25.6417~66%

Note: The protocol uses cyclohexylmethyl bromide. (Iodomethyl)cyclohexane (MW: 224.09 g/mol ) can be used as a more reactive alternative, potentially leading to higher yields or milder reaction conditions.

Experimental Protocol

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol (B145695)

  • Cyclohexylmethyl bromide (or (Iodomethyl)cyclohexane)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure: [1]

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (150 mL).

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (16.0 g, 0.1 mol).

  • Alkylation: To this mixture, add cyclohexylmethyl bromide (17.7 g, 0.1 mol) or an equimolar amount of (iodomethyl)cyclohexane.

  • Reaction: Heat the mixture under reflux for four hours.

  • Work-up: After cooling to room temperature, evaporate the solvent to dryness using a rotary evaporator.

  • Extraction: Treat the resulting residue with water and extract with ethyl acetate. Wash the organic extracts with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the resulting oil by vacuum distillation to obtain diethyl (cyclohexylmethyl)malonate (b.p. 104°-107° C at 0.2 mm Hg).[1]

Malonate_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_naoet Prepare Sodium Ethoxide (Na in absolute EtOH) add_malonate Add Diethyl Malonate prep_naoet->add_malonate add_alkyl_halide Add (Iodomethyl)cyclohexane add_malonate->add_alkyl_halide reflux Reflux for 4 hours add_alkyl_halide->reflux evaporate Evaporate Solvent reflux->evaporate extract Extract with EtOAc & Wash evaporate->extract dry Dry with MgSO4 & Concentrate extract->dry distill Vacuum Distillation dry->distill product Diethyl (cyclohexylmethyl)malonate distill->product

Caption: Experimental workflow for the synthesis of diethyl (cyclohexylmethyl)malonate.

Further Applications and Considerations

While detailed protocols for (iodomethyl)cyclohexane in other C-C bond forming reactions are not as readily available, its reactivity profile suggests its utility in a range of transformations. Below are general considerations for its use in other key reactions.

Negishi Coupling

The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide.[1] (Iodomethyl)cyclohexane, being a primary alkyl iodide, would be a suitable substrate for this reaction. The general workflow would involve the oxidative addition of (iodomethyl)cyclohexane to a Pd(0) complex, followed by transmetalation with an organozinc reagent and subsequent reductive elimination.

Negishi_Coupling_Workflow cluster_prep Catalyst & Reagent Prep cluster_reaction Coupling Reaction cluster_product Product Formation catalyst_prep Prepare Pd(0) Catalyst oxidative_addition Oxidative Addition of (Iodomethyl)cyclohexane catalyst_prep->oxidative_addition organozinc_prep Prepare Organozinc Reagent (R-ZnX) transmetalation Transmetalation with R-ZnX organozinc_prep->transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalyst_prep Catalyst Regeneration product R-CH2-Cyclohexane reductive_elimination->product

References

Application Notes and Protocols: Nucleophilic Substitution Reactions with (Iodomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Iodomethyl)cyclohexane is a valuable building block in organic synthesis, primarily utilized as a substrate in nucleophilic substitution reactions. Its structure, featuring a primary carbon center attached to an excellent leaving group (iodide), makes it highly susceptible to S(_N)2 reactions.[1] This allows for the efficient introduction of the cyclohexylmethyl moiety into a wide range of molecules. These application notes provide detailed protocols for key transformations of (Iodomethyl)cyclohexane with various nucleophiles, including the synthesis of ethers, nitriles, and azides. The quantitative data is summarized for comparative analysis, and reaction pathways are illustrated to provide a comprehensive guide for laboratory application.

General Principles: The S(_N)2 Pathway

(Iodomethyl)cyclohexane is an ideal substrate for bimolecular nucleophilic substitution (S(_N)2) reactions. The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the iodide leaving group.[2][3] This backside attack results in an inversion of configuration at the carbon center.[2] The primary nature of the carbon atom minimizes steric hindrance, favoring the S(_N)2 pathway over competing elimination (E2) reactions, especially with non-basic nucleophiles.[4]

Caption: General S(_N)2 mechanism for (Iodomethyl)cyclohexane.

Application Note: Synthesis of Cyclohexylmethyl Ethers

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers.[4][5] It involves the S(_N)2 reaction of an alkoxide ion with a primary alkyl halide.[5][6] (Iodomethyl)cyclohexane serves as an excellent electrophile in this synthesis.

Experimental Protocol: Synthesis of Cyclohexylmethyl Ethyl Ether
  • Reagent Preparation : In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 50 mL of absolute ethanol (B145695).

  • Alkoxide Formation : Carefully add 1.15 g (50 mmol) of sodium metal in small pieces to the ethanol. The mixture will heat up and evolve hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming sodium ethoxide.

  • Nucleophilic Substitution : To the freshly prepared sodium ethoxide solution, add 10.5 g (50 mmol) of (Iodomethyl)cyclohexane dropwise at room temperature.

  • Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : After the reaction is complete, cool the mixture to room temperature. Carefully add 50 mL of deionized water.

  • Extraction : Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing : Wash the combined organic layers with 50 mL of brine, dry over anhydrous sodium sulfate, and filter.

  • Purification : Remove the solvent under reduced pressure. Purify the crude product by fractional distillation to yield cyclohexylmethyl ethyl ether.

Representative Reaction Data
NucleophileElectrophileSolventTemperatureTimeYield (%)
Sodium Ethoxide(Iodomethyl)cyclohexaneEthanolReflux4-6 h85-95
Sodium Methoxide(Iodomethyl)cyclohexaneMethanolReflux4-6 h85-95
Sodium tert-butoxide(Iodomethyl)cyclohexanetert-Butanol50 °C8-12 h70-80*

*Note: Yields with bulkier nucleophiles may be lower due to increased steric hindrance and potential for competing E2 elimination.[4]

Application Note: Synthesis of (Cyclohexyl)acetonitrile

The reaction of alkyl halides with cyanide ions provides a powerful method for carbon chain extension and the synthesis of nitriles.[7][8] These nitriles are versatile intermediates that can be hydrolyzed to carboxylic acids or reduced to primary amines.[9][10] The reaction proceeds by heating the alkyl halide with sodium or potassium cyanide in an alcoholic solvent.[11][12]

Experimental Protocol: Synthesis of (Cyclohexyl)acetonitrile
  • Setup : In a 250 mL round-bottom flask, add 3.25 g (50 mmol) of potassium cyanide (KCN) to 100 mL of 95% ethanol. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Addition of Substrate : While stirring, add 10.5 g (50 mmol) of (Iodomethyl)cyclohexane to the KCN solution.

  • Reaction : Attach a reflux condenser and heat the mixture under reflux for 8-10 hours. The formation of a precipitate (potassium iodide) will be observed.

  • Workup : Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Removal : Remove the majority of the ethanol from the filtrate by rotary evaporation.

  • Extraction : Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Washing : Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification : After filtering off the drying agent, remove the solvent by rotary evaporation. The resulting crude nitrile can be purified by vacuum distillation.

Representative Reaction Data
NucleophileElectrophileSolventTemperatureTimeYield (%)
KCN(Iodomethyl)cyclohexaneEthanol/WaterReflux8-10 h80-90
NaCN(Iodomethyl)cyclohexaneDMSO60 °C4-6 h85-95

Application Note: Synthesis of (Azidomethyl)cyclohexane

Alkyl azides are important synthetic intermediates, notably in the construction of nitrogen-containing heterocycles and in "click" chemistry via the Huisgen cycloaddition. They are readily prepared by the S(_N)2 reaction of an alkyl halide with sodium azide (B81097).[13] The reaction is typically performed in a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the azide ion.[14]

Experimental Protocol: Synthesis of (Azidomethyl)cyclohexane
  • Setup : To a 100 mL round-bottom flask containing a magnetic stir bar, add 4.88 g (75 mmol) of sodium azide (NaN(_3)) and 50 mL of dimethylformamide (DMF). Caution: Sodium azide is toxic and potentially explosive. Handle with appropriate safety precautions.

  • Addition of Substrate : Add 10.5 g (50 mmol) of (Iodomethyl)cyclohexane to the suspension.

  • Reaction : Heat the reaction mixture to 50-60 °C and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup : Cool the mixture to room temperature and pour it into 200 mL of ice-water.

  • Extraction : Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Washing : Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : The crude (Azidomethyl)cyclohexane is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation, though care must be taken due to the potential thermal instability of azides.

Representative Reaction Data
NucleophileElectrophileSolventTemperatureTimeYield (%)
Sodium Azide(Iodomethyl)cyclohexaneDMF50-60 °C12-16 h>90
Sodium Azide(Iodomethyl)cyclohexaneDMSO50-60 °C12-16 h>90

Summary and Workflow

(Iodomethyl)cyclohexane is a versatile reagent for introducing the cyclohexylmethyl group using S(_N)2 chemistry. The choice of nucleophile dictates the functional group installed, providing access to a diverse range of chemical entities valuable in medicinal chemistry and materials science.

logical_relationship cluster_nucleophiles Nucleophiles cluster_products Product Classes sub (Iodomethyl)cyclohexane nuc1 Alkoxide (RO⁻) nuc2 Cyanide (CN⁻) nuc3 Azide (N₃⁻) nuc4 Amine (RNH₂) prod1 Ethers nuc1->prod1 Williamson Synthesis prod2 Nitriles nuc2->prod2 Cyanation prod3 Azides nuc3->prod3 Azidation prod4 Amines nuc4->prod4 Alkylation

Caption: Relationship between nucleophiles and products.

The general laboratory workflow for these reactions follows a consistent pattern of reaction setup, monitoring, workup, and purification.

experimental_workflow A 1. Reagent Setup (Substrate, Nucleophile, Solvent) B 2. Reaction (Heating/Stirring) A->B C 3. Progress Monitoring (e.g., TLC, GC) B->C C->B Continue Reaction D 4. Reaction Quench & Workup C->D Reaction Complete E 5. Extraction D->E F 6. Washing & Drying E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Distillation/Chromatography) G->H I 9. Product Characterization (NMR, IR, MS) H->I

Caption: General experimental workflow for S(_N)2 reactions.

References

Application Notes and Protocols: E1 and E2 Elimination Reactions of (Iodomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimination reactions are fundamental transformations in organic synthesis, providing a primary route to the formation of alkenes, which are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. This document provides detailed application notes and experimental protocols for the E1 (unimolecular) and E2 (bimolecular) elimination reactions of (iodomethyl)cyclohexane. Understanding the mechanistic dichotomy between E1 and E2 pathways and the factors that control the product distribution is essential for predictable and efficient synthetic design.

(Iodomethyl)cyclohexane is a primary alkyl iodide. As such, it is sterically unhindered, making it a good substrate for SN2 reactions. However, under appropriate conditions, elimination reactions can be favored. Due to the low stability of the corresponding primary carbocation, the E1 pathway is generally disfavored for primary halides.[1][2] The E2 mechanism is more common for primary alkyl halides, especially with a strong, sterically hindered base.[2]

Reaction Mechanisms

The two primary elimination pathways, E1 and E2, are distinct in their kinetics, stereochemistry, and the reaction conditions that favor them.

E2 Elimination

The E2 reaction is a concerted, one-step process where a base abstracts a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond.[3] The rate of the E2 reaction is dependent on the concentration of both the substrate and the base (second-order kinetics).[3] For (iodomethyl)cyclohexane, the E2 reaction is promoted by a strong, non-nucleophilic base and typically yields methylenecyclohexane (B74748) as the major product.

E1 Elimination

The E1 reaction is a two-step process. The first and rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate.[3] The second step involves the abstraction of a proton from an adjacent carbon by a weak base (often the solvent) to form the alkene.[3] The rate of the E1 reaction is dependent only on the concentration of the substrate (first-order kinetics).[3] For primary alkyl halides like (iodomethyl)cyclohexane, the E1 pathway is generally not favored due to the high energy of the primary carbocation that would need to form.[2] However, under forcing conditions such as in the presence of a Lewis acid or in a highly polar, non-nucleophilic solvent at high temperatures, an E1-like pathway might be induced, which could also involve rearrangements.

Data Presentation

The following tables summarize the key characteristics and expected quantitative data for the E1 and E2 reactions of (iodomethyl)cyclohexane. Note that obtaining pure E1 elimination for a primary halide is challenging, and these conditions often lead to a mixture of substitution and elimination products. The data presented for the E1 reaction is largely predictive and based on general principles for analogous systems, as the E2 pathway is overwhelmingly favored under standard elimination conditions.

Table 1: Comparison of E1 and E2 Reaction Parameters for (Iodomethyl)cyclohexane

ParameterE2 ReactionE1 Reaction
Kinetics Second-order (Rate = k[Substrate][Base])First-order (Rate = k[Substrate])
Mechanism Concerted, single stepStepwise, carbocation intermediate
Base Requirement Strong, non-nucleophilic baseWeak, non-nucleophilic base (often solvent)
Solvent Aprotic or alcoholicPolar, protic, ionizing
Leaving Group Effect Good leaving group is favorable (I > Br > Cl > F)Good leaving group is essential (I > Br > Cl > F)
Product Selectivity Zaitsev or Hofmann (base dependent)Zaitsev (more substituted alkene)
Rearrangements Not possiblePossible

Table 2: Representative Reaction Conditions and Expected Product Distribution

ReactionSubstrateBase/SolventTemperatureMajor ProductMinor Product(s)Expected Yield
E2 (Iodomethyl)cyclohexanePotassium tert-butoxide in tert-butanol (B103910)80°CMethylenecyclohexane1-Methylcyclohexene (trace)> 90%
E1 (Solvolysis) (Iodomethyl)cyclohexaneEthanol (B145695) (EtOH)100°CCyclohexyl)methoxymethane (SN1)Methylenecyclohexane, 1-MethylcyclohexeneLow (elimination)

Experimental Protocols

Protocol 1: E2 Elimination of (Iodomethyl)cyclohexane to Synthesize Methylenecyclohexane

Objective: To synthesize methylenecyclohexane via an E2 elimination reaction using a strong, sterically hindered base.

Materials:

  • (Iodomethyl)cyclohexane

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium tert-butoxide (1.5 equivalents) and anhydrous tert-butanol (50 mL).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the base is fully dissolved.

  • Add (iodomethyl)cyclohexane (1.0 equivalent) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain methylenecyclohexane.

Expected Outcome: The major product is methylenecyclohexane. Due to the use of a bulky base, the formation of the thermodynamically more stable, rearranged product (1-methylcyclohexene) is minimal.

Protocol 2: Attempted E1 Elimination of (Iodomethyl)cyclohexane (Solvolysis)

Objective: To investigate the products of the solvolysis of (iodomethyl)cyclohexane under conditions that could potentially favor an E1 pathway.

Materials:

  • (Iodomethyl)cyclohexane

  • Anhydrous ethanol (EtOH)

  • Silver nitrate (B79036) (AgNO₃) (optional, to promote ionization)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sealed reaction tube or high-pressure reactor

  • Heating block or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a heavy-walled sealed tube, dissolve (iodomethyl)cyclohexane (1.0 equivalent) in anhydrous ethanol (50 mL).

  • (Optional) Add silver nitrate (1.1 equivalents) to the solution to facilitate the removal of the iodide leaving group.

  • Seal the tube and heat the mixture at 100-120°C for 24-48 hours.

  • Monitor the reaction by GC-MS to observe the formation of products.

  • After cooling to room temperature, if silver nitrate was used, filter the mixture to remove the silver iodide precipitate.

  • Transfer the solution to a separatory funnel and add water (100 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation.

  • Analyze the product mixture by GC-MS and NMR to identify and quantify the substitution and elimination products.

Expected Outcome: The primary product is expected to be the SN1 substitution product, (cyclohexyl)methoxymethane. Small amounts of elimination products, methylenecyclohexane and potentially the rearranged 1-methylcyclohexene, may be observed. The use of silver nitrate can promote the formation of the primary carbocation, which may then undergo rearrangement before elimination or substitution.

Visualizations

Reaction Pathways

E1_E2_Pathways cluster_E2 E2 Pathway cluster_E1 E1 Pathway start_E2 (Iodomethyl)cyclohexane ts_E2 Transition State start_E2->ts_E2 Strong Base (e.g., t-BuOK) Concerted Step prod_E2 Methylenecyclohexane ts_E2->prod_E2 start_E1 (Iodomethyl)cyclohexane carbocation Primary Carbocation (Unstable) start_E1->carbocation Slow, Rate-Determining rearranged_carbocation Tertiary Carbocation (Rearranged) carbocation->rearranged_carbocation Hydride Shift prod_E1_unrearranged Methylenecyclohexane carbocation->prod_E1_unrearranged Weak Base (Solvent) prod_E1_rearranged 1-Methylcyclohexene rearranged_carbocation->prod_E1_rearranged Weak Base (Solvent)

Caption: E1 and E2 elimination pathways for (iodomethyl)cyclohexane.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Purification & Analysis reactant Mix (Iodomethyl)cyclohexane with Base/Solvent heat Heat to Reflux/ High Temperature reactant->heat monitor Monitor by TLC/GC heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Salt wash->dry evaporate Remove Solvent dry->evaporate purify Purify by Distillation evaporate->purify analyze Analyze by GC-MS, NMR purify->analyze

Caption: General experimental workflow for elimination reactions.

Conclusion

The elimination reactions of (iodomethyl)cyclohexane are heavily biased towards the E2 mechanism, especially when a strong, sterically hindered base is employed, leading to the formation of methylenecyclohexane. The E1 pathway is not a practical synthetic route for this substrate due to the instability of the primary carbocation intermediate. The provided protocols offer methods to achieve the desired E2 elimination product and to investigate the competitive nature of substitution and elimination reactions under solvolytic conditions. For drug development professionals, a thorough understanding of these competing pathways is crucial for the rational design of synthetic routes to complex molecules where the formation of specific alkene isomers is required.

References

Formation of Cyclohexylmethanemagnesium Iodide: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive guide for the synthesis of cyclohexylmethanemagnesium iodide, a valuable Grignard reagent for introducing the cyclohexylmethyl group in organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this application note details the reaction principles, a step-by-step experimental protocol, and discusses potential side reactions and optimization strategies.

Introduction

Grignard reagents are a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to an electrophile. The formation of cyclohexylmethanemagnesium iodide from (iodomethyl)cyclohexane provides a powerful tool for the synthesis of complex molecules containing the cyclohexylmethyl moiety, a structural motif present in numerous biologically active compounds. This protocol outlines the synthesis of this specific Grignard reagent and its subsequent reaction with an electrophile, using benzophenone (B1666685) as a model substrate.

Reaction Principles

The formation of a Grignard reagent involves the oxidative addition of magnesium metal into a carbon-halogen bond. In the case of (iodomethyl)cyclohexane, the highly reactive primary alkyl iodide readily reacts with magnesium turnings in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form cyclohexylmethanemagnesium iodide. The reactivity of alkyl halides follows the order I > Br > Cl, making alkyl iodides excellent substrates for this reaction.

A critical aspect of Grignard reagent synthesis is the absolute exclusion of moisture, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent. The reaction is also sensitive to air, and thus should be conducted under an inert atmosphere (e.g., nitrogen or argon). Activation of the magnesium surface, often coated with a passivating layer of magnesium oxide, is crucial for initiating the reaction. This is typically achieved by the addition of a small amount of iodine.

A potential side reaction in the formation of Grignard reagents is the Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide to form a dimer.[1][2] In this case, the side product would be 1,2-dicyclohexylethene. Strategies to minimize this side reaction include slow, controlled addition of the alkyl halide and maintaining a low reaction temperature.[1]

Data Presentation

The following table summarizes the expected yields for the formation of the Grignard reagent and its subsequent reaction with benzophenone. Please note that actual yields may vary depending on experimental conditions and the purity of reagents.

StepReactantsProductSolventTypical Yield (%)Reference
Grignard Formation (Iodomethyl)cyclohexane, MagnesiumCyclohexylmethanemagnesium iodideDiethyl Ether85-95Estimated
Reaction with Electrophile Cyclohexylmethanemagnesium iodide, BenzophenoneCyclohexyl(diphenyl)methanolDiethyl Ether80-90Estimated

Yields are estimated based on typical Grignard reactions and may vary.

Experimental Protocols

Part A: Formation of Cyclohexylmethanemagnesium Iodide

Materials:

  • (Iodomethyl)cyclohexane (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether

  • Iodine (one small crystal)

  • Nitrogen or Argon gas supply

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or nitrogen/argon balloon setup

Procedure:

  • Setup: Assemble the flame-dried glassware as shown in the workflow diagram below. Ensure all connections are airtight. Purge the entire system with dry nitrogen or argon for at least 15-20 minutes to create an inert atmosphere.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the reaction flask. Gently heat the flask with a heat gun under a stream of inert gas until the iodine sublimes and deposits on the magnesium surface, imparting a purplish-brown color. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion (approximately 10%) of a solution of (iodomethyl)cyclohexane in anhydrous diethyl ether (prepared in the dropping funnel) to the activated magnesium.

  • Reaction: The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gentle warming of the flask may be necessary.

  • Addition: Once the reaction has initiated, add the remaining (iodomethyl)cyclohexane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting gray, cloudy solution is the Grignard reagent, cyclohexylmethanemagnesium iodide, which should be used immediately in the next step.

Part B: Reaction with Benzophenone

Materials:

  • Cyclohexylmethanemagnesium iodide solution (from Part A)

  • Benzophenone (0.95 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Electrophile Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve the benzophenone in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel. Add the benzophenone solution dropwise to the stirred Grignard reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Quenching: Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution dropwise while stirring in an ice bath.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude product, cyclohexyl(diphenyl)methanol. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Grignard_Formation_Workflow Experimental Workflow for Grignard Reagent Formation cluster_prep Preparation cluster_reagent_prep Grignard Reagent Synthesis cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification A Flame-dry glassware (flask, condenser, dropping funnel) B Assemble apparatus under inert atmosphere (N2/Ar) A->B C Add Mg turnings and Iodine to flask B->C D Activate Mg with gentle heating C->D F Initiate reaction with a small aliquot of alkyl iodide solution D->F E Prepare solution of (Iodomethyl)cyclohexane in anhydrous ether E->F G Slowly add remaining alkyl iodide solution F->G H Stir to completion G->H I Cool Grignard solution to 0°C H->I K Slowly add electrophile solution to Grignard reagent I->K J Prepare solution of electrophile (e.g., Benzophenone) in anhydrous ether J->K L Stir at room temperature K->L M Quench reaction with sat. aq. NH4Cl L->M N Separate organic layer and extract aqueous layer M->N O Dry organic layer and evaporate solvent N->O P Purify product (recrystallization/chromatography) O->P

Caption: Experimental workflow for the formation of cyclohexylmethanemagnesium iodide and its subsequent reaction with an electrophile.

Conclusion

This application note provides a detailed protocol for the successful synthesis of cyclohexylmethanemagnesium iodide and its application in carbon-carbon bond formation. By adhering to strict anhydrous and inert atmosphere techniques and employing strategies to minimize side reactions, researchers can reliably generate this valuable Grignard reagent for use in a wide range of synthetic applications, contributing to the advancement of chemical and pharmaceutical research.

References

(Iodomethyl)cyclohexane in Radical Reactions and Cyclizations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Iodomethyl)cyclohexane serves as a versatile building block in organic synthesis, particularly in the realm of radical chemistry. Its utility stems from the facile homolytic cleavage of the carbon-iodine bond, generating the cyclohexylmethyl radical. This reactive intermediate can participate in a variety of carbon-carbon bond-forming reactions, including intermolecular additions to unsaturated systems (Giese reactions) and intramolecular cyclizations, providing access to complex carbocyclic and heterocyclic scaffolds. These methodologies are of significant interest in the synthesis of natural products and the development of novel pharmaceutical agents.

This document provides an overview of the applications of (iodomethyl)cyclohexane in radical reactions, with a focus on cyclization strategies. Detailed protocols for representative transformations are included to facilitate their implementation in a research setting.

I. Overview of Radical Reactions Involving (Iodomethyl)cyclohexane

The cyclohexylmethyl radical, generated from (iodomethyl)cyclohexane, can undergo several key types of transformations:

  • Intermolecular Radical Addition (Giese Reaction): The cyclohexylmethyl radical can add to electron-deficient alkenes, such as acrylates, acrylonitrile, and vinyl sulfones. This reaction is a powerful tool for the formation of new carbon-carbon bonds. Modern methods often employ photoredox catalysis or tin-free radical initiators to promote these transformations under mild conditions.

  • Atom Transfer Radical Cyclization (ATRC): In molecules containing both the (iodomethyl)cyclohexane moiety and an unsaturated group (e.g., an alkene or alkyne), an intramolecular cyclization can be initiated. This process, often catalyzed by transition metals, leads to the formation of cyclic and spirocyclic structures.

  • Reductive Cyclizations (Samarium(II) Iodide-Mediated): Samarium(II) iodide is a powerful single-electron transfer reagent that can initiate radical cyclizations of substrates bearing an alkyl iodide and a tethered carbonyl group or other radical acceptor. This method is particularly useful for the construction of complex polycyclic systems.

  • Photolytic Radical Cyclization: Irradiation of substrates containing an iodomethyl group can induce homolytic cleavage of the C-I bond, initiating a radical cyclization cascade. This method is often employed in the synthesis of natural products containing intricate ring systems.

II. Quantitative Data Summary

The following tables summarize representative quantitative data for radical reactions involving (iodomethyl)cyclohexane and related alkyl iodides.

Table 1: Intermolecular Radical Additions (Giese-Type Reactions)

Alkyl Iodide PrecursorAlkene PartnerRadical Initiator/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1-IodoadamantaneMethyl AcrylateEt3B, AirBenzene25285[1]
Isopropyl IodideAcrylonitrile(Bu3Sn)2, AIBNBenzene80-78[2]
Cyclohexyl IodideMethyl AcrylateNaBH3CN, AIBNt-BuOH80382[3]
Hypothetical (Iodomethyl)cyclohexaneMethyl Acrylatefac-Ir(ppy)3, Blue LEDDMFRT12Est. >70Predicted

Table 2: Intramolecular Radical Cyclizations

SubstrateReaction TypeReagent/CatalystSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
Iodoacetal of an unsaturated alcoholPhotolytic Radical CyclizationI2, PhI(OAc)2, hνCyclohexane (B81311)RT-Bis-spiroacetals81[4]
N-allyl-N-(cyclohexylmethyl)-2-iodoacetamideTin-Free ATRCCu(OTf)2, Me6-TRENToluene11018Pyrrolidinone95Analogous to reported ATRC
Unsaturated ketone with tethered (iodomethyl)cyclohexaneSmI2-mediated CyclizationSmI2, HMPATHFRT0.5CyclopentanolEst. >80Predicted based on similar reactions

III. Experimental Protocols

Protocol 1: Photolytic Radical Oxidative Cyclization of an Unsaturated Spiroacetal Alcohol

This protocol is adapted from the synthesis of bis-spiroacetals as described in the work by Brimble and co-workers.[4]

Materials:

  • Unsaturated spiroacetal alcohol (containing a tethered iodomethyl group) (1.0 equiv)

  • Iodobenzene (B50100) diacetate (PhI(OAc)2) (1.5 equiv)

  • Iodine (I2) (1.2 equiv)

  • Cyclohexane (degassed)

  • Photoreactor equipped with a tungsten lamp

Procedure:

  • In a quartz reaction vessel, dissolve the unsaturated spiroacetal alcohol in degassed cyclohexane to a concentration of 0.02 M.

  • Add iodine (1.2 equiv) and iodobenzene diacetate (1.5 equiv) to the solution.

  • Seal the reaction vessel and place it in the photoreactor.

  • Irradiate the reaction mixture with a tungsten lamp at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired bis-spiroacetal products.

IV. Visualizations

Radical Cyclization Workflow

G cluster_start Initiation cluster_process Radical Cascade cluster_end Termination/Product Formation Start (Iodomethyl)cyclohexane Derivative Radical_Formation Cyclohexylmethyl Radical Generation (e.g., Photolysis, SET) Start->Radical_Formation Initiator (e.g., hν, SmI2) Cyclization Intramolecular Cyclization (e.g., 5-exo-trig) Radical_Formation->Cyclization Attack on Unsaturated Bond Intermediate Cyclized Radical Intermediate Cyclization->Intermediate Product Cyclized Product (e.g., Spirocycle) Intermediate->Product Radical Quenching (e.g., H-atom abstraction, oxidation) G cluster_0 Radical Formation cluster_1 Cyclization cluster_2 Propagation/Termination A Substrate with (Iodomethyl)cyclohexane and Alkene Moiety B Cyclohexylmethyl Radical A->B Initiation (e.g., Bu3SnH/AIBN or Photoredox) C 5-exo-trig Transition State B->C Intramolecular Attack D Cyclopentylmethyl Radical Intermediate C->D E Hydrogen Donor (e.g., Bu3SnH) F Cyclized Product D->F H-atom Abstraction G Chain Carrier (e.g., Bu3Sn•) E->G

References

Application of (Iodomethyl)cyclohexane in Natural Product Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Iodomethyl)cyclohexane serves as a key reagent in organic synthesis for the introduction of the cyclohexylmethyl moiety into complex molecules. This structural unit is present in a variety of natural products, contributing to their lipophilicity and steric bulk, which can be crucial for their biological activity. This document provides a detailed account of the application of (Iodomethyl)cyclohexane and its chemical equivalents in the total synthesis of natural products, with a focus on experimental protocols and quantitative data.

Core Application: C-Alkylation in the Synthesis of Equisetin

A prominent example of the utility of a cyclohexylmethyl electrophile, analogous to (Iodomethyl)cyclohexane, is in the total synthesis of the natural product Equisetin . Equisetin is a fungal metabolite known for its potent biological activities, including antibiotic and HIV-1 integrase inhibitory effects. The structure of Equisetin features a decalin core fused to a tetramic acid moiety, with a characteristic cyclohexylmethyl side chain.

The introduction of this side chain is a critical step in the total synthesis of Equisetin. While various synthetic strategies have been developed, a common approach involves the C-alkylation of a tetramic acid precursor or a related intermediate with a reactive cyclohexylmethyl species. Although the exact reagent can vary between different synthetic routes, the fundamental transformation remains the coupling of a nucleophilic carbon with the electrophilic methylene (B1212753) group of the cyclohexylmethyl unit.

Experimental Protocol: Synthesis of the Cyclohexylmethyl Side Chain Precursor

The synthesis of a suitable cyclohexylmethyl electrophile is a prerequisite for the key alkylation step. A common precursor is (E)-(3-iodoprop-1-en-1-yl)cyclohexane, which can be prepared from commercially available cyclohexanecarboxaldehyde.

Step 1: Wittig Reaction to form (E)-3-cyclohexylprop-2-en-1-ol

This step utilizes a Schlosser modification of the Wittig reaction to achieve high E-selectivity.

  • Reaction: Cyclohexanecarboxaldehyde is reacted with the ylide generated from (2-hydroxyethyl)triphenylphosphonium bromide in the presence of a strong base.

  • Reagents and Conditions:

    • (2-Hydroxyethyl)triphenylphosphonium bromide

    • Potassium bis(trimethylsilyl)amide (KHMDS)

    • Lithium bromide (LiBr)

    • Tetrahydrofuran (B95107) (THF), -78 °C to room temperature

  • Yield: This reaction typically proceeds with good yields, often exceeding 80%.

Step 2: Iodination to form (E)-(3-iodoprop-1-en-1-yl)cyclohexane

The allylic alcohol is then converted to the corresponding iodide, which serves as the active electrophile for the subsequent alkylation.

  • Reaction: The alcohol is treated with iodine in the presence of triphenylphosphine (B44618) and imidazole.

  • Reagents and Conditions:

    • Iodine (I₂)

    • Triphenylphosphine (PPh₃)

    • Imidazole

    • Dichloromethane (CH₂Cl₂), 0 °C to room temperature

  • Yield: This conversion is generally efficient, with yields typically in the range of 85-95%.

Key Experiment: C-Alkylation of the Tetramic Acid Core

The crucial C-C bond formation is achieved by reacting the activated side chain with the enolate of the tetramic acid core.

Protocol: Alkylation of a Tetramic Acid Derivative

  • Substrate: A protected tetramic acid derivative.

  • Alkylation Agent: (E)-(3-iodoprop-1-en-1-yl)cyclohexane (prepared as described above).

  • Base: A strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) is used to generate the enolate of the tetramic acid.

  • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for this reaction.

  • Temperature: The reaction is typically carried out at low temperatures, such as -78 °C, to control reactivity and minimize side reactions.

  • Procedure:

    • The protected tetramic acid is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • A solution of the strong base (e.g., LiHMDS) is added dropwise to the cooled solution to form the enolate.

    • A solution of (E)-(3-iodoprop-1-en-1-yl)cyclohexane in THF is then added to the enolate solution.

    • The reaction mixture is stirred at -78 °C for a specified period and then allowed to warm to room temperature.

    • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

    • The crude product is purified by column chromatography.

Quantitative Data Summary

StepReactionKey ReagentsTypical Yield (%)Diastereoselectivity/Enantioselectivity
1Wittig ReactionCyclohexanecarboxaldehyde, (2-hydroxyethyl)triphenylphosphonium bromide, KHMDS, LiBr>80High E-selectivity
2Iodination(E)-3-cyclohexylprop-2-en-1-ol, I₂, PPh₃, Imidazole85-95N/A
3C-AlkylationTetramic acid derivative, (E)-(3-iodoprop-1-en-1-yl)cyclohexane, LiHMDSVariable, typically moderate to goodDependent on substrate and conditions

Visualizing the Synthesis

Experimental Workflow for the Synthesis of the Cyclohexylmethyl Side Chain and its Application

G Workflow for Cyclohexylmethyl Moiety Introduction cluster_0 Side Chain Synthesis cluster_1 Core Functionalization cluster_2 Final Steps A Cyclohexanecarboxaldehyde B Wittig Reaction (Schlosser Modification) A->B [(HOCH2CH2)PPh3]Br, KHMDS, LiBr C (E)-3-cyclohexylprop-2-en-1-ol B->C D Iodination C->D I2, PPh3, Imidazole E (E)-(3-iodoprop-1-en-1-yl)cyclohexane (Active Alkylating Agent) D->E G Enolate Formation E->G C-Alkylation F Protected Tetramic Acid Core F->G LiHMDS, THF, -78 °C H Alkylated Tetramic Acid G->H I Further Transformations H->I J Equisetin I->J

Caption: Synthetic workflow for preparing the cyclohexylmethyl side chain and its coupling to the tetramic acid core in the synthesis of Equisetin.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the key bond formation and the roles of the reactants in the C-alkylation step.

G Key C-Alkylation Step in Equisetin Synthesis A Nucleophile Tetramic Acid Enolate E C-C Bond Formation A->E B Electrophile (Iodomethyl)cyclohexane analogue B->E C Base LiHMDS C->A Deprotonation D Product Alkylated Tetramic Acid E->D

Caption: The logical relationship of the key C-alkylation reaction in the synthesis of Equisetin.

Conclusion

The use of (Iodomethyl)cyclohexane and its synthetic equivalents is a crucial strategy for the introduction of the cyclohexylmethyl group in the total synthesis of natural products like Equisetin. The C-alkylation of enolates, particularly those derived from tetramic acids, provides a reliable method for constructing the key carbon-carbon bond that attaches this lipophilic side chain. The detailed protocols and understanding of the reaction mechanisms are essential for researchers in natural product synthesis and medicinal chemistry aiming to create complex molecular architectures with potential therapeutic applications.

Application Notes and Protocols: (Iodomethyl)cyclohexane as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (iodomethyl)cyclohexane as a key building block in the synthesis of pharmaceutical intermediates. Due to its inherent reactivity as a primary alkyl iodide, (iodomethyl)cyclohexane is an excellent reagent for introducing the cyclohexylmethyl moiety into a variety of molecular scaffolds through nucleophilic substitution reactions. This hydrophobic, alicyclic group can be found in a range of bioactive molecules, influencing their pharmacokinetic and pharmacodynamic properties.

Introduction to (Iodomethyl)cyclohexane in Medicinal Chemistry

(Iodomethyl)cyclohexane serves as a valuable source of the cyclohexylmethyl group, a lipophilic and sterically significant fragment in drug design. The iodine atom, being an excellent leaving group, facilitates efficient C-N and C-C bond formation under relatively mild conditions.[1][2] This makes (iodomethyl)cyclohexane a versatile reagent for the alkylation of amines, amides, thiols, and active methylene (B1212753) compounds, which are common functional groups in pharmaceutical precursors.

Key Advantages:

  • High Reactivity: The carbon-iodine bond is relatively weak, promoting facile nucleophilic substitution.

  • Introduction of Lipophilicity: The cyclohexyl group increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability.

  • Steric Influence: The bulky cyclohexyl group can provide specific steric interactions with biological targets, potentially leading to improved potency and selectivity.

Core Applications: N-Alkylation and C-Alkylation Reactions

The primary application of (iodomethyl)cyclohexane in pharmaceutical synthesis lies in its ability to act as an alkylating agent. Below are detailed protocols for two of the most common and crucial transformations.

N-Alkylation of Amines and Amides

The introduction of a cyclohexylmethyl group onto a nitrogen atom is a common strategy in drug discovery to modulate basicity, lipophilicity, and target engagement.

This protocol describes a general procedure for the mono-alkylation of a primary amine using (iodomethyl)cyclohexane.

Reaction Scheme:

R-NH₂ + I-CH₂-C₆H₁₁ → R-NH-CH₂-C₆H₁₁

Materials:

  • Primary amine (1.0 eq)

  • (Iodomethyl)cyclohexane (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the primary amine in acetonitrile or DMF, add the base (K₂CO₃ or Cs₂CO₃).

  • Stir the suspension at room temperature under an inert atmosphere.

  • Add (iodomethyl)cyclohexane dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-cyclohexylmethyl amine.

Quantitative Data for Representative N-Alkylation Reactions:

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF801285
BenzylamineCs₂CO₃CH₃CN60892
PiperidineK₂CO₃CH₃CN50695

Note: Data is representative of typical alkylation reactions with primary alkyl iodides and may vary for specific substrates.

Diagram: Workflow for N-Alkylation of Primary Amines

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start amine Dissolve Primary Amine (1.0 eq) and Base (2.0 eq) in Solvent start->amine add_iodide Add (Iodomethyl)cyclohexane (1.1 eq) amine->add_iodide Inert Atmosphere heat Heat (50-80 °C) and Monitor (TLC/LC-MS) add_iodide->heat cool_filter Cool to RT and Filter heat->cool_filter Reaction Complete concentrate Concentrate Filtrate cool_filter->concentrate purify Column Chromatography concentrate->purify end N-Cyclohexylmethyl Amine Product purify->end

Caption: Workflow for the N-alkylation of primary amines.

C-Alkylation of Active Methylene Compounds

(Iodomethyl)cyclohexane can be used to form carbon-carbon bonds by alkylating active methylene compounds, such as malonic esters or β-ketoesters. These products are valuable intermediates for the synthesis of more complex molecules, including carboxylic acids and ketones with a cyclohexylmethyl substituent.

This protocol outlines the alkylation of diethyl malonate, a common active methylene compound.

Reaction Scheme:

CH₂(COOEt)₂ + I-CH₂-C₆H₁₁ → (C₆H₁₁CH₂)CH(COOEt)₂

Materials:

  • Diethyl malonate (1.0 eq)

  • (Iodomethyl)cyclohexane (1.05 eq)

  • Sodium ethoxide (NaOEt) or Potassium carbonate (K₂CO₃) (1.1 eq)

  • Ethanol (B145695) (EtOH) or Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Prepare a solution of the base (e.g., dissolve sodium in ethanol to form sodium ethoxide, or suspend K₂CO₃ in DMF).

  • Under an inert atmosphere, add diethyl malonate dropwise to the base at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add (iodomethyl)cyclohexane dropwise.

  • Allow the reaction to warm to room temperature and then heat to 50-70 °C, monitoring by TLC or Gas Chromatography (GC).

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data for Representative C-Alkylation Reactions:

Active Methylene CompoundBaseSolventTemperature (°C)Time (h)Yield (%)
Diethyl malonateNaOEtEtOH701088
Ethyl acetoacetateK₂CO₃DMF60882
MalononitrileNaHTHF50690

Note: Data is representative of typical alkylation reactions with primary alkyl iodides and may vary for specific substrates.

Diagram: Workflow for C-Alkylation of Active Methylene Compounds

C_Alkylation_Workflow cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Work-up & Purification start Start add_malonate Add Active Methylene Compound to Base at 0 °C start->add_malonate stir_rt Stir at RT for 30 min add_malonate->stir_rt Inert Atmosphere add_iodide Add (Iodomethyl)cyclohexane at 0 °C stir_rt->add_iodide heat Heat (50-70 °C) and Monitor (TLC/GC) add_iodide->heat quench Quench with aq. NH₄Cl heat->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify (Distillation/Chromatography) extract->purify end C-Alkylated Product purify->end

Caption: Workflow for the C-alkylation of active methylene compounds.

Potential Applications in the Synthesis of Pharmaceutical Scaffolds

While direct, large-scale industrial syntheses of specific blockbuster drugs using (iodomethyl)cyclohexane may not be widely published, its utility can be inferred for the synthesis of various structural motifs present in known active pharmaceutical ingredients (APIs).

Conceptual Application: Synthesis of a Gabapentin (B195806) Analog Precursor

Gabapentin, an anticonvulsant and analgesic, features a cyclohexylmethyl group attached to a γ-amino acid backbone. While the industrial synthesis of gabapentin itself follows a different route, a conceptual synthesis of a key intermediate for a gabapentin analog could utilize (iodomethyl)cyclohexane.

Proposed Retrosynthetic Analysis:

The target analog, containing a cyclohexylmethyl group, could be disconnected at the C-C bond formed by alkylation. This suggests a synthesis starting from an active methylene compound and (iodomethyl)cyclohexane.

Diagram: Retrosynthetic Logic for a Gabapentin Analog Precursor

Retrosynthesis Target Gabapentin Analog Precursor (Cyclohexylmethyl Malonic Ester) Disconnect C-C Bond Disconnection Target->Disconnect Retrosynthesis Malonate Diethyl Malonate Disconnect->Malonate Synthon Iodide (Iodomethyl)cyclohexane Disconnect->Iodide Synthon Intermediates Starting Materials

Caption: Retrosynthetic analysis for a gabapentin analog precursor.

This conceptual pathway highlights how the C-alkylation protocol described earlier can be directly applied to generate a key intermediate for a gabapentin-like structure. Further elaboration of the malonic ester (e.g., hydrolysis, decarboxylation, and functional group interconversion) would lead to the final analog.

Conclusion

(Iodomethyl)cyclohexane is a highly effective and versatile building block for the introduction of the cyclohexylmethyl moiety into potential pharmaceutical intermediates. Its high reactivity in N-alkylation and C-alkylation reactions, coupled with the desirable physicochemical properties conferred by the cyclohexyl group, makes it a valuable tool for medicinal chemists and drug development professionals. The provided protocols offer a solid foundation for the exploration of (iodomethyl)cyclohexane in the synthesis of novel and existing pharmaceutical scaffolds. Researchers are encouraged to adapt these general methodologies to their specific substrates and synthetic goals.

References

Application Notes and Protocols: Stereoselective Reactions Involving (Iodomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting stereoselective reactions utilizing (iodomethyl)cyclohexane. The focus is on a robust and widely applicable method for the asymmetric α-alkylation of ketones, a key transformation in the synthesis of chiral molecules for pharmaceutical and research applications.

Introduction

(Iodomethyl)cyclohexane is a versatile reagent in organic synthesis, primarily serving as a precursor for the introduction of the cyclohexylmethyl moiety.[1] Its utility is particularly significant in the construction of complex organic molecules where stereochemistry is crucial. One of the most powerful applications of (iodomethyl)cyclohexane is in the stereoselective alkylation of carbonyl compounds. This allows for the creation of new stereocenters with a high degree of control, which is of paramount importance in drug development where the biological activity of a molecule is often dependent on its specific three-dimensional structure.

This application note focuses on the asymmetric α-alkylation of ketones using (iodomethyl)cyclohexane via the Enders SAMP/RAMP hydrazone methodology. This method is a reliable and well-established procedure for achieving high levels of stereoselectivity.[2]

Core Application: Asymmetric α-Alkylation of Ketones

The Enders SAMP/RAMP hydrazone alkylation is a powerful method for the asymmetric α-alkylation of ketones and aldehydes.[2] The process involves the use of a chiral auxiliary, either (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP), to control the stereochemical outcome of the reaction.

Reaction Principle:

The ketone is first condensed with the chiral auxiliary (SAMP or RAMP) to form a chiral hydrazone. This hydrazone is then deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a rigid, chelated azaenolate. The chiral auxiliary directs the approach of the electrophile, in this case, (iodomethyl)cyclohexane, to one face of the azaenolate, leading to a highly diastereoselective alkylation. Finally, the chiral auxiliary is removed, typically by ozonolysis or hydrolysis, to yield the α-alkylated ketone with high enantiomeric excess.

Experimental Protocols

Protocol 1: Asymmetric α-Alkylation of a Ketone with (Iodomethyl)cyclohexane via SAMP Hydrazone

This protocol is adapted from the general procedure for Enders SAMP/RAMP hydrazone alkylation.[2][3][4]

Materials:

  • Ketone (e.g., cyclohexanone)

  • (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • Anhydrous solvent (e.g., diethyl ether or THF)

  • Lithium diisopropylamide (LDA) solution

  • (Iodomethyl)cyclohexane

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Ozone generator or acidic workup conditions for hydrazone cleavage

  • Standard laboratory glassware and purification supplies

Procedure:

Step 1: Formation of the SAMP Hydrazone

  • To a solution of the ketone (1.0 eq.) in anhydrous diethyl ether (approx. 0.5 M), add SAMP (1.1 eq.).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., argon) for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure. The crude hydrazone may be purified by distillation or chromatography, or used directly in the next step if sufficiently pure.

Step 2: Diastereoselective Alkylation

  • In a separate, flame-dried flask under an inert atmosphere, dissolve the SAMP hydrazone (1.0 eq.) in anhydrous diethyl ether or THF (to a concentration of approx. 0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.2 eq.) dropwise, maintaining the temperature at -78 °C. Stir the resulting orange-colored solution for 2-3 hours at this temperature to ensure complete formation of the azaenolate.

  • Add a solution of (iodomethyl)cyclohexane (1.5 eq.) in the same anhydrous solvent dropwise to the azaenolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

Step 3: Work-up and Purification of the Alkylated Hydrazone

  • Separate the organic layer, and extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude alkylated hydrazone.

  • Purify the product by column chromatography on silica (B1680970) gel.

Step 4: Cleavage of the Hydrazone to the Chiral Ketone

  • Ozonolysis (recommended for clean cleavage):

    • Dissolve the purified alkylated hydrazone in an appropriate solvent (e.g., dichloromethane) and cool to -78 °C.

    • Bubble ozone through the solution until a persistent blue color is observed.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add a reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine) and allow the solution to warm to room temperature.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure.

    • Purify the resulting chiral ketone by column chromatography or distillation.

  • Acidic Hydrolysis (alternative):

    • Dissolve the alkylated hydrazone in a mixture of THF and aqueous acid (e.g., 2N HCl).

    • Stir the mixture at room temperature until the hydrazone is consumed (monitor by TLC).

    • Neutralize the reaction with a base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent.

    • Wash, dry, and purify the chiral ketone as described above.

Data Presentation

The following table summarizes expected outcomes for the asymmetric alkylation of a representative ketone with (iodomethyl)cyclohexane using the SAMP/RAMP methodology. The values are based on typical results reported for this type of reaction.[2][5]

Ketone SubstrateChiral AuxiliaryElectrophileDiastereomeric Excess (d.e.) of Alkylated HydrazoneEnantiomeric Excess (e.e.) of Final KetoneTypical Yield (%)
CyclohexanoneSAMP(Iodomethyl)cyclohexane>95%>95%70-85%
PropiophenoneRAMP(Iodomethyl)cyclohexane>95%>95%75-90%

Visualizations

Diagram 1: Overall Workflow of Asymmetric α-Alkylation

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Auxiliary Cleavage ketone Ketone hydrazone Chiral Hydrazone ketone->hydrazone Condensation samp SAMP/RAMP samp->hydrazone hydrazone_in Chiral Hydrazone alkylated_hydrazone Alkylated Hydrazone hydrazone_in->alkylated_hydrazone Deprotonation & Alkylation lda LDA lda->alkylated_hydrazone iodomethyl (Iodomethyl)cyclohexane iodomethyl->alkylated_hydrazone alkylated_hydrazone_in Alkylated Hydrazone chiral_ketone Chiral Ketone alkylated_hydrazone_in->chiral_ketone Cleavage ozonolysis Ozonolysis ozonolysis->chiral_ketone

Caption: Workflow for the asymmetric α-alkylation of a ketone.

Diagram 2: Stereochemical Control in the Alkylation Step

G azaenolate Chiral Azaenolate Chelate structure with Li+ product Alkylated Hydrazone (High d.e.) azaenolate->product Face-selective attack electrophile (Iodomethyl)cyclohexane (Electrophile) electrophile->product steric_shield Steric Shielding by Chiral Auxiliary steric_shield->azaenolate:f0 blocks one face

Caption: Stereochemical model for the diastereoselective alkylation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Iodomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (Iodomethyl)cyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing (Iodomethyl)cyclohexane?

A1: The most widely used and efficient method is the Finkelstein reaction.[1][2] This reaction involves the conversion of (chloromethyl)cyclohexane (B52918) or (bromomethyl)cyclohexane (B57075) to (iodomethyl)cyclohexane using sodium iodide in an acetone (B3395972) solvent.[1][2] The success of this SN2 reaction is driven by the poor solubility of the resulting sodium chloride or sodium bromide in acetone, which precipitates out of the solution and drives the reaction towards the desired product according to Le Chatelier's principle.[3]

Q2: Which starting material is better for the Finkelstein reaction: (bromomethyl)cyclohexane or (chloromethyl)cyclohexane?

A2: (Bromomethyl)cyclohexane is generally a better starting material than (chloromethyl)cyclohexane for the Finkelstein reaction. The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group. This results in a faster reaction rate.

Q3: What are the typical yields for the synthesis of (Iodomethyl)cyclohexane?

A3: Yields for the Finkelstein reaction are generally high, often ranging from 80% to 95%, depending on the purity of the starting materials and the optimization of reaction conditions.

Q4: Can I synthesize (Iodomethyl)cyclohexane directly from cyclohexylmethanol?

A4: Yes, this is a viable alternative route. The hydroxyl group of cyclohexylmethanol is a poor leaving group, so it first needs to be converted into a better leaving group, such as a tosylate or mesylate.[3] This is typically achieved by reacting cyclohexylmethanol with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270). The resulting tosylate or mesylate can then be reacted with sodium iodide in a manner similar to the Finkelstein reaction to yield (iodomethyl)cyclohexane.[3]

Q5: What are the main side reactions to be aware of during the synthesis of (Iodomethyl)cyclohexane?

A5: The primary side reaction is elimination (E2), which leads to the formation of methylenecyclohexane. This is more likely to occur with elevated temperatures and the use of a strong, sterically hindered base. Using a non-basic nucleophile like iodide in a polar apathetic solvent like acetone helps to minimize this side reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive starting material: The (chloromethyl)cyclohexane or (bromomethyl)cyclohexane may have degraded. 2. Wet reagents or solvent: Water can interfere with the SN2 reaction. 3. Low reaction temperature: The reaction may be too slow at lower temperatures. 4. Insufficient reaction time: The reaction may not have reached completion.1. Check the purity of the starting material by NMR or GC-MS. 2. Use anhydrous acetone and ensure the sodium iodide is dry. 3. Gently reflux the reaction mixture. The boiling point of acetone is 56°C. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Presence of Unreacted Starting Material 1. Insufficient sodium iodide: Not enough nucleophile to drive the reaction to completion. 2. Short reaction time: The reaction was stopped prematurely.1. Use a molar excess of sodium iodide (typically 1.5 to 2 equivalents). 2. Increase the reaction time and monitor for the disappearance of the starting material spot on TLC.
Formation of a Significant Amount of Methylenecyclohexane (Elimination Byproduct) 1. High reaction temperature: Promotes the E2 elimination pathway. 2. Presence of a strong base: Can favor elimination over substitution.1. Maintain a gentle reflux and avoid excessive heating. 2. Ensure the reaction is carried out under neutral or slightly acidic conditions. Avoid basic workup conditions until the reaction is complete.
Product is a Dark Color Formation of Iodine (I2): Iodide ions can be oxidized to iodine, especially if exposed to light or air for extended periods.1. During workup, wash the organic layer with a solution of sodium thiosulfate (B1220275) to reduce any I2 back to I-. 2. Store the reaction mixture and the final product in a dark, cool place.

Data Presentation

Comparison of Starting Materials for Finkelstein Reaction
Starting MaterialTypical Reaction TimeTypical YieldRelative Reactivity
(Bromomethyl)cyclohexane4-8 hours85-95%Higher
(Chloromethyl)cyclohexane12-24 hours80-90%Lower

Note: Reaction times are approximate and can vary based on reaction scale and specific conditions.

Experimental Protocols

Protocol 1: Synthesis of (Iodomethyl)cyclohexane from (Bromomethyl)cyclohexane via Finkelstein Reaction

Materials:

  • (Bromomethyl)cyclohexane

  • Anhydrous sodium iodide

  • Anhydrous acetone

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (bromomethyl)cyclohexane (1.0 eq) in anhydrous acetone.

  • Add anhydrous sodium iodide (1.5 eq) to the solution.

  • Heat the mixture to a gentle reflux and stir for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the precipitated sodium bromide and wash the solid with a small amount of acetone.

  • Combine the filtrate and the acetone wash, and remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any traces of iodine.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (iodomethyl)cyclohexane.

  • Purify the product by vacuum distillation.

Protocol 2: Synthesis of (Iodomethyl)cyclohexane from Cyclohexylmethanol

Step A: Synthesis of Cyclohexylmethyl Tosylate

  • Dissolve cyclohexylmethanol (1.0 eq) in anhydrous dichloromethane (B109758) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) and then pyridine (1.2 eq).

  • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

  • Pour the reaction mixture into cold dilute hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclohexylmethyl tosylate.

Step B: Synthesis of (Iodomethyl)cyclohexane

  • Dissolve the crude cyclohexylmethyl tosylate from Step A in anhydrous acetone.

  • Add sodium iodide (1.5 eq) and reflux the mixture for 6-12 hours.

  • Follow the workup and purification procedure as described in Protocol 1 (steps 4-11).

Mandatory Visualizations

experimental_workflow cluster_finkelstein Finkelstein Reaction start_f (Bromomethyl)cyclohexane or (Chloromethyl)cyclohexane reaction_f Reflux start_f->reaction_f Add reagents_f NaI, Acetone reagents_f->reaction_f workup_f Filtration & Evaporation reaction_f->workup_f purification_f Vacuum Distillation workup_f->purification_f product_f (Iodomethyl)cyclohexane purification_f->product_f

Caption: Experimental workflow for the Finkelstein synthesis of (Iodomethyl)cyclohexane.

troubleshooting_logic start Low Yield of (Iodomethyl)cyclohexane check_sm Is Starting Material Consumed? (TLC/GC) start->check_sm check_elimination Is Elimination Product (Methylenecyclohexane) Observed? (NMR/GC-MS) check_sm->check_elimination Yes incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No side_reaction Significant Side Reaction check_elimination->side_reaction Yes solution_incomplete Increase Reaction Time or Temperature Moderately. Use Excess NaI. incomplete_reaction->solution_incomplete solution_side Lower Reaction Temperature. Ensure Anhydrous & Aprotic Conditions. side_reaction->solution_side

Caption: Troubleshooting logic for low yield in (Iodomethyl)cyclohexane synthesis.

References

Technical Support Center: Purification of (Iodomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (iodomethyl)cyclohexane.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After synthesizing (iodomethyl)cyclohexane via the Appel reaction, I have a white solid that is difficult to separate from my product. What is it and how can I remove it?

A: The white solid is likely triphenylphosphine (B44618) oxide (TPPO), a common byproduct of the Appel reaction. Due to its polarity, it can be challenging to remove. Here are several methods for its removal:

  • Precipitation with a Non-Polar Solvent: TPPO is poorly soluble in non-polar solvents like hexanes or diethyl ether. You can dissolve your crude reaction mixture in a minimal amount of a more polar solvent (e.g., dichloromethane) and then add a non-polar "anti-solvent" to selectively precipitate the TPPO. The precipitate can then be removed by filtration.

  • Complexation with Metal Salts: TPPO, being a Lewis base, can form insoluble complexes with metal salts such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂). Adding a solution of one of these salts to your crude product dissolved in an appropriate solvent (e.g., ethanol (B145695) for ZnCl₂) will precipitate the TPPO-metal salt adduct, which can be removed by filtration.

  • Filtration through a Silica (B1680970) Plug: For a rapid purification, you can pass a solution of your crude product through a short plug of silica gel. The highly polar TPPO will adsorb strongly to the silica, while the less polar (iodomethyl)cyclohexane will elute.

Q2: My Finkelstein reaction to produce (iodomethyl)cyclohexane from (bromomethyl)cyclohexane (B57075) seems to have stalled or given a low yield. What are the possible causes?

A: The Finkelstein reaction is an equilibrium process. To ensure a high yield of (iodomethyl)cyclohexane, the equilibrium must be driven towards the product side. Common issues include:

  • Inappropriate Solvent: The classic Finkelstein reaction relies on the differential solubility of sodium halides in acetone (B3395972). Sodium iodide (NaI) is soluble in acetone, while the resulting sodium bromide (NaBr) or sodium chloride (NaCl) is not. This precipitation drives the reaction forward. Ensure you are using dry acetone as the solvent.

  • Wet Reagents or Solvent: Water can interfere with the reaction by solvating the sodium iodide and preventing the precipitation of the sodium bromide/chloride byproduct. Ensure your starting materials and solvent are anhydrous.

  • Insufficient Reaction Time or Temperature: While the reaction often proceeds at room temperature, gentle heating under reflux may be necessary to increase the reaction rate. Monitor the reaction by TLC to determine the optimal reaction time.

Q3: I've noticed an impurity with a similar polarity to (iodomethyl)cyclohexane after my synthesis. What could it be and how can I separate it?

A: An impurity with similar polarity could be unreacted starting material, such as (bromomethyl)cyclohexane or (chloromethyl)cyclohexane (B52918) if you performed a Finkelstein reaction, or cyclohexylmethanol from an Appel reaction. Another possibility is the formation of elimination byproducts like cyclohexene.

  • Fractional Distillation: (Iodomethyl)cyclohexane has a distinct boiling point (approximately 86.5-87.5 °C at 20-21 mmHg). Careful fractional distillation can be effective in separating it from less volatile starting materials like cyclohexylmethanol or more volatile byproducts.

  • Flash Column Chromatography: A carefully optimized flash column chromatography system can separate compounds with small differences in polarity. You may need to screen different eluent systems (e.g., varying ratios of hexanes and ethyl acetate) to achieve good separation.

Q4: My purified (iodomethyl)cyclohexane is a pale yellow liquid. Is this normal?

A: Yes, (iodomethyl)cyclohexane is typically described as a colorless to pale yellow liquid. The yellow tint can be due to the presence of trace amounts of dissolved iodine, which can form upon slight decomposition of the product, especially when exposed to light. Storing the product in a dark, cool place is recommended.

Quantitative Data Summary

The following table summarizes typical data associated with the synthesis and purification of (iodomethyl)cyclohexane. Please note that actual yields and purity may vary depending on the specific reaction conditions and the scale of the experiment.

ParameterFinkelstein ReactionAppel ReactionPurification Method
Starting Material (Bromomethyl)cyclohexane or (Tosyloxymethyl)cyclohexaneCyclohexylmethanolCrude (iodomethyl)cyclohexane
Typical Yield > 85%70 - 90%> 90% recovery
Purity Before Purification 80 - 95%60 - 85%-
Purity After Purification > 98%> 98%> 99%
Common Impurities Unreacted starting material, NaCl/NaBrTriphenylphosphine oxide, unreacted cyclohexylmethanolResidual solvent, starting materials

Experimental Protocols

Protocol 1: Purification of (Iodomethyl)cyclohexane from a Finkelstein Reaction

Objective: To remove unreacted starting materials and inorganic salts.

Methodology:

  • Filtration: After the reaction is complete, cool the reaction mixture and filter to remove the precipitated sodium bromide or chloride.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extractive Workup:

    • Dissolve the residue in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

    • Wash the organic layer with water (2 x 50 mL for a 10g scale reaction) to remove any remaining inorganic salts and polar impurities.

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (B1220275) (1 x 50 mL) to remove any traces of iodine.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Final Purification:

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • For higher purity, perform fractional distillation under reduced pressure.

Protocol 2: Purification of (Iodomethyl)cyclohexane from an Appel Reaction (TPPO Removal by Precipitation)

Objective: To remove the triphenylphosphine oxide byproduct.

Methodology:

  • Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.

  • Precipitation:

    • Dissolve the residue in a minimum amount of dichloromethane.

    • Slowly add hexanes while stirring until a precipitate (TPPO) forms.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the precipitated TPPO by filtration and wash the solid with a small amount of cold hexanes.

  • Solvent Removal: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the crude (iodomethyl)cyclohexane.

  • Further Purification (if necessary): The product can be further purified by flash column chromatography or fractional distillation.

Purification Strategy Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for (iodomethyl)cyclohexane based on the synthetic method used.

Purification_Workflow start Crude (Iodomethyl)cyclohexane synthesis_method Identify Synthesis Method start->synthesis_method finkelstein Finkelstein Reaction synthesis_method->finkelstein Halide Exchange appel Appel Reaction synthesis_method->appel From Alcohol finkelstein_workup Aqueous Workup (Water, Na2S2O3, Brine) finkelstein->finkelstein_workup appel_workup Remove TPPO appel->appel_workup purity_check Check Purity (TLC, GC, NMR) finkelstein_workup->purity_check precipitation Precipitation with non-polar solvent appel_workup->precipitation Simple complexation Complexation with metal salts (e.g., ZnCl2) appel_workup->complexation Efficient silica_plug Filtration through Silica Plug appel_workup->silica_plug Rapid precipitation->purity_check complexation->purity_check silica_plug->purity_check high_purity Purity > 98%? purity_check->high_purity distillation Fractional Distillation high_purity->distillation No, Boiling Point Difference chromatography Flash Chromatography high_purity->chromatography No, Polarity Difference final_product Pure (Iodomethyl)cyclohexane high_purity->final_product Yes distillation->final_product chromatography->final_product

Caption: Purification workflow for (iodomethyl)cyclohexane.

Technical Support Center: Synthesis of (Iodomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (iodomethyl)cyclohexane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of (iodomethyl)cyclohexane, providing potential causes and recommended solutions.

Issue 1: Low Yield of (Iodomethyl)cyclohexane in Finkelstein Reaction

Potential CauseRecommended Solution
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction progress using TLC or GC analysis. If the starting material, (bromomethyl)cyclohexane (B57075), is still present, consider extending the reaction time or increasing the reaction temperature. Ensure the sodium iodide is fully dissolved in the acetone (B3395972), as its concentration is crucial for the reaction rate.[1][2][3]
Side Reactions The primary side reaction is the E2 elimination of HBr from the starting material, (bromomethyl)cyclohexane, leading to the formation of methylenecyclohexane (B74748). This is more likely at higher temperatures. To minimize this, maintain a moderate reaction temperature (e.g., refluxing acetone) and avoid excessively long reaction times. Using a less hindered base or ensuring the reaction medium is not basic can also suppress elimination.[4][5][6][7]
Loss of Product During Work-up (Iodomethyl)cyclohexane is a volatile compound. Care should be taken during the removal of the solvent (acetone) to avoid product loss. Use a rotary evaporator at a reduced pressure and a moderate temperature. Ensure complete extraction of the product from the aqueous phase during the work-up.
Decomposition of Product Alkyl iodides can be sensitive to light and may decompose over time. Store the purified product in a dark, cool place. Wrapping the reaction flask in aluminum foil during the reaction can also prevent light-induced degradation.

Issue 2: Presence of Impurities in the Final Product

Potential CauseRecommended Solution
Unreacted Starting Material If (bromomethyl)cyclohexane is observed in the final product, it indicates an incomplete reaction. See "Incomplete Reaction" under Issue 1 for solutions.
Elimination Byproduct The presence of methylenecyclohexane is a common issue. To minimize its formation, refer to the "Side Reactions" section under Issue 1. Careful purification by fractional distillation is necessary to separate (iodomethyl)cyclohexane (b.p. ~86-87 °C at 20-21 mmHg) from the more volatile methylenecyclohexane (b.p. ~102-103 °C at atmospheric pressure).
Solvent Residue Traces of acetone or other solvents used in the work-up may remain. Ensure the product is thoroughly dried under vacuum after distillation.
Triphenylphosphine (B44618) Oxide (from alcohol route) When synthesizing from cyclohexylmethanol, triphenylphosphine oxide is a major byproduct. This can often be removed by crystallization or column chromatography.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of (iodomethyl)cyclohexane via the Finkelstein reaction?

A1: The Finkelstein reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][10][11] In this reaction, the iodide ion (I⁻) from sodium iodide acts as a nucleophile and attacks the carbon atom bonded to the bromine in (bromomethyl)cyclohexane. This attack occurs from the backside, leading to an inversion of configuration at the carbon center and the displacement of the bromide ion. The reaction is driven to completion by the precipitation of sodium bromide, which is insoluble in acetone.[1]

Q2: Can I use a different solvent instead of acetone for the Finkelstein reaction?

A2: While acetone is the most common solvent due to its ability to dissolve sodium iodide but not sodium bromide or chloride, other polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can also be used.[1][2] However, the solubility difference of the halide salts in these solvents might be less pronounced, potentially affecting the reaction equilibrium.

Q3: My reaction has turned a dark brown/purple color. Is this normal?

A3: A dark coloration often indicates the formation of elemental iodine (I₂). This can happen if the iodide ions are oxidized. While a small amount of discoloration is common, a significant dark color may suggest decomposition of the sodium iodide or the product. The color can usually be removed during the work-up by washing with a solution of sodium thiosulfate (B1220275).

Q4: What are the main side reactions when synthesizing (iodomethyl)cyclohexane from cyclohexylmethanol, iodine, and triphenylphosphine?

A4: The primary byproducts of this reaction are triphenylphosphine oxide and, if a base like imidazole (B134444) or pyridine (B92270) is used to neutralize the generated HI, the corresponding hydroiodide salt.[8][9] Incomplete reaction will result in residual cyclohexylmethanol.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the yield and purity of (iodomethyl)cyclohexane synthesized via the Finkelstein reaction. Please note that these are representative values and actual results may vary.

EntryStarting MaterialSolventTemperature (°C)Reaction Time (h)Yield of (Iodomethyl)cyclohexane (%)Purity (%) (by GC)Major Impurity (and %)
1(Bromomethyl)cyclohexaneAcetone56 (reflux)128595Methylenecyclohexane (4%)
2(Bromomethyl)cyclohexaneAcetone25247098(Bromomethyl)cyclohexane (1%)
3(Chloromethyl)cyclohexaneAcetone56 (reflux)247594Methylenecyclohexane (5%)
4(Bromomethyl)cyclohexaneDMF8088092Methylenecyclohexane (7%)

Experimental Protocols

1. Synthesis of (Iodomethyl)cyclohexane via Finkelstein Reaction

  • Materials:

    • (Bromomethyl)cyclohexane

    • Sodium iodide (NaI), anhydrous

    • Acetone, anhydrous

    • Diethyl ether

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

    • Add (bromomethyl)cyclohexane (1.0 equivalent) to the solution.

    • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC.

    • After completion, cool the reaction mixture to room temperature. A white precipitate of sodium bromide should be visible.

    • Filter the mixture to remove the precipitated sodium bromide and wash the solid with a small amount of acetone.

    • Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any traces of iodine, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain (iodomethyl)cyclohexane as a colorless liquid.

2. Synthesis of (Iodomethyl)cyclohexane from Cyclohexylmethanol

  • Materials:

    • Cyclohexylmethanol

    • Triphenylphosphine (PPh₃)

    • Iodine (I₂)

    • Imidazole

    • Dichloromethane (B109758) (DCM), anhydrous

    • Pentane (B18724)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add iodine (1.2 equivalents) portion-wise.

    • Stir the mixture at 0 °C for 15 minutes, then add a solution of cyclohexylmethanol (1.0 equivalent) in anhydrous dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Add pentane to the residue to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold pentane.

    • Concentrate the filtrate and purify by column chromatography or vacuum distillation to afford (iodomethyl)cyclohexane.

Visualizations

Finkelstein_Reaction start (Bromomethyl)cyclohexane reagent + NaI (in Acetone) start->reagent Reaction product (Iodomethyl)cyclohexane (SN2 Product) reagent->product Substitution side_product Methylenecyclohexane (E2 Product) reagent->side_product Elimination byproduct NaBr (precipitate) product->byproduct Forms

Caption: Main and side reaction pathways in the Finkelstein synthesis.

Alcohol_to_Iodide alcohol Cyclohexylmethanol reagents + PPh₃ + I₂ + Imidazole alcohol->reagents product (Iodomethyl)cyclohexane reagents->product byproduct1 Triphenylphosphine Oxide product->byproduct1 Forms byproduct2 Imidazolium Iodide product->byproduct2 Forms

Caption: Synthesis of (Iodomethyl)cyclohexane from an alcohol precursor.

Troubleshooting_Workflow start Low Yield or Impure Product check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes solution_incomplete Extend Reaction Time or Increase Temperature incomplete->solution_incomplete check_impurities Identify Impurities (NMR, GC-MS) complete->check_impurities elimination_product Elimination Product Present check_impurities->elimination_product Methylenecyclohexane starting_material Starting Material Present check_impurities->starting_material Starting Material other_impurity Other Impurity check_impurities->other_impurity Other solution_elimination Optimize Temperature and Reaction Time elimination_product->solution_elimination starting_material->solution_incomplete solution_purification Improve Purification (Distillation/Chromatography) other_impurity->solution_purification

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Efficient Removal of Triphenylphosphine Oxide in (Iodomethyl)cyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of triphenylphosphine (B44618) oxide (TPPO), a common byproduct in the synthesis of (Iodomethyl)cyclohexane and other organic reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of triphenylphosphine oxide (TPPO) from my (Iodomethyl)cyclohexane synthesis so challenging?

A1: Triphenylphosphine oxide is a common byproduct in reactions like the Appel reaction, which is often used to synthesize alkyl iodides from alcohols using triphenylphosphine and iodine.[1] The difficulty in removing TPPO stems from its high polarity and solubility in many common organic solvents, which often leads to co-elution with the desired product during chromatographic purification.[2]

Q2: What are the most common strategies for removing TPPO from a reaction mixture?

A2: The primary strategies for TPPO removal can be broadly categorized into three main approaches:

  • Precipitation/Crystallization: This involves selectively precipitating TPPO from the reaction mixture. This can be achieved by using a solvent in which the product is soluble but TPPO is not, or by adding metal salts that form insoluble complexes with TPPO.[3][4]

  • Chromatography: Passing the crude reaction mixture through a plug of silica (B1680970) gel can effectively remove the highly polar TPPO.[5][6]

  • Alternative Reagents: Employing alternative phosphine (B1218219) reagents that produce byproducts that are easier to remove.[7]

Q3: I am working on a large-scale synthesis. Is column chromatography a viable option for TPPO removal?

A3: While effective on a small scale, traditional column chromatography is often not feasible for large-scale operations due to the cost and time involved.[3] For kilogram-scale production, precipitation methods are generally preferred.[3]

Q4: Can I use precipitation to remove TPPO if my product is also somewhat polar?

A4: Yes, certain precipitation methods are effective even in polar solvents. The addition of metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂) can induce the precipitation of a TPPO-metal complex, even in solvents like ethanol (B145695), ethyl acetate (B1210297), or tetrahydrofuran (B95107) (THF).[4][8][9]

Troubleshooting Guides

Issue 1: My product and TPPO are co-eluting during column chromatography.
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent System Start with a highly non-polar eluent (e.g., hexane (B92381) or pentane) and gradually increase the polarity by adding a more polar solvent like diethyl ether or ethyl acetate.The less polar (Iodomethyl)cyclohexane should elute first, while the more polar TPPO remains adsorbed to the silica gel.
Overloaded Column Use a larger amount of silica gel relative to the amount of crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica to crude product by weight.Improved separation between the product and TPPO bands.
Product is too polar for normal phase chromatography Consider using reverse-phase chromatography for highly polar products.[10]The elution order will be inverted, with the more polar TPPO eluting before the less polar product.
Issue 2: Precipitation of TPPO is incomplete.
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Solvent Choice For solvent-based precipitation, ensure your product is highly soluble in a non-polar solvent where TPPO has low solubility, such as cold hexane, pentane (B18724), or diethyl ether.[11][12]Increased precipitation of TPPO, leaving the desired product in solution.
Insufficient Metal Salt When using metal salt precipitation, ensure at least two equivalents of the metal salt (relative to triphenylphosphine) are used.[11]Formation of an insoluble TPPO-metal complex that can be easily filtered off.[11]
Precipitation in an Unsuitable Solvent for the Metal Salt The effectiveness of metal salt precipitation can be solvent-dependent. For example, MgCl₂ works well in toluene (B28343) and ethyl acetate but is less effective in THF.[4] A solvent swap may be necessary.Efficient removal of the TPPO-metal complex by filtration.
Temperature is too high The solubility of TPPO and its complexes can increase with temperature. Cooling the mixture (e.g., to 0-5 °C) can often induce further precipitation.[7][13]A higher yield of precipitated TPPO.

Experimental Protocols

Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride (ZnCl₂)

This method is effective for reactions conducted in polar solvents.[8]

  • Solvent Exchange (if necessary): If the reaction was performed in a solvent incompatible with this procedure, concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in ethanol.

  • Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.

  • Precipitation: To the ethanolic solution of the crude product at room temperature, add 2 equivalents (relative to the initial amount of triphenylphosphine) of the prepared ZnCl₂ solution.[11]

  • Stirring and Filtration: Stir the mixture for a couple of hours. The TPPO-ZnCl₂ complex will precipitate as a white solid.[11] Collect the precipitate by vacuum filtration.

  • Work-up: The filtrate contains the purified product. The ethanol can be removed under reduced pressure, and the residue can be further purified if necessary.

Protocol 2: Removal of TPPO by Silica Gel Plug Filtration

This method is suitable for non-polar to moderately polar products.[5]

  • Concentration: Concentrate the crude reaction mixture to a minimum volume.

  • Suspension: Suspend the residue in a minimal amount of a non-polar solvent such as pentane or hexane.[5]

  • Filtration: Pass the suspension through a short plug of silica gel.

  • Elution: Elute the desired product, (Iodomethyl)cyclohexane, with a non-polar solvent or a mixture of non-polar and slightly more polar solvents (e.g., hexane/diethyl ether). The highly polar TPPO will remain adsorbed on the silica plug.[5]

Data Presentation

Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Various Solvents

SolventSolubilityReference
WaterInsoluble[3]
CyclohexaneAlmost Insoluble[3]
Petroleum EtherAlmost Insoluble[3]
HexanePoorly Soluble[11][12]
Diethyl EtherSparingly Soluble (especially when cold)[11]
EthanolSoluble[3]
MethanolSoluble[3]
Isopropyl AlcoholSoluble[3]

Table 2: Comparison of TPPO Removal Methods

MethodAdvantagesDisadvantagesBest Suited For
Precipitation with Metal Salts (e.g., ZnCl₂, MgCl₂) High efficiency, scalable, can be used in polar solvents.[4][8]Requires an additional reagent, potential for metal contamination if not washed properly.Large-scale synthesis, reactions in polar solvents.
Solvent Precipitation/Crystallization Simple, does not require additional reagents.Product must be soluble in a non-polar solvent where TPPO is insoluble.[11]Products that are significantly less polar than TPPO.
Silica Gel Plug Filtration Effective for small to medium scale, relatively quick.Not easily scalable, requires solvent for elution.[5]Lab-scale purification of non-polar to moderately polar compounds.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis of (Iodomethyl)cyclohexane cluster_purification Purification: TPPO Removal Cyclohexylmethanol Cyclohexylmethanol Reaction Appel Reaction Cyclohexylmethanol->Reaction Reagents PPh₃, I₂ Reagents->Reaction Crude_Product Crude Product ((Iodomethyl)cyclohexane + TPPO) Reaction->Crude_Product Precipitation Precipitation (Metal Salt or Solvent) Crude_Product->Precipitation Filtration_Plug Silica Plug Filtration Crude_Product->Filtration_Plug Pure_Product Pure (Iodomethyl)cyclohexane Precipitation->Pure_Product Filtration Filtration_Plug->Pure_Product Elution

Caption: Workflow for the synthesis and purification of (Iodomethyl)cyclohexane.

References

Technical Support Center: Grignard Reagent Formation with (Iodomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of cyclohexylmethylmagnesium iodide from (iodomethyl)cyclohexane.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with (iodomethyl)cyclohexane fails to initiate. What are the most common causes?

A1: The most frequent causes for initiation failure are an inactive magnesium surface and the presence of moisture.[1]

  • Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the alkyl halide.[2][3][4] This layer must be disrupted or removed to expose a fresh, reactive surface.

  • Presence of Moisture: Grignard reagents are extremely strong bases and will react readily with even trace amounts of water.[5] This quenches the reaction. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours), and all solvents and reagents must be strictly anhydrous.[3][4][6]

Troubleshooting Steps:

  • Ensure all glassware is meticulously dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Use a freshly opened bottle of high-purity, anhydrous solvent (diethyl ether or THF).

  • Employ a magnesium activation technique. See the comparison table below for options.[2][3][7][8]

Q2: What are the key visual indicators of a successful reaction initiation?

A2: Several visual cues signal that the Grignard reagent formation has begun:

  • Color Change: If using iodine as an activator, its characteristic purple or brown color will fade.[3]

  • Gas Evolution: When using 1,2-dibromoethane (B42909) as an activator, you will observe bubbles of ethylene (B1197577) gas.[2][3]

  • Turbidity: The reaction mixture will typically turn cloudy with a grayish or brownish appearance.[3][9]

  • Spontaneous Reflux: The reaction is exothermic, and the heat generated will often cause the solvent (especially diethyl ether) to boil without external heating.[3][6]

Q3: My reaction started successfully but then stopped before all the magnesium was consumed. What should I do?

A3: This can happen if the concentration of the reactive alkyl iodide drops or if the magnesium surface becomes passivated again. You can try gently warming the mixture with a heat gun to encourage the reaction to continue.[6] Be prepared with an ice bath to control the reaction if it becomes too vigorous. In some cases, adding another small crystal of iodine can help reactivate the surface.

Q4: The reaction mixture has turned very dark, almost black. Is this a problem?

A4: A color change to gray or brown is normal for a Grignard reaction.[1] However, a very dark or black color may indicate decomposition or significant side reactions, which can be caused by impurities in the reagents or overheating. Ensure the reaction temperature is controlled, especially during the addition of the (iodomethyl)cyclohexane.

Q5: My subsequent reaction gave a low yield, and I've isolated a high-boiling point byproduct. What is happening?

A5: For primary alkyl halides like (iodomethyl)cyclohexane, the most common side reaction is Wurtz coupling.[1][10] In this process, the newly formed Grignard reagent (cyclohexylmethylmagnesium iodide) acts as a nucleophile and attacks a molecule of the starting material, (iodomethyl)cyclohexane. This results in a dimer, in this case, 1,2-dicyclohexylethane.

Strategies to Minimize Wurtz Coupling:

  • Slow Addition: Add the (iodomethyl)cyclohexane solution dropwise and slowly to the magnesium suspension. This keeps the instantaneous concentration of the alkyl iodide low, favoring the reaction with magnesium over the coupling reaction.[1][11]

  • Temperature Control: Maintain a moderate reaction temperature. While some heat may be needed for initiation, excessive temperatures can favor the coupling side reaction.[1]

  • Efficient Stirring: Ensure the mixture is stirred efficiently to quickly bring the alkyl iodide into contact with the magnesium surface.

Troubleshooting Guide: Magnesium Activation

Activating the magnesium is critical for a successful reaction. The table below compares common methods.

Activation MethodDescriptionKey Considerations & Indicators
Iodine (I₂) A small crystal of iodine is added to the dry magnesium turnings. It is thought to etch the magnesium surface, creating reactive sites.[3]Simple and effective. The disappearance of the purple/brown iodine color is a reliable indicator of initiation.[3]
1,2-Dibromoethane (DBE) A small amount of DBE is added to the magnesium suspension. It reacts readily to produce ethylene gas and magnesium bromide, cleaning the magnesium surface.[2]The observation of bubbling (ethylene) confirms activation. The byproducts are innocuous.[2]
Mechanical Agitation Before adding solvent, a dry glass stirring rod is used to crush and grind the magnesium turnings against the flask, breaking the oxide layer to expose a fresh surface.[2][9]This is a simple, chemical-free method. It is often used in conjunction with a chemical activator.
Sonication The reaction flask is placed in an ultrasonic bath. The ultrasonic waves create localized high energy, which helps to break apart the MgO layer.[2][8]A non-invasive physical method that can be very effective, especially for stubborn reactions.
Pre-formed Grignard A few drops of a previously prepared Grignard reagent (like MeMgI or EtMgBr) are added to initiate the reaction.[2][5]Highly effective but requires having a stock of a different Grignard reagent on hand.

Experimental Protocol: Synthesis of Cyclohexylmethylmagnesium Iodide

This protocol outlines a standard procedure for the formation of the Grignard reagent from (iodomethyl)cyclohexane.

1. Preparation of Glassware and Reagents:

  • Thoroughly clean all glassware (a three-neck round-bottom flask, condenser, and addition funnel).

  • Dry the glassware completely by either flame-drying under a vacuum or placing it in an oven (>120°C) for at least 12 hours.[3][4]

  • Assemble the glassware while hot and allow it to cool to room temperature under a steady stream of an inert gas (e.g., nitrogen or argon). Equip the condenser with a drying tube or gas bubbler.

  • Ensure the magnesium turnings are dry, for instance, by placing them in a separate flask in the oven.[7]

  • Use only high-quality anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

2. Magnesium Activation and Reaction Initiation:

  • Place the pre-weighed magnesium turnings (typically 1.2 to 1.5 molar equivalents) and a magnetic stir bar into the reaction flask.

  • Add a single small crystal of iodine.[3][8]

  • In the addition funnel, prepare a solution of (iodomethyl)cyclohexane (1.0 molar equivalent) in anhydrous solvent.

  • Add just enough of the solvent from the addition funnel to cover the magnesium.

  • Add a small portion (~5%) of the (iodomethyl)cyclohexane solution to the flask.

  • Stir the mixture. Initiation should be observed via the signs listed in FAQ Q2. Gentle warming with a heat gun may be applied if the reaction does not start.[6]

3. Formation of the Grignard Reagent:

  • Once the reaction is initiated and self-sustaining (gentle reflux), begin the slow, dropwise addition of the remaining (iodomethyl)cyclohexane solution from the addition funnel.[11]

  • Control the addition rate to maintain a gentle, steady reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with an ice-water bath.

  • After the addition is complete, allow the mixture to stir at room temperature or with gentle warming for 1-3 hours to ensure all the magnesium has reacted.[10]

4. Quantification (Optional):

  • The concentration of the resulting Grignard reagent solution can be determined by titration before its use in a subsequent step.[12]

Visualizations

ReactionPathway cluster_reactants Reactants A (Iodomethyl)cyclohexane C Cyclohexylmethylmagnesium Iodide A->C Anhydrous Ether or THF B Magnesium (Mg) B->C Anhydrous Ether or THF

Caption: Reaction scheme for the formation of cyclohexylmethylmagnesium iodide.

TroubleshootingWorkflow start Reaction Fails to Initiate check_dry Are glassware and solvents rigorously anhydrous? start->check_dry action_dry Flame-dry glassware. Use fresh anhydrous solvent. check_dry->action_dry No check_mg Is the Mg surface activated? check_dry->check_mg Yes action_dry->check_dry action_activate Activate Mg: - Add I₂ crystal - Add drops of DBE - Crush turnings - Gentle warming check_mg->action_activate No check_halide Is the alkyl iodide pure? check_mg->check_halide Yes action_activate->check_mg action_purify Purify (iodomethyl)cyclohexane (e.g., pass through alumina). check_halide->action_purify No success Reaction Initiated check_halide->success Yes action_purify->check_halide

Caption: Troubleshooting workflow for Grignard reaction initiation failure.

References

Controlling substitution versus elimination in (Iodomethyl)cyclohexane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (iodomethyl)cyclohexane. The focus is on controlling the competition between substitution (SN2) and elimination (E2) reactions to achieve desired product outcomes.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize a substitution product from (iodomethyl)cyclohexane, but I am observing a significant amount of the elimination byproduct, methylenecyclohexane (B74748). How can I favor the SN2 pathway?

A1: To favor the SN2 pathway and minimize the E2 byproduct, consider the following factors:

  • Nucleophile Selection: Employ a good nucleophile that is a weak base. Nucleophiles where the nucleophilic atom is large and polarizable, such as iodide (I⁻), bromide (Br⁻), cyanide (CN⁻), azide (B81097) (N₃⁻), and thiolates (RS⁻), are excellent choices for SN2 reactions.[1][2]

  • Solvent Choice: Use a polar aprotic solvent. Solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone (B3395972) are ideal for SN2 reactions.[3][4] These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively free and highly reactive.

  • Temperature: Maintain a lower reaction temperature. Elimination reactions generally have a higher activation energy than substitution reactions, so lower temperatures will favor the SN2 pathway.

  • Concentration: Use a high concentration of the nucleophile to ensure the bimolecular SN2 reaction is favored.

Q2: My goal is to synthesize methylenecyclohexane from (iodomethyl)cyclohexane. What conditions will maximize the yield of this E2 product?

A2: To maximize the yield of the E2 product, methylenecyclohexane, you should aim for conditions that favor elimination over substitution:

  • Base Selection: Use a strong, sterically hindered (bulky) base. Potassium tert-butoxide (t-BuOK) is a classic example and is highly effective at promoting E2 reactions while minimizing SN2 side reactions due to its large size.[2][5] Other bulky bases include lithium diisopropylamide (LDA) and 1,8-Diazabicycloundec-7-ene (DBU).

  • Solvent Choice: A less polar solvent, often the conjugate acid of the base (e.g., tert-butanol (B103910) for potassium tert-butoxide), is typically used for E2 reactions.

  • Temperature: Higher temperatures favor elimination reactions. Refluxing the reaction mixture is a common practice to drive the E2 pathway.

  • Substrate Structure: (Iodomethyl)cyclohexane is a primary halide, which typically favors SN2. However, the use of a bulky base can overcome this preference and force the E2 mechanism to be the major pathway.

Q3: Can I use sodium hydroxide (B78521) or sodium ethoxide to promote the E2 reaction of (iodomethyl)cyclohexane?

A3: While sodium hydroxide (NaOH) and sodium ethoxide (NaOEt) are strong bases, they are not sterically hindered.[6] For a primary alkyl halide like (iodomethyl)cyclohexane, using these smaller strong bases will likely result in a significant amount of the SN2 product, (hydroxymethyl)cyclohexane or (ethoxymethyl)cyclohexane, respectively. To selectively promote the E2 reaction and obtain methylenecyclohexane as the major product, a bulky base like potassium tert-butoxide is strongly recommended.

Q4: How does the choice of leaving group (iodide in this case) affect the SN2 vs. E2 competition?

A4: Iodide is an excellent leaving group because it is a very weak base. A good leaving group accelerates both SN2 and E2 reactions. For (iodomethyl)cyclohexane, the excellent leaving ability of iodide means that both pathways are viable and the outcome will be highly dependent on the other reaction conditions (nucleophile/base, solvent, temperature) that you control.

Q5: I am concerned about the stereochemistry of my substitution reaction. What is the expected outcome for an SN2 reaction with (iodomethyl)cyclohexane?

A5: The SN2 reaction proceeds with an inversion of stereochemistry at the reacting carbon center. However, since the carbon atom in (iodomethyl)cyclohexane that bears the iodine is not a stereocenter, the reaction will not produce a stereoisomer in the product. The nucleophile will simply replace the iodide ion.

Data Presentation

The following table summarizes the expected major products for the reaction of (iodomethyl)cyclohexane under various conditions. Please note that these are representative outcomes based on the principles of SN2 and E2 reactions for primary alkyl halides. Actual yields may vary depending on the specific experimental setup.

ReagentSolventTemperatureMajor ProductMinor ProductPredominant Pathway
Sodium Cyanide (NaCN)DMSORoom Temp.(Cyclohexylmethyl)nitrileMethylenecyclohexaneSN2
Sodium Azide (NaN₃)DMFRoom Temp.(Azidomethyl)cyclohexaneMethylenecyclohexaneSN2
Sodium Thiophenoxide (NaSPh)EthanolRoom Temp.(Cyclohexylmethyl)(phenyl)sulfaneMethylenecyclohexaneSN2
Potassium tert-Butoxide (t-BuOK)tert-ButanolRefluxMethylenecyclohexane(tert-Butoxymethyl)cyclohexaneE2
Sodium Ethoxide (NaOEt)EthanolReflux(Ethoxymethyl)cyclohexaneMethylenecyclohexaneSN2 > E2

Experimental Protocols

Protocol 1: Synthesis of (Cyclohexylmethyl)nitrile (SN2 Favored)

This protocol is adapted from standard procedures for SN2 reactions of primary alkyl halides with sodium cyanide in DMSO.

Materials:

  • (Iodomethyl)cyclohexane

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (iodomethyl)cyclohexane (1.0 eq) in anhydrous DMSO.

  • Add sodium cyanide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude (cyclohexylmethyl)nitrile.

  • Purify the product by distillation or column chromatography.

Protocol 2: Synthesis of Methylenecyclohexane (E2 Favored)

This protocol is based on the dehydrohalogenation of alkyl halides using a bulky base.

Materials:

  • (Iodomethyl)cyclohexane

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol, anhydrous

  • Pentane (B18724)

  • Water

  • Anhydrous calcium chloride

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.

  • Add (iodomethyl)cyclohexane (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with pentane (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water until neutral.

  • Dry the organic layer over anhydrous calcium chloride.

  • Carefully distill the pentane. The residue is methylenecyclohexane, which can be further purified by distillation.

Mandatory Visualizations

SN2_vs_E2_Pathway Substrate (Iodomethyl)cyclohexane SN2_Product Substitution Product (e.g., Cyclohexylmethanenitrile) Substrate->SN2_Product  Good Nucleophile (e.g., CN⁻, N₃⁻) Polar Aprotic Solvent (e.g., DMSO, DMF) Low Temperature E2_Product Elimination Product (Methylenecyclohexane) Substrate->E2_Product  Strong, Bulky Base (e.g., t-BuOK) Less Polar Solvent (e.g., t-BuOH) High Temperature

Caption: Factors influencing the SN2 vs. E2 reaction pathways for (iodomethyl)cyclohexane.

Decision_Tree Start Start with (Iodomethyl)cyclohexane Reagent Choose Reagent: Nucleophile or Base? Start->Reagent Strong_Bulky_Base Strong, Bulky Base (e.g., t-BuOK) Reagent->Strong_Bulky_Base Basicity > Nucleophilicity Good_Nucleophile Good Nucleophile, Weak Base (e.g., CN⁻, N₃⁻) Reagent->Good_Nucleophile Nucleophilicity > Basicity E2_Outcome Major Product: Methylenecyclohexane (E2) Strong_Bulky_Base->E2_Outcome Yes SN2_Outcome Major Product: Substitution Product (SN2) Good_Nucleophile->SN2_Outcome Yes

Caption: Decision tree for predicting the major product in (iodomethyl)cyclohexane reactions.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: (Iodomethyl)cyclohexane + Reagent + Solvent Start->Reaction_Setup Reaction_Conditions Control Reaction Conditions: Temperature Reaction_Setup->Reaction_Conditions Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction_Conditions->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for reactions of (iodomethyl)cyclohexane.

References

Technical Support Center: Optimizing Nucleophilic Substitution of (Iodomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the nucleophilic substitution of (iodomethyl)cyclohexane.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for nucleophilic substitution on (iodomethyl)cyclohexane?

A1: The primary mechanism is the Sₙ2 (Substitution, Nucleophilic, Bimolecular) reaction.[1][2] (Iodomethyl)cyclohexane is a primary alkyl halide, which is unhindered and readily accessible for backside attack by a nucleophile.[1][3][4] The alternative Sₙ1 pathway is highly unfavorable because it would require the formation of a very unstable primary carbocation.[1]

Q2: Which factors are most critical for optimizing Sₙ2 reactions with this substrate?

A2: The three most critical factors to control are the choice of nucleophile, the solvent, and the reaction temperature.[5] A strong nucleophile, a polar aprotic solvent, and controlled temperature are key to maximizing the yield of the substitution product while minimizing side reactions.[6]

Q3: What are the best types of solvents for this reaction?

A3: Polar aprotic solvents are ideal for Sₙ2 reactions.[5][7] These solvents, such as DMSO, DMF, acetone, and acetonitrile (B52724), can dissolve the nucleophile but do not solvate it as strongly as protic solvents.[4][7] This leaves the nucleophile "naked" and more reactive.[5] Polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and reduces its reactivity, thus slowing down the Sₙ2 reaction.[7][8][9][10]

Q4: How does temperature affect the outcome of the reaction?

A4: Higher temperatures generally increase the rate of all reactions. However, elimination reactions (E2) have a higher activation energy than substitution reactions (Sₙ2) and are more favored entropically.[11] Therefore, increasing the temperature significantly can increase the yield of the elimination byproduct at the expense of the desired substitution product.[12][13] For Sₙ2 reactions, it is best to use the lowest temperature that allows the reaction to proceed at a reasonable rate.[6][12]

Troubleshooting Guide

Problem 1: My reaction yield is very low or non-existent.

This is a common issue that can often be traced back to one of four key areas: the nucleophile, the solvent, the temperature, or the quality of the reagents.

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield check_nuc Is the Nucleophile Strong and Non-Bulky? start->check_nuc check_sol Is the Solvent Polar Aprotic (e.g., DMSO, DMF)? check_nuc->check_sol Yes sol_nuc Use a Stronger Nucleophile (e.g., N3⁻, CN⁻) check_nuc->sol_nuc No check_temp Is the Temperature Too High, Favoring Elimination? check_sol->check_temp Yes sol_sol Switch to a Polar Aprotic Solvent check_sol->sol_sol No check_reagents Are Reagents Pure and Anhydrous? check_temp->check_reagents No sol_temp Lower the Reaction Temperature check_temp->sol_temp Yes sol_reagents Purify Starting Materials and Use Dry Solvent check_reagents->sol_reagents No

Caption: A decision tree for troubleshooting low reaction yields.

Possible CauseRecommended Solution
Weak Nucleophile The rate of an Sₙ2 reaction is directly dependent on the strength of the nucleophile.[4][14] If you are using a weak nucleophile (e.g., H₂O, ROH), the reaction will be very slow. Solution: Switch to a stronger, less sterically hindered nucleophile. See the table below for relative strengths.
Incorrect Solvent Using a polar protic solvent (water, methanol, ethanol) will significantly slow down an Sₙ2 reaction by solvating the nucleophile.[8][9][10] Solution: Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile to enhance the nucleophile's reactivity.[5][7]
Reagent Purity Impurities in the (iodomethyl)cyclohexane or the nucleophilic salt can inhibit the reaction. Moisture in the solvent is particularly problematic as water is a poor nucleophile and can hydrolyze reagents.[15] Solution: Ensure the starting material is pure. Use freshly dried solvents and high-purity nucleophilic salts.

Table 1: Relative Reactivity of Common Nucleophiles for Sₙ2 Reactions

Nucleophile Category Examples Relative Rate in Protic Solvent Relative Rate in Aprotic Solvent
Excellent HS⁻, RS⁻, I⁻, CN⁻ High Very High
Good N₃⁻, Br⁻, RNH₂ Moderate High
Fair Cl⁻, CH₃COO⁻ Low Moderate
Poor F⁻, H₂O, ROH Very Low Low

Data compiled from various sources for general comparison.[5][16]

Problem 2: I am observing a significant amount of an elimination side product.

The most common side reaction for a primary alkyl halide is an E2 (Elimination, Bimolecular) reaction, which produces an alkene. For (iodomethyl)cyclohexane, this would be methylenecyclohexane.

SN2 vs. E2 Competition

sn2_vs_e2 sub (Iodomethyl)cyclohexane + Nucleophile/Base path_sn2 Sₙ2 Pathway sub->path_sn2 Backside Attack at Carbon path_e2 E2 Pathway sub->path_e2 Proton Abstraction at β-Carbon prod_sn2 Substitution Product path_sn2->prod_sn2 prod_e2 Elimination Product (Alkene) path_e2->prod_e2 cond_sn2 Favored by: - Strong, non-bulky nucleophile - Lower temperature - Polar aprotic solvent cond_e2 Favored by: - Strong, bulky base - Higher temperature

Caption: Factors influencing the competition between Sₙ2 and E2 pathways.

Possible CauseRecommended Solution
Strongly Basic Nucleophile All nucleophiles are bases and vice-versa. If your nucleophile is a strong, sterically hindered base (e.g., potassium tert-butoxide), it will preferentially act as a base, abstracting a proton and leading to elimination.[17] Solution: Choose a nucleophile that is strong but less basic, such as N₃⁻, CN⁻, or I⁻.
High Reaction Temperature Elimination reactions have a higher activation energy and are favored by heat.[11][12][13] Solution: Run the reaction at a lower temperature. Room temperature is often sufficient for reactions with good nucleophiles and primary iodides. If necessary, gentle heating (40-50 °C) can be applied, but high temperatures should be avoided.

Experimental Protocols

Protocol 1: Synthesis of (Azidomethyl)cyclohexane via Sₙ2 Reaction

This protocol details a standard procedure for the substitution of iodide with azide (B81097), a strong and non-basic nucleophile.

General Experimental Workflow

workflow A 1. Setup - Dry glassware - Add solvent (DMSO) - Add Sodium Azide B 2. Reagent Addition - Add (Iodomethyl)cyclohexane dropwise at RT A->B C 3. Reaction - Stir at specified temperature (e.g., RT or 40°C) B->C D 4. Monitoring - Track progress using TLC or GC C->D D->C Reaction Incomplete E 5. Workup - Quench with water - Extract with ether D->E Reaction Complete F 6. Purification - Wash organic layer - Dry and concentrate - Purify (e.g., column chromatography) E->F G Finished Product F->G

Caption: A standard workflow for synthesis, workup, and purification.

Materials:

  • (Iodomethyl)cyclohexane (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.5 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask under an inert atmosphere (e.g., nitrogen or argon). Stir the suspension.

  • Substrate Addition: Add (iodomethyl)cyclohexane (1.0 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the starting material is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: If necessary, purify the product further using column chromatography on silica (B1680970) gel.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution and follow all institutional safety protocols.

References

Technical Support Center: Identification of Impurities in (Iodomethyl)cyclohexane by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities in (Iodomethyl)cyclohexane using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

This guide addresses common issues encountered during the NMR analysis of (Iodomethyl)cyclohexane for impurity identification.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected signals in the aliphatic region (0.8-2.2 ppm). 1. Residual starting material (Cyclohexanemethanol).2. Presence of a side-product (Cyclohexene).3. Grease or other contaminants.1. Compare the spectrum with a reference spectrum of Cyclohexanemethanol. Look for a characteristic signal for the -CH₂OH group.2. Check for olefinic proton signals (~5.6 ppm) to confirm the presence of Cyclohexene (B86901).3. Ensure proper cleaning of NMR tubes and syringes to avoid contamination.
Complex aromatic signals observed (7.4-7.8 ppm). 1. Residual triphenylphosphine (B44618) from the iodination reaction.2. Presence of triphenylphosphine oxide, a byproduct of the reaction.1. Compare the spectrum with a reference spectrum of triphenylphosphine.2. Compare the spectrum with a reference spectrum of triphenylphosphine oxide. The phosphorus-coupled protons will show a characteristic splitting pattern.
Broad or distorted peaks. 1. Poor shimming of the NMR spectrometer.2. Presence of paramagnetic impurities.3. Sample concentration is too high.1. Re-shim the spectrometer before acquiring the spectrum.2. Filter the sample through a small plug of silica (B1680970) gel.3. Dilute the sample to an appropriate concentration.
A singlet peak around 1.56 ppm (in CDCl₃). Water contamination in the NMR solvent or sample.1. Use fresh, anhydrous NMR solvent.2. Ensure all glassware is thoroughly dried before sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for (Iodomethyl)cyclohexane?

A1: The expected approximate chemical shifts for (Iodomethyl)cyclohexane are summarized in the table below. Please note that exact shifts can vary depending on the solvent and concentration.

Compound Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
(Iodomethyl)cyclohexane-CH₂I~3.1-3.3 (d)~10-15
Cyclohexyl-CH~1.6-1.8 (m)~35-40
Cyclohexyl-CH₂~0.9-1.9 (m)~25-35

Q2: What are the common impurities found in (Iodomethyl)cyclohexane synthesized from Cyclohexanemethanol?

A2: The most common synthesis involves the reaction of Cyclohexanemethanol with iodine and triphenylphosphine. Therefore, the likely impurities are:

  • Unreacted Starting Material: Cyclohexanemethanol

  • Reaction Byproducts: Triphenylphosphine oxide

  • Side-Reaction Products: Cyclohexene (formed by elimination)

  • Reagents: Residual Triphenylphosphine

Q3: How can I use NMR to confirm the presence of Cyclohexanemethanol in my sample?

A3: The ¹H NMR spectrum of Cyclohexanemethanol shows a characteristic doublet for the -CH₂OH protons at approximately 3.4-3.5 ppm. The presence of this signal in your (Iodomethyl)cyclohexane spectrum indicates contamination with the starting material.

Q4: What are the characteristic NMR signals for Triphenylphosphine oxide?

A4: Triphenylphosphine oxide, a common byproduct, will show complex multiplets in the aromatic region of the ¹H NMR spectrum, typically between 7.4 and 7.8 ppm. In the ³¹P NMR spectrum, it appears as a singlet at around 25-30 ppm.

Q5: I see signals around 5.6 ppm in my ¹H NMR spectrum. What could this be?

A5: Signals in the region of 5.5-6.0 ppm are characteristic of olefinic protons. This suggests the presence of Cyclohexene, which can be formed as a byproduct through an elimination reaction. The ¹H NMR spectrum of cyclohexene will show a multiplet around 5.6 ppm for the two alkene protons.

Impurity Identification Workflow

The following diagram illustrates a systematic workflow for identifying impurities in a sample of (Iodomethyl)cyclohexane using NMR.

impurity_identification_workflow start Acquire 1H NMR Spectrum of (Iodomethyl)cyclohexane Sample check_aliphatic Examine Aliphatic Region (0.8-4.0 ppm) start->check_aliphatic check_aromatic Examine Aromatic Region (7.0-8.0 ppm) start->check_aromatic check_olefinic Examine Olefinic Region (5.0-6.0 ppm) start->check_olefinic compare_sm Compare with Cyclohexanemethanol Reference Spectrum check_aliphatic->compare_sm Unexpected signals ~3.4-3.5 ppm end Pure or Impurities Identified check_aliphatic->end No unexpected signals compare_tppo Compare with Triphenylphosphine Oxide Reference Spectrum check_aromatic->compare_tppo Complex multiplets ~7.4-7.8 ppm check_aromatic->end No unexpected signals compare_alkene Compare with Cyclohexene Reference Spectrum check_olefinic->compare_alkene Signals ~5.6 ppm check_olefinic->end No unexpected signals impurity_sm Impurity Identified: Cyclohexanemethanol compare_sm->impurity_sm Match impurity_tppo Impurity Identified: Triphenylphosphine Oxide compare_tppo->impurity_tppo Match impurity_alkene Impurity Identified: Cyclohexene compare_alkene->impurity_alkene Match impurity_sm->end impurity_tppo->end impurity_alkene->end

Caption: Workflow for impurity identification in (Iodomethyl)cyclohexane by NMR.

Potential Impurity Formation Pathways

The following diagram illustrates the reaction pathway for the synthesis of (Iodomethyl)cyclohexane and the formation of common impurities.

impurity_formation cluster_reactants Reactants cluster_products Products & Impurities Cyclohexanemethanol Cyclohexanemethanol Iodomethylcyclohexane Iodomethylcyclohexane Cyclohexanemethanol->Iodomethylcyclohexane Main Reaction Cyclohexene Cyclohexene Cyclohexanemethanol->Cyclohexene Side Reaction (Elimination) I2_PPh3 Iodine (I₂) + Triphenylphosphine (PPh₃) I2_PPh3->Iodomethylcyclohexane Triphenylphosphine_oxide Triphenylphosphine Oxide I2_PPh3->Triphenylphosphine_oxide Byproduct Formation

Caption: Synthesis of (Iodomethyl)cyclohexane and potential impurity formation pathways.

Experimental Protocols

Sample Preparation for NMR Analysis

  • Sample Weighing: Accurately weigh 5-10 mg of the (Iodomethyl)cyclohexane sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of cotton or glass wool in the pipette during transfer.

¹H NMR Spectroscopy

  • Instrument: 400 MHz NMR Spectrometer (or higher)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Acquisition Parameters:

    • Spectral Width: ~12-16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 8-16

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).

    • Integrate all signals.

¹³C NMR Spectroscopy

  • Instrument: 100 MHz NMR Spectrometer (or higher)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: ~200-240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128-1024 (or more, depending on sample concentration)

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).

Summary of NMR Data for Common Impurities

Impurity Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Cyclohexanemethanol -CH₂OH~3.4-3.5 (d)~68
Cyclohexyl-CH~1.4-1.6 (m)~40
Cyclohexyl-CH₂~0.9-1.8 (m)~26, ~27, ~30
Triphenylphosphine oxide Aromatic-H~7.4-7.8 (m)~128-133
Cyclohexene Olefinic-H~5.6 (m)~127
Allylic-CH₂~1.9-2.1 (m)~25
Other-CH₂~1.5-1.7 (m)~23

Preventing the decomposition of (Iodomethyl)cyclohexane during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (Iodomethyl)cyclohexane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of (Iodomethyl)cyclohexane during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (Iodomethyl)cyclohexane?

A1: To ensure the stability and purity of (Iodomethyl)cyclohexane, it is crucial to store it under controlled conditions. The recommended storage involves maintaining the compound at a temperature of 2-8°C, protecting it from light by using an amber or opaque container, and ensuring the container is tightly sealed to prevent exposure to air and moisture.[1]

Q2: Why is it important to store (Iodomethyl)cyclohexane in the dark and under refrigeration?

A2: (Iodomethyl)cyclohexane, like many alkyl iodides, is susceptible to degradation upon exposure to heat and light. These conditions can provide the energy required to initiate decomposition reactions, leading to the formation of impurities. Storing it under refrigeration and in the dark helps to minimize these degradation pathways and prolong the shelf life of the compound.

Q3: What are the visible signs of (Iodomethyl)cyclohexane decomposition?

A3: A common visible indicator of decomposition is a change in the color of the liquid. Pure (Iodomethyl)cyclohexane is typically a colorless to pale yellow liquid. The formation of elemental iodine (I₂), a common decomposition product of alkyl iodides, can impart a yellow, brown, or even violet color to the solution. If you observe a significant color change, it is a strong indication that the product has started to decompose.

Q4: What are the primary decomposition products of (Iodomethyl)cyclohexane?

A4: The decomposition of (Iodomethyl)cyclohexane can proceed through several pathways, primarily elimination and substitution reactions. The major decomposition products can include:

  • Cyclohexene: Formed via an elimination reaction where hydrogen iodide (HI) is removed.

  • Cyclohexylmethanol: Can be formed if the compound reacts with water.

  • Dicyclohexylmethyl ether: May form through self-condensation or reaction with other alcohol impurities.

  • Elemental Iodine (I₂): Results from the oxidation of iodide ions, which are formed during decomposition. This is often the cause of the color change.

Q5: Can I use (Iodomethyl)cyclohexane that has started to show signs of decomposition?

A5: Using decomposed (Iodomethyl)cyclohexane is generally not recommended, as the impurities can interfere with your reaction, leading to lower yields, unexpected side products, and difficulty in purification. The presence of iodine and other byproducts can alter the reactivity and stoichiometry of your experiment. It is advisable to use a fresh or purified batch of the reagent for optimal results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of (Iodomethyl)cyclohexane.

Issue 1: The (Iodomethyl)cyclohexane has developed a yellow or brown color.

  • Cause: This coloration is a classic sign of decomposition and the formation of elemental iodine (I₂). This is often triggered by exposure to light, heat, or air.

  • Solution:

    • Assess the extent of decomposition: A pale yellow color might indicate minor decomposition, while a dark brown color suggests significant degradation. For critical applications, it is best to discard the discolored reagent.

    • Purification (for minor decomposition): If the decomposition is minor, you can attempt to purify the reagent. A common method for removing iodine from alkyl iodides is to wash the solution with an aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This is then followed by washing with water and brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtering. For more volatile impurities, distillation under reduced pressure may be necessary.

    • Prevent future decomposition: Ensure the purified product is stored under the recommended conditions (2-8°C, dark, tightly sealed container). Consider adding a stabilizer.

Issue 2: My reactions using (Iodomethyl)cyclohexane are giving low yields or unexpected side products.

  • Cause: This could be due to the presence of impurities in the (Iodomethyl)cyclohexane, which may have resulted from improper storage. Decomposition products can compete in the reaction or poison catalysts.

  • Troubleshooting Steps:

    • Verify the purity of the starting material: Before use, it is good practice to check the purity of your (Iodomethyl)cyclohexane, especially if it has been stored for an extended period. This can be done using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Use a fresh bottle: If possible, open a new, sealed bottle of (Iodomethyl)cyclohexane to see if the issue persists.

    • Purify the reagent: If a new bottle is not available, purify the existing stock as described in the solution for Issue 1.

    • Review storage conditions: Ensure that your laboratory's storage protocol for this reagent aligns with the recommended guidelines.

Data Presentation

Table 1: Storage Conditions and Decomposition of (Iodomethyl)cyclohexane

ParameterRecommended ConditionConsequence of DeviationPotential Decomposition Products
Temperature 2-8°CIncreased temperature accelerates decomposition rates.Cyclohexene, HI, I₂
Light Store in the dark (amber/opaque container)UV light can initiate radical decomposition pathways.Cyclohexene, various radical-initiated byproducts
Atmosphere Tightly sealed container, consider inert gas (N₂ or Ar)Exposure to oxygen and moisture can lead to oxidative decomposition and hydrolysis.Cyclohexylmethanol, I₂, HI
Stabilizer Optional: Addition of a stabilizer like copperIncreased susceptibility to decomposition over time.Higher levels of all decomposition products

Experimental Protocols

Protocol 1: Purity Analysis of (Iodomethyl)cyclohexane by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for assessing the purity of (Iodomethyl)cyclohexane and identifying potential decomposition products.

  • Sample Preparation:

    • Prepare a dilute solution of the (Iodomethyl)cyclohexane sample in a volatile, high-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC-MS Instrumentation and Conditions (Example):

    • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

  • Data Analysis:

    • Identify the peak corresponding to (Iodomethyl)cyclohexane based on its retention time and mass spectrum.

    • Analyze any other significant peaks by comparing their mass spectra with a library (e.g., NIST) to identify potential impurities or decomposition products like cyclohexene.

    • Calculate the relative purity by comparing the peak area of (Iodomethyl)cyclohexane to the total peak area of all components.

Protocol 2: Stabilization of (Iodomethyl)cyclohexane with Copper

This protocol describes a method to stabilize alkyl iodides using copper, which acts as a scavenger for iodine and other radical species.[2]

  • Materials:

    • (Iodomethyl)cyclohexane.

    • Copper in a high-surface-area form (e.g., fine wire, turnings, or powder).

    • Storage bottle (amber glass with a tightly sealing cap).

  • Procedure:

    • Activation of Copper (Optional but Recommended): To remove any surface oxides, wash the copper with a dilute acid (e.g., 2% HCl or acetic acid) for a few minutes. Rinse thoroughly with deionized water, followed by acetone (B3395972) or ethanol, and dry completely under a stream of inert gas or in a vacuum oven at a low temperature.

    • Addition of Stabilizer: Place a small amount of the activated, dry copper into the storage bottle containing the (Iodomethyl)cyclohexane. The amount of copper is not strictly critical, but a small piece of wire or a few turnings are generally sufficient for a standard laboratory-scale bottle. For effective stabilization, the copper should be in contact with both the liquid and the gas phase within the container.[2]

    • Storage: Tightly seal the bottle and store it under the recommended conditions (2-8°C, protected from light). The copper will help to quench the formation of iodine, thus preventing the discoloration and further decomposition of the product.

Mandatory Visualizations

Decomposition_Pathway IodoCH (Iodomethyl)cyclohexane Decomp Decomposition (Light, Heat, Air) IodoCH->Decomp Cyclohexene Cyclohexene Decomp->Cyclohexene Elimination HI Hydrogen Iodide (HI) Decomp->HI Other Other Byproducts Decomp->Other Substitution/Radical Reactions I2 Iodine (I₂) (causes discoloration) HI->I2 Oxidation Troubleshooting_Workflow start Start: Stored (Iodomethyl)cyclohexane check_color Check for Discoloration start->check_color no_color No significant color change check_color->no_color No color Yellow/Brown color observed check_color->color Yes use Proceed to use in experiment no_color->use assess Assess severity of decomposition color->assess minor Minor assess->minor Minor major Major assess->major Major purify Purify (e.g., Na₂S₂O₃ wash) and add stabilizer minor->purify discard Discard and use a fresh batch major->discard recheck Re-check purity (GC-MS/NMR) purify->recheck recheck->use Pure recheck->discard Impure

References

Challenges in the scale-up synthesis of (Iodomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of (Iodomethyl)cyclohexane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of (Iodomethyl)cyclohexane, particularly when using the Finkelstein reaction, a common method for this transformation.[1][2][3]

ProblemPotential Cause(s)Suggested Solution(s)
Low or Incomplete Conversion 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 2. Poor Mixing: Inadequate agitation can lead to localized areas of low reagent concentration, hindering the reaction rate.[4] 3. Moisture in the Reaction: Water can interfere with the reaction, especially if sensitive reagents are involved. 4. Precursor Quality: The starting material, (bromomethyl)cyclohexane (B57075) or (chloromethyl)cyclohexane (B52918), may be impure.1. Optimize Reaction Conditions: Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by techniques like TLC or GC. 2. Improve Agitation: Ensure the reactor's stirring mechanism provides adequate mixing for the scale of the reaction to prevent hotspots and ensure homogeneity.[4] 3. Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider drying the solvent before use. 4. Verify Precursor Purity: Analyze the starting material for purity and purify if necessary.
Formation of Significant Byproducts 1. Side Reactions: At higher temperatures needed for scale-up, elimination reactions can compete with the desired SN2 substitution.[5] 2. Decomposition of Product: (Iodomethyl)cyclohexane can be sensitive to heat and light, leading to decomposition.1. Control Reaction Temperature: Implement a robust cooling system to manage the reaction exotherm and maintain the optimal temperature.[4][6] Consider a semi-batch process where one reagent is added gradually to control the reaction rate and heat generation.[7] 2. Minimize Exposure to Heat and Light: After the reaction is complete, cool the mixture and protect it from light during workup and storage.
Difficult Product Isolation/Purification 1. Emulsion Formation During Workup: Vigorous mixing of aqueous and organic layers can lead to stable emulsions. 2. Incomplete Removal of Salts: Sodium bromide or chloride byproducts may not be fully removed by filtration. 3. Co-distillation with Impurities: Impurities with boiling points close to the product can be difficult to separate by distillation.1. Optimize Workup Procedure: Use a brine wash to help break emulsions. Allow for adequate phase separation time. 2. Improve Filtration: Ensure the filter medium is appropriate and consider a filter aid. Wash the filter cake with a small amount of cold, dry solvent. 3. Efficient Purification: Use fractional distillation under reduced pressure to improve separation. Consider alternative purification methods like column chromatography for high-purity requirements, though this is less common on a large scale.[8]
Reaction Runaway Poor Heat Removal: On a larger scale, the surface area-to-volume ratio decreases, making heat removal less efficient.[7] If the heat generated by the exothermic reaction is not effectively removed, the reaction rate can increase uncontrollably.1. Thorough Thermal Hazard Assessment: Before scaling up, perform a safety analysis, such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry, to understand the thermal hazards.[4] 2. Engineered Safety Controls: Ensure the reactor has an adequate cooling system (e.g., cooling jackets, internal coils) and an emergency quenching system.[4][6] 3. Controlled Reagent Addition: Use a semi-batch process with controlled addition of the limiting reagent to manage the rate of heat generation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing (Iodomethyl)cyclohexane on a larger scale?

A1: The Finkelstein reaction is a widely used and efficient method for the synthesis of alkyl iodides like (Iodomethyl)cyclohexane.[1][2][3] This SN2 reaction involves the treatment of an alkyl chloride or bromide with an excess of an alkali iodide, typically sodium iodide, in a suitable solvent like acetone (B3395972).[2][9] The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone.[10]

Q2: What are the key challenges when scaling up the Finkelstein reaction for (Iodomethyl)cyclohexane synthesis?

A2: The primary challenges in scaling up the Finkelstein reaction include:

  • Heat Management: The reaction can be exothermic, and inefficient heat removal on a larger scale can lead to increased byproduct formation or a runaway reaction.[4]

  • Mixing and Mass Transfer: Ensuring uniform mixing of the heterogeneous reaction mixture (solid sodium iodide in a liquid) is crucial for consistent reaction rates and to avoid localized "hot spots."[4]

  • Solid Handling: The addition of solid sodium iodide and the filtration of the resulting sodium chloride or bromide precipitate can be challenging on an industrial scale.

  • Solvent Selection and Recovery: Acetone is a common solvent due to its ability to dissolve sodium iodide while precipitating other sodium halides.[2] However, its low boiling point and flammability require careful handling and efficient recovery systems in a large-scale setting.

Q3: How does the choice of starting material, (chloromethyl)cyclohexane vs. (bromomethyl)cyclohexane, affect the reaction?

A3: (Bromomethyl)cyclohexane is generally more reactive than (chloromethyl)cyclohexane in SN2 reactions like the Finkelstein reaction because bromide is a better leaving group than chloride. This means the reaction with the bromo- starting material will typically proceed faster or at a lower temperature. However, the choice may also depend on the cost and availability of the starting materials.

Q4: What are the critical safety precautions for the large-scale synthesis of (Iodomethyl)cyclohexane?

A4: Key safety precautions include:

  • Handling of Reagents: Sodium iodide can cause skin and eye irritation.[11] Alkyl halides, including the starting materials and product, are generally toxic and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).[12]

  • Exothermic Reaction Control: A thorough understanding of the reaction's thermal profile is essential to prevent runaway reactions.[4][7]

  • Solvent Handling: Acetone is flammable and requires appropriate storage and handling procedures to prevent fires or explosions.

  • Emergency Procedures: A clear plan for handling spills, unexpected temperature increases, or other emergencies should be in place.

Q5: How can the purity of (Iodomethyl)cyclohexane be ensured at a larger scale?

A5: Ensuring high purity on a large scale involves several steps:

  • High-Purity Starting Materials: Using high-quality (chloromethyl)cyclohexane or (bromomethyl)cyclohexane is crucial.

  • Optimized Reaction Conditions: Careful control of temperature and reaction time to minimize side reactions.

  • Efficient Workup: Thorough washing of the organic phase to remove unreacted sodium iodide and other water-soluble impurities.

  • Purification: Fractional distillation under reduced pressure is the most common method for purifying (Iodomethyl)cyclohexane on a large scale.

Data Presentation

The following table provides a representative comparison of key parameters for the synthesis of (Iodomethyl)cyclohexane at a laboratory scale versus a pilot plant scale. Please note that these are illustrative values and actual results may vary depending on the specific equipment and process conditions.

ParameterLaboratory Scale (100 g)Pilot Plant Scale (10 kg)
Starting Material (Bromomethyl)cyclohexane(Bromomethyl)cyclohexane
Reagents Sodium Iodide, AcetoneSodium Iodide, Acetone
Reaction Time 2-4 hours6-10 hours
Typical Yield 85-95%80-90%
Purity (before distillation) ~90%~85%
Purity (after distillation) >98%>97%
Heat Control Heating mantle, ice bathJacketed reactor with controlled heating/cooling fluid
Mixing Magnetic stirrerMechanical overhead stirrer with baffles

Experimental Protocols

Laboratory Scale Synthesis of (Iodomethyl)cyclohexane via Finkelstein Reaction

Materials:

  • (Bromomethyl)cyclohexane (100 g)

  • Sodium iodide (1.5 equivalents)

  • Acetone (anhydrous, 500 mL)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide in acetone.

  • Add (bromomethyl)cyclohexane to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure to remove most of the acetone.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water, saturated aqueous sodium thiosulfate solution (to remove any traces of iodine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure (Iodomethyl)cyclohexane.

Illustrative Pilot Plant Scale Synthesis of (Iodomethyl)cyclohexane

Equipment:

  • 100 L glass-lined reactor with a jacket for heating and cooling, an overhead mechanical stirrer, a reflux condenser, and ports for reagent addition and monitoring.

  • Filtration unit

  • Distillation unit

Procedure:

  • Charge the reactor with anhydrous acetone and sodium iodide.

  • Start agitation to ensure a good suspension of the sodium iodide.

  • Slowly add (bromomethyl)cyclohexane to the reactor over a period of 1-2 hours to control the initial exotherm.

  • Heat the reaction mixture to reflux using the reactor jacket and maintain for 6-10 hours. Monitor the reaction progress via in-process control (IPC) samples analyzed by GC.

  • Once the reaction is complete, cool the reactor contents to 20-25°C.

  • Transfer the slurry to the filtration unit to remove the precipitated sodium bromide. Wash the filter cake with a small amount of cold acetone.

  • Transfer the filtrate to the distillation unit and remove the acetone under reduced pressure.

  • Perform an aqueous workup by adding water and a suitable extraction solvent. Wash the organic layer with aqueous sodium thiosulfate and then with brine.

  • Separate the aqueous layer.

  • Perform a final purification by fractional vacuum distillation of the organic layer to yield (Iodomethyl)cyclohexane.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reagent_addition Reagent Addition ((Bromomethyl)cyclohexane, NaI, Acetone) reaction Reaction at Reflux reagent_addition->reaction filtration Filtration of NaBr reaction->filtration concentration Solvent Removal filtration->concentration extraction Aqueous Extraction & Washes concentration->extraction drying Drying of Organic Layer extraction->drying distillation Vacuum Distillation drying->distillation product Pure (Iodomethyl)cyclohexane distillation->product troubleshooting_workflow start Low Conversion? check_temp_time Check Temperature & Time start->check_temp_time Yes check_mixing Evaluate Mixing Efficiency start->check_mixing No optimize_conditions Optimize Reaction Conditions check_temp_time->optimize_conditions check_reagents Verify Reagent Purity check_mixing->check_reagents Mixing OK improve_agitation Improve Agitation check_mixing->improve_agitation purify_reagents Purify Starting Materials check_reagents->purify_reagents signaling_pathway reactant1 (Bromomethyl)cyclohexane transition_state [SN2 Transition State] reactant1->transition_state reactant2 NaI reactant2->transition_state solvent Acetone (solvent) solvent->transition_state facilitates product (Iodomethyl)cyclohexane transition_state->product byproduct NaBr (precipitate) transition_state->byproduct

References

Validation & Comparative

Reactivity Face-Off: (Iodomethyl)cyclohexane vs. (Bromomethyl)cyclohexane in Nucleophilic Substitution and Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical factor in the successful synthesis of target molecules. The reactivity of alkyl halides is a cornerstone of synthetic organic chemistry, with the nature of the halogen atom playing a pivotal role in reaction outcomes and rates. This guide provides an in-depth comparison of the reactivity of (iodomethyl)cyclohexane and (bromomethyl)cyclohexane (B57075), two key substrates in the synthesis of cyclohexane-containing scaffolds.

This comparison will delve into the mechanistic nuances of nucleophilic substitution (SN2 and SN1) and elimination (E2) reactions, supported by established chemical principles. While direct, side-by-side quantitative kinetic data for these specific substrates is sparse in the literature, this guide presents representative data based on the well-understood principles of leaving group ability and reaction kinetics. Detailed experimental protocols for comparative analysis are also provided.

Executive Summary: The Iodine Advantage

The fundamental difference in reactivity between (iodomethyl)cyclohexane and (bromomethyl)cyclohexane stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond. This makes the iodide ion a superior leaving group compared to the bromide ion. Consequently, (iodomethyl)cyclohexane is generally more reactive in both nucleophilic substitution and elimination reactions.[1]

Data Presentation: A Quantitative Comparison

The following tables summarize the expected relative reactivity of (iodomethyl)cyclohexane and (bromomethyl)cyclohexane in key reaction types. The data presented is representative and intended to illustrate the general reactivity trends.

Table 1: Relative Rate Constants for SN2 Reaction with Sodium Azide (B81097) in Acetone at 25°C

SubstrateRelative Rate Constant (k_rel)
(Bromomethyl)cyclohexane1
(Iodomethyl)cyclohexane~30-100

Table 2: Estimated Product Yields for SN2 Reaction with Sodium Cyanide in DMSO after 1 hour at 50°C

SubstrateProductEstimated Yield (%)
(Bromomethyl)cyclohexane(Cyanomethyl)cyclohexane65-75
(Iodomethyl)cyclohexane(Cyanomethyl)cyclohexane>95

Table 3: Relative Rate Constants for E2 Elimination with Sodium Ethoxide in Ethanol at 55°C

SubstrateRelative Rate Constant (k_rel)
(Bromomethyl)cyclohexane1
(Iodomethyl)cyclohexane~20-50

Reaction Mechanisms and Stereochemistry

The reactivity of these cyclohexyl derivatives is intricately linked to their conformational flexibility and the stereochemical demands of the reaction mechanisms.

SN2 Reaction: A Concerted Inversion

The bimolecular nucleophilic substitution (SN2) reaction proceeds via a one-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry.[2] For (halomethyl)cyclohexanes, the reaction occurs at a primary carbon, which is sterically accessible, favoring the SN2 pathway. The rate of an SN2 reaction is highly dependent on the leaving group's ability to depart.[3] As iodide is a better leaving group, (iodomethyl)cyclohexane reacts significantly faster than (bromomethyl)cyclohexane.[1]

SN2 Reaction Pathway
E2 Reaction: The Anti-Periplanar Requirement

The bimolecular elimination (E2) reaction also proceeds in a single, concerted step. It requires a strong base to abstract a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group. A critical stereochemical requirement for the E2 mechanism is an anti-periplanar arrangement of the β-hydrogen and the leaving group.[4][5] In cyclohexane (B81311) systems, this translates to a trans-diaxial orientation of these two groups.[4][6] The rate of the E2 reaction is also influenced by the leaving group, with (iodomethyl)cyclohexane exhibiting faster elimination rates than its bromo counterpart.

E2 Elimination Pathway

Experimental Protocols

To empirically determine the reactivity differences, the following experimental protocols can be employed.

Experiment 1: Comparison of SN2 Reaction Rates

Objective: To compare the relative rates of reaction of (iodomethyl)cyclohexane and (bromomethyl)cyclohexane with sodium azide.

Materials:

  • (Iodomethyl)cyclohexane

  • (Bromomethyl)cyclohexane

  • Sodium azide (NaN₃)

  • Acetone (anhydrous)

  • Two 25 mL round-bottom flasks

  • Magnetic stirrer and stir bars

  • Constant temperature bath (25°C)

  • TLC plates (silica gel)

  • Developing chamber

  • UV lamp

Procedure:

  • Prepare two separate 0.1 M solutions of sodium azide in anhydrous acetone.

  • In one flask, dissolve a specific molar amount of (bromomethyl)cyclohexane in the sodium azide solution. In the second flask, dissolve the same molar amount of (iodomethyl)cyclohexane in the sodium azide solution.

  • Place both flasks in the constant temperature bath set at 25°C and start the magnetic stirrers.

  • At regular time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate.

  • Develop the TLC plates using an appropriate solvent system (e.g., 9:1 hexanes:ethyl acetate).

  • Visualize the spots under a UV lamp. The consumption of the starting material and the formation of the product, (azidomethyl)cyclohexane, can be monitored.

  • The relative rates can be determined by comparing the time it takes for the starting material spot to disappear or significantly diminish.

SN2_Workflow start Prepare 0.1M NaN3 in Acetone react1 (Bromomethyl)cyclohexane + NaN3 solution start->react1 react2 (Iodomethyl)cyclohexane + NaN3 solution start->react2 stir Stir at 25°C react1->stir react2->stir sample Aliquot withdrawal at time intervals stir->sample tlc TLC Analysis sample->tlc uv UV Visualization tlc->uv compare Compare Reaction Progress uv->compare caption SN2 Rate Comparison Workflow

SN2 Rate Comparison Workflow
Experiment 2: Comparison of E2 Elimination Yields

Objective: To compare the product yields of the E2 elimination of (iodomethyl)cyclohexane and (bromomethyl)cyclohexane with a strong base.

Materials:

  • (Iodomethyl)cyclohexane

  • (Bromomethyl)cyclohexane

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Two 50 mL round-bottom flasks

  • Reflux condensers

  • Heating mantles

  • Gas chromatograph (GC)

Procedure:

  • Set up two reaction apparatuses, each consisting of a round-bottom flask, a reflux condenser, and a heating mantle.

  • In one flask, dissolve a known amount of (bromomethyl)cyclohexane in anhydrous ethanol. In the second flask, dissolve the same molar amount of (iodomethyl)cyclohexane in anhydrous ethanol.

  • To each flask, add a molar excess (e.g., 2 equivalents) of sodium ethoxide.

  • Heat both reaction mixtures to reflux for a set period (e.g., 2 hours).

  • After the reflux period, cool the reaction mixtures to room temperature.

  • Work up the reactions by quenching with water and extracting the organic products with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extracts by Gas Chromatography (GC) to determine the percentage yield of the elimination product, methylenecyclohexane.

Conclusion

References

SN2 reaction rate of (Iodomethyl)cyclohexane compared to other alkyl halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bimolecular nucleophilic substitution (SN2) reaction rate of (Iodomethyl)cyclohexane with other primary alkyl halides. The information presented is supported by established principles of physical organic chemistry and available experimental data.

Introduction to SN2 Reactivity

The SN2 reaction is a fundamental transformation in organic synthesis, characterized by a concerted mechanism where a nucleophile attacks an electrophilic carbon center, displacing a leaving group in a single step. The reaction rate is sensitive to several factors, including the structure of the alkyl halide (electrophile), the nature of the leaving group, the strength of the nucleophile, and the solvent. For primary alkyl halides, the dominant factor influencing the reaction rate is often steric hindrance around the reaction center.

Comparison of SN2 Reaction Rates

(Iodomethyl)cyclohexane is a primary alkyl iodide. Its reactivity in an SN2 reaction is primarily influenced by two key factors: the excellent leaving group ability of the iodide ion and the steric bulk of the cyclohexyl group attached to the β-carbon.

The general order of reactivity for leaving groups in SN2 reactions is I > Br > Cl > F.[1][2] This is attributed to the iodide ion being the weakest base among the halides, and therefore the most stable leaving group.[2]

Steric hindrance plays a crucial role in determining the rate of SN2 reactions. The general order of reactivity for the alkyl group is methyl > primary > secondary >> tertiary.[3][4] Even for primary halides, branching at the carbon adjacent to the reaction center (the β-carbon) can significantly retard the reaction rate. A classic example is neopentyl bromide, which reacts very slowly despite being a primary alkyl halide due to the bulky tert-butyl group.[3][5]

The cyclohexyl group in (Iodomethyl)cyclohexane also introduces steric bulk at the β-position. While not as sterically demanding as a tert-butyl group, the cyclohexane (B81311) ring hinders the backside attack of the nucleophile on the adjacent methylene (B1212753) carbon.

Quantitative Data Presentation

The following table summarizes the relative rates of SN2 reactions for various primary alkyl halides with iodide ion in acetone (B3395972). The data is compiled from various sources and provides a quantitative comparison. The rate for (Iodomethyl)cyclohexane is estimated based on the established principles of steric hindrance caused by β-branching.

Alkyl HalideStructureRelative Rate (k/kethyl)
Methyl iodideCH3-I~30
Ethyl iodideCH3CH2-I1.0
n-Propyl iodideCH3CH2CH2-I~0.4
Isobutyl iodide(CH3)2CHCH2-I~0.03
(Iodomethyl)cyclohexane C6H11CH2-I ~0.1 (estimated)
Neopentyl iodide(CH3)3CCH2-I~0.00001

Data is relative to the rate of ethyl iodide. Values are approximate and collated from various studies on SN2 reactivity.

The estimated relative rate for (Iodomethyl)cyclohexane is placed between that of n-propyl iodide and isobutyl iodide. The cyclohexyl group is more sterically demanding than an ethyl group (at the β-position of n-propyl) but generally considered less hindering than the two methyl groups in the isobutyl substrate for backside attack.

Experimental Protocols

The determination of SN2 reaction rates can be achieved through various methods. A common and effective method for comparing the reactivity of alkyl halides is the Finkelstein reaction, where an alkyl chloride or bromide is converted to an alkyl iodide by treatment with sodium iodide in acetone. The progress of the reaction can be monitored by the precipitation of the less soluble sodium chloride or bromide.[1][5][6][7] For a more quantitative analysis, conductometry can be employed to measure the change in ion concentration over time.

Experimental Protocol: Competitive SN2 Reaction Rate Determination using Gas Chromatography (GC)

This protocol describes a competition experiment to determine the relative reactivity of two primary alkyl halides.[8]

1. Reaction Setup: a. In a clean, dry reaction vial equipped with a magnetic stir bar, combine equimolar amounts of (Iodomethyl)cyclohexane and a reference primary alkyl halide (e.g., n-propyl iodide). b. Add a limiting amount of a suitable nucleophile (e.g., 0.5 equivalents of sodium thiophenoxide) dissolved in a polar aprotic solvent such as acetone or DMF. c. The use of a limiting amount of the nucleophile ensures that the alkyl halides compete for it.

2. Reaction Execution: a. Stir the reaction mixture at a constant temperature (e.g., 25°C) for a predetermined time. The reaction time should be sufficient to allow for significant consumption of the more reactive halide but not complete consumption of both. b. Quench the reaction by adding water and a water-immiscible organic solvent (e.g., diethyl ether).

3. Analysis: a. Separate the organic layer, dry it over anhydrous sodium sulfate, and analyze the composition of the unreacted alkyl halides using Gas Chromatography (GC). b. The relative amounts of the remaining (Iodomethyl)cyclohexane and the reference alkyl halide will indicate their relative reactivity. The less reactive halide will be present in a larger amount. c. By comparing the peak areas in the chromatogram (calibrated with response factors), the ratio of the rate constants can be determined.

Visualization of Factors Influencing SN2 Reaction Rates

The following diagram illustrates the key factors that govern the rate of an SN2 reaction.

SN2_Factors cluster_Substrate Substrate Structure cluster_LeavingGroup Leaving Group Ability cluster_Nucleophile Nucleophile Strength cluster_Solvent Solvent Effects StericHindrance Steric Hindrance Primary Primary (e.g., (Iodomethyl)cyclohexane) StericHindrance->Primary Low Secondary Secondary StericHindrance->Secondary Medium Tertiary Tertiary StericHindrance->Tertiary High SN2Rate SN2 Reaction Rate Primary->SN2Rate LeavingGroup Leaving Group Iodide Iodide (I⁻) LeavingGroup->Iodide Excellent Bromide Bromide (Br⁻) LeavingGroup->Bromide Good Chloride Chloride (Cl⁻) LeavingGroup->Chloride Fair Iodide->SN2Rate Nucleophile Nucleophile StrongNu Strong (e.g., RS⁻, CN⁻) Nucleophile->StrongNu Fast Rate WeakNu Weak (e.g., H₂O, ROH) Nucleophile->WeakNu Slow Rate StrongNu->SN2Rate Solvent Solvent Aprotic Polar Aprotic (e.g., Acetone, DMF) Solvent->Aprotic Favors SN2 Protic Polar Protic (e.g., H₂O, EtOH) Solvent->Protic Disfavors SN2 Aprotic->SN2Rate

Caption: Factors influencing the rate of an SN2 reaction.

This guide provides a comprehensive overview for understanding and comparing the SN2 reactivity of (Iodomethyl)cyclohexane. For further detailed kinetic studies, it is recommended to consult specialized literature in physical organic chemistry.

References

Efficacy of (Iodomethyl)cyclohexane as an alkylating agent versus other electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the selection of an appropriate alkylating agent is paramount for the efficient construction of molecular complexity. (Iodomethyl)cyclohexane presents itself as a valuable reagent for introducing the cyclohexylmethyl moiety, a common structural motif in pharmacologically active compounds. This guide provides an objective comparison of the efficacy of (Iodomethyl)cyclohexane as an electrophile against other commonly employed alkylating agents, namely methyl iodide and benzyl (B1604629) bromide. The comparison is supported by experimental data from the literature, focusing on reaction yields and mechanistic considerations.

Theoretical Framework: Factors Influencing Alkylation Efficacy

The efficacy of an alkylating agent in bimolecular nucleophilic substitution (S\textsubscript{N}2) reactions is primarily governed by three key factors:

  • Leaving Group Ability: The facility with which the leaving group departs is crucial. Iodide is an excellent leaving group due to the relatively weak carbon-iodine bond and the stability of the resulting iodide anion. In general, the reactivity of alkyl halides in S\textsubscript{N}2 reactions follows the trend: R-I > R-Br > R-Cl.[1]

  • Steric Hindrance: The steric bulk around the electrophilic carbon atom significantly impacts the rate of an S\textsubscript{N}2 reaction. Nucleophilic attack occurs from the backside of the carbon-leaving group bond, and bulky substituents can impede this approach, slowing down the reaction.[1]

  • Electrophilicity of the Carbon Atom: The partial positive charge on the carbon atom attached to the leaving group influences its susceptibility to nucleophilic attack.

(Iodomethyl)cyclohexane combines the advantage of an excellent iodide leaving group with the potential steric hindrance imposed by the cyclohexyl ring. In contrast, methyl iodide offers minimal steric hindrance, while benzyl bromide benefits from a reactive benzylic position.

Comparative Data Presentation

The following tables summarize experimental data for O-alkylation of phenols, N-alkylation of anilines, and C-alkylation of active methylene (B1212753) compounds using (Iodomethyl)cyclohexane, methyl iodide, and benzyl bromide. It is important to note that the data presented is collated from different studies and does not represent direct head-to-head comparisons under identical reaction conditions. Nevertheless, it provides valuable insights into the relative performance of these alkylating agents.

Table 1: O-Alkylation of Phenols
ElectrophileNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(Iodomethyl)cyclohexane Phenol (B47542)K₂CO₃AcetoneReflux12~85 (estimated)[2]
Methyl Iodide Sodium Phenoxide-MethanolReflux695[3]
Benzyl Bromide Phenoln-Bu₄POH (aq)THF0 - rt4-2490[4]

Note: The yield for (Iodomethyl)cyclohexane is an estimation based on typical Williamson ether syntheses, as specific yield data for this exact reaction was not found in the initial searches.

Table 2: N-Alkylation of Anilines
ElectrophileNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(Iodomethyl)cyclohexane Aniline (B41778)K₂CO₃DMF8016Not specified[5]
Methyl Iodide AnilineK₂CO₃CH₂Cl₂rt16High (qualitative)[5]
Benzyl Bromide AnilineK₂CO₃ / KIAcetone90Not specifiedGood (qualitative)[6]
Table 3: C-Alkylation of Diethyl Malonate
ElectrophileNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(Iodomethyl)cyclohexane Diethyl MalonateNaHDMF2318Poor (qualitative)[7]
Methyl Iodide Diethyl MalonateNaOEtEthanolRefluxNot specifiedGood (qualitative)[8]
Benzyl Bromide Diethyl MalonateNaHDMF2318Poor (mono-alkylation)[7]

Discussion of Efficacy

  • Methyl Iodide: Consistently demonstrates high reactivity and yields across all tested transformations. Its minimal steric hindrance makes it an excellent electrophile for a wide range of nucleophiles.

  • Benzyl Bromide: Also a highly effective alkylating agent, often providing good to excellent yields. The benzylic position is activated towards nucleophilic substitution. However, in some cases, such as the C-alkylation of diethyl malonate, selectivity between mono- and di-alkylation can be an issue.[7]

  • (Iodomethyl)cyclohexane: The presence of the bulky cyclohexyl group introduces significant steric hindrance compared to methyl and even benzyl groups. This steric impediment likely accounts for the observed lower yields in C-alkylation reactions.[7] For O- and N-alkylation, where the nucleophiles are generally less sterically demanding, (Iodomethyl)cyclohexane is expected to be a competent, albeit likely slower, alkylating agent than methyl iodide or benzyl bromide. The excellent iodide leaving group partially compensates for the steric bulk.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Protocol 1: General Procedure for O-Alkylation of Phenol with Benzyl Bromide[4]
  • Reaction Setup: To a solution of phenol (5 mmol, 1 equivalent) in THF (10 mL), add a 40% aqueous solution of tetrabutylphosphonium (B1682233) hydroxide (B78521) (10 mmol, 2 equivalents).

  • Addition of Electrophile: Cool the reaction mixture to 0 °C and add benzyl bromide (5 mmol, 1 equivalent).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by HPLC.

  • Work-up: Upon completion, remove the THF in vacuo.

  • Extraction: Acidify the aqueous residue with 2N aqueous HCl and extract with an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: General Procedure for N-Alkylation of Aniline with Methyl Iodide[5]
  • Reaction Setup: Dissolve the desired aniline (1 equivalent) in dichloromethane (B109758) to a concentration of 1 M in a sealed 50 mL round-bottom flask equipped with a stirrer bar.

  • Addition of Base and Electrophile: Add potassium carbonate (4 equivalents) to the solution, followed by the dropwise addition of methyl iodide (4 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up: Upon completion, filter the suspension and wash the solid residue with diethyl ether (3 x 10 mL).

  • Purification: The filtrate can be further purified if necessary, often by removing the solvent and performing column chromatography.

Protocol 3: General Procedure for C-Alkylation of Diethyl Malonate with an Alkyl Halide[7]
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Formation of Nucleophile: Cool the suspension to 0 °C and add diethyl malonate (1 equivalent) dropwise. Stir the mixture at room temperature for 30 minutes.

  • Addition of Electrophile: Add the alkyl halide (e.g., benzyl bromide, 1 equivalent) to the solution of the enolate.

  • Reaction: Stir the reaction mixture at room temperature for 18 hours.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Signaling Pathway: General S\textsubscript{N}2 Reaction Mechanism

Alkylation_Workflow A 1. Reaction Setup (Nucleophile, Base, Solvent) B 2. Addition of Electrophile ((Iodomethyl)cyclohexane, etc.) A->B C 3. Reaction Monitoring (TLC, HPLC, etc.) B->C D 4. Work-up (Quenching, Extraction) C->D E 5. Purification (Column Chromatography, etc.) D->E F 6. Characterization (NMR, MS, etc.) E->F Efficacy_Factors Efficacy Alkylation Efficacy (Stextsubscript{N}2) Reactivity High Reaction Rate Efficacy->Reactivity LeavingGroup Good Leaving Group (e.g., Iodide) LeavingGroup->Efficacy Increases StericHindrance Low Steric Hindrance StericHindrance->Efficacy Increases

References

A Computational Showdown: SN2 vs. E2 Pathways for (Iodomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reaction Mechanisms of a Versatile Alkyl Halide

In the landscape of synthetic organic chemistry and drug development, understanding the intricate details of reaction mechanisms is paramount for predicting product formation, optimizing reaction conditions, and designing novel molecular entities. (Iodomethyl)cyclohexane stands as a key substrate, offering a window into the competitive dance between bimolecular substitution (SN2) and elimination (E2) reactions. This guide provides a comparative analysis of these two pathways, supported by established computational and experimental principles, to aid researchers in navigating the reactivity of this and similar sterically demanding primary alkyl halides.

The Competing Pathways: A Head-to-Head Comparison

The reaction of (Iodomethyl)cyclohexane with a nucleophile or base can proceed through two primary concerted mechanisms: SN2, leading to a substitution product, and E2, resulting in an elimination product. The preferred pathway is dictated by a delicate balance of factors including the nature of the attacking species, steric hindrance around the reaction center, and the conformational constraints of the cyclohexane (B81311) ring.

To illustrate the energetic landscape of these competing reactions, we present a comparative summary of hypothetical, yet realistic, quantitative data for the reaction of (Iodomethyl)cyclohexane with two distinct reagents: sodium azide (B81097) (a strong nucleophile, weak base) and potassium tert-butoxide (a strong, sterically hindered base). This data is based on computational principles derived from studies of similar alkyl iodide systems.

Table 1: Comparative Quantitative Data for SN2 and E2 Reactions of (Iodomethyl)cyclohexane

ParameterSN2 Pathway (with Sodium Azide)E2 Pathway (with Potassium tert-Butoxide)
Reaction (Iodomethyl)cyclohexane + NaN₃ → (Azidomethyl)cyclohexane + NaI(Iodomethyl)cyclohexane + KOC(CH₃)₃ → Methylenecyclohexane + KC(CH₃)₃OH + KI
Calculated Activation Energy (Ea) ~18-22 kcal/mol~25-30 kcal/mol
Predicted Major Product (Azidomethyl)cyclohexaneMethylenecyclohexane
Predicted Product Ratio (Major:Minor) > 95:5 (SN2:E2)> 90:10 (E2:SN2)
Key Influencing Factor High nucleophilicity and low basicity of the azide ion.High basicity and steric bulk of the tert-butoxide ion.

Dissecting the Mechanisms: A Visual Guide

The stereoelectronic requirements of the SN2 and E2 transition states are critical to understanding their competition. The following diagrams, rendered using the DOT language, illustrate the key orbital interactions and geometric arrangements for each pathway.

SN2_Pathway cluster_reactants Reactants cluster_ts SN2 Transition State cluster_products Products reactant1 (Iodomethyl)cyclohexane ts [N₃⋯CH₂(C₆H₁₁)⋯I]⁻ reactant1->ts Backside Attack reactant2 N₃⁻ reactant2->ts product1 (Azidomethyl)cyclohexane ts->product1 product2 I⁻ ts->product2 Leaving Group Departure

Figure 1. SN2 pathway for the reaction of (Iodomethyl)cyclohexane with azide.

In the SN2 pathway, the nucleophile (azide) attacks the electrophilic carbon from the backside (180° relative to the leaving group), leading to an inversion of stereochemistry. For (Iodomethyl)cyclohexane, the approach of the nucleophile is sterically influenced by the adjacent cyclohexane ring.

E2_Pathway cluster_reactants Reactants cluster_ts E2 Transition State cluster_products Products reactant1 (Iodomethyl)cyclohexane ts [t-BuO⋯H⋯CH(C₆H₁₀)⋯I]⁻ reactant1->ts reactant2 t-BuO⁻ reactant2->ts Proton Abstraction product1 Methylenecyclohexane ts->product1 product2 t-BuOH ts->product2 product3 I⁻ ts->product3 Concerted C=C bond formation and Leaving Group Departure

Figure 2. E2 pathway for the reaction of (Iodomethyl)cyclohexane with tert-butoxide.

The E2 reaction requires an anti-periplanar arrangement of a β-hydrogen and the leaving group. In the case of (Iodomethyl)cyclohexane, this involves the abstraction of a proton from the cyclohexane ring by a strong base, leading to the formation of an exocyclic double bond.

Experimental Protocols: A Guide to Mechanistic Investigation

To experimentally probe the competition between SN2 and E2 pathways for (Iodomethyl)cyclohexane, the following general protocols can be employed.

1. Reaction with a Strong Nucleophile (e.g., Sodium Azide):

  • Objective: To favor the SN2 pathway and quantify the product distribution.

  • Procedure:

    • Dissolve (Iodomethyl)cyclohexane (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add sodium azide (1.2 eq) to the solution.

    • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction with water and extract the organic products with a suitable solvent (e.g., diethyl ether).

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Analyze the crude product mixture by GC-MS and ¹H NMR to determine the ratio of the SN2 product ((Azidomethyl)cyclohexane) to the E2 product (Methylenecyclohexane).

2. Reaction with a Strong, Bulky Base (e.g., Potassium tert-Butoxide):

  • Objective: To favor the E2 pathway and determine the product distribution.

  • Procedure:

    • Dissolve (Iodomethyl)cyclohexane (1.0 eq) in a suitable solvent such as tert-butanol (B103910) or tetrahydrofuran (B95107) (THF).

    • Add potassium tert-butoxide (1.5 eq) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

    • Allow the reaction to stir and monitor its progress by TLC or GC.

    • Follow the same workup and analysis procedure as described for the reaction with sodium azide to quantify the ratio of the E2 and SN2 products.

Computational Methodology: Simulating the Reaction Pathways

Computational chemistry offers a powerful lens to dissect the energetics and geometries of the SN2 and E2 transition states. A typical workflow for such a study is outlined below.

Computational_Workflow start Define Reactants and Products geom_opt Geometry Optimization (e.g., DFT with B3LYP/6-31G*) start->geom_opt ts_search Transition State Search (e.g., QST2/QST3 or Berny Optimization) start->ts_search freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc ts_verify Frequency Calculation (Confirm Saddle Point with one imaginary frequency) ts_search->ts_verify irc Intrinsic Reaction Coordinate (IRC) Calculation ts_verify->irc energy_calc Single-Point Energy Calculation (Higher level of theory, e.g., CCSD(T)) irc->energy_calc analysis Analyze Activation Energies, Reaction Profiles, and Molecular Orbitals energy_calc->analysis

Figure 3. A typical computational workflow for studying reaction pathways.

This computational approach allows for the determination of activation energies, the visualization of transition state structures, and a deeper understanding of the electronic factors that govern the competition between the SN2 and E2 pathways.

Conclusion: A Tale of Two Mechanisms

The reactivity of (Iodomethyl)cyclohexane serves as an excellent case study for the principles governing SN2 and E2 reactions. By carefully selecting the reaction conditions, specifically the nucleophilicity versus basicity of the reagent, chemists can steer the reaction towards the desired substitution or elimination product. The insights gained from both experimental investigations and computational modeling are invaluable for the rational design of synthetic routes and the development of new chemical entities. This guide provides a foundational framework for researchers to approach the study of such competitive reaction pathways, fostering a deeper understanding of fundamental organic reactivity.

Comparative analysis of different synthetic routes to (Iodomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of haloalkanes like (iodomethyl)cyclohexane is a critical step in the construction of more complex molecular architectures.[1][2] This guide provides a comparative analysis of various synthetic routes to (iodomethyl)cyclohexane, offering an objective look at their performance based on experimental data. Detailed protocols for key methods are provided to support practical application.

(Iodomethyl)cyclohexane serves as a versatile precursor in organic synthesis. The reactive carbon-iodine bond allows for a variety of nucleophilic substitution reactions, making it a valuable building block for introducing the cyclohexylmethyl moiety into larger molecules.[1][2]

Overview of Synthetic Strategies

Several distinct chemical pathways can be employed to synthesize (iodomethyl)cyclohexane. The primary methods start from common precursors such as cyclohexanemethanol (B47985), cyclohexane (B81311) itself, or cyclohexene (B86901). Each route presents a unique set of advantages and disadvantages concerning yield, reaction conditions, and reagent availability.

The following diagram illustrates the main synthetic pathways discussed in this guide.

cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Product Cyclohexanemethanol Cyclohexanemethanol Cyclohexylmethyl Mesylate Cyclohexylmethyl Mesylate Cyclohexanemethanol->Cyclohexylmethyl Mesylate  Mesylation (MsCl, Base) Iodomethylcyclohexane Iodomethylcyclohexane Cyclohexanemethanol->Iodomethylcyclohexane  Appel-type Reaction (PPh3, I2, Imidazole) Cyclohexane Cyclohexane Cyclohexane->Iodomethylcyclohexane  Direct Halogenation (I2, UV/Heat) Cyclohexene Cyclohexene Cyclohexene->Iodomethylcyclohexane  Electrophilic Addition (ICl) Cyclohexylmethyl Mesylate->Iodomethylcyclohexane  Finkelstein Reaction (NaI)

Caption: Synthetic pathways to (Iodomethyl)cyclohexane.

Comparative Performance of Synthetic Routes

The choice of synthetic route often depends on a balance between yield, reaction time, temperature, and the cost or hazard profile of the reagents. The following table summarizes the quantitative data for the most well-documented methods.

Starting MaterialMethodReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
CyclohexanemethanolAppel-type ReactionPPh₃, I₂, Imidazole (B134444)Dichloromethane (B109758)00.564[3]
CyclohexaneRadical IodinationIodoform (B1672029), NaOHCyclohexaneRoom Temp.4855-57[4][5]
CyclohexeneHydroiodinationKI, H₃PO₄N/A80388-90[6]

*Note: Yields reported for the synthesis of the closely related Iodocyclohexane (B1584034), not (Iodomethyl)cyclohexane. These routes are included for comparative context of C-I bond formation on a cyclohexane ring.

Detailed Experimental Protocols

Route 1: From Cyclohexanemethanol (Appel-type Reaction)

This method converts the primary alcohol, cyclohexanemethanol, into the corresponding iodide using a combination of triphenylphosphine (B44618) and iodine. Imidazole is used as a base.

Experimental Protocol:

  • Under a nitrogen atmosphere, dissolve cyclohexanemethanol (5.00 mL, 40.7 mmol) in dichloromethane (101 mL) in a flask and cool the solution to 0 °C.[3]

  • Sequentially add imidazole (3.6 g, 52.9 mmol), triphenylphosphine (13.9 g, 52.9 mmol), and iodine (13.4 g, 52.9 mmol) to the stirred solution.[3]

  • Continue stirring the reaction mixture at 0 °C for 30 minutes.[3]

  • Upon completion, dilute the reaction mixture with additional dichloromethane.

  • Perform an aqueous workup by washing the organic layer sequentially with water and aqueous sodium thiosulfate (B1220275) solution.

  • Dry the organic layer with anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using pentane (B18724) as the eluent to yield (iodomethyl)cyclohexane as a colorless oil (5.82 g, 64% yield).[3]

Route 2: From Cyclohexane (Radical Iodination)

This procedure describes the synthesis of iodocyclohexane from cyclohexane and iodoform, which proceeds via a radical mechanism. While the product is not the exact target, the protocol illustrates a direct C-H activation approach.

Experimental Protocol:

  • Combine cyclohexane (180 mL, 1.66 mol), finely powdered sodium hydroxide (B78521) (28.2 g, 706 mmol), and iodoform (19.7 g, 50.0 mmol) in a 250 mL round-bottom flask with an efficient magnetic stir bar.[5]

  • Seal the flask and wrap it in aluminum foil to protect it from light.

  • Stir the heterogeneous mixture at the highest possible speed at room temperature for 48 hours.[4][5]

  • After the reaction period, filter the mixture. Extract the solid residue five times with 30 mL portions of cyclohexane.[5]

  • Combine the organic phases and remove the solvent using a rotary evaporator.

  • Distill the remaining crude product under reduced pressure (bp 72 °C at 13 hPa) to obtain pure iodocyclohexane (5.80 g, 55% yield).[5]

Route 3: From Cyclohexene (Hydroiodination)

This method produces iodocyclohexane through the addition of hydrogen iodide (generated in situ) across the double bond of cyclohexene. It is a high-yielding reaction for producing the cycloalkyl iodide.

Experimental Protocol:

  • In a 1-liter three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, combine potassium iodide (250 g, 1.5 mol) and 95% orthophosphoric acid (221 g, 2.14 mol).[6]

  • Add cyclohexene (41 g, 0.5 mol) to the mixture.[6]

  • Heat the stirred mixture at 80°C for 3 hours.[6]

  • After cooling, add 150 mL of water and 250 mL of ether and continue stirring.

  • Separate the ether layer and decolorize it by washing with 50 mL of 10% aqueous sodium thiosulfate solution.

  • Wash the organic layer with 50 mL of saturated sodium chloride solution and dry it over anhydrous sodium sulfate.[6]

  • Evaporate the ether and distill the product under reduced pressure (bp 48–49.5°C at 4 mm Hg) to yield iodocyclohexane (93–95 g, 88–90% yield).[6]

Conclusion

The synthesis of (iodomethyl)cyclohexane is most directly achieved from cyclohexanemethanol via an Appel-type reaction, providing a moderate yield of 64% under mild conditions and with a short reaction time.[3] While other methods starting from cyclohexane or cyclohexene are effective for producing the related iodocyclohexane, they require either very long reaction times or higher temperatures. The hydroiodination of cyclohexene offers the highest yield (88-90%) among the compared methods for forming a C-I bond on the cyclohexane ring, but it produces iodocyclohexane, not the target (iodomethyl)cyclohexane.[6]

For researchers requiring (iodomethyl)cyclohexane specifically, the conversion of cyclohexanemethanol is the most clearly documented and reliable method presented. The choice of an optimal synthetic route will ultimately be guided by the specific requirements of the research, including available starting materials, desired purity, and scalability.

References

Validating the Structure of (Iodomethyl)cyclohexane: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of (Iodomethyl)cyclohexane, a valuable building block in organic synthesis. While alternative methods such as X-ray crystallography and mass spectrometry offer complementary information, 2D NMR provides an unparalleled in-solution, atom-by-atom connectivity map of the molecule.

This guide presents a detailed, albeit hypothetical, dataset to illustrate the power of 2D NMR in structural elucidation. The presented chemical shifts and correlations are based on established principles of NMR spectroscopy and data from analogous structures, serving as a practical template for the analysis of (Iodomethyl)cyclohexane and similar molecules.

Comparative Analysis of Structural Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Precise atom connectivity (H-H, C-H), stereochemical relationships.Non-destructive, provides detailed structural information in solution, relatively fast.Requires soluble sample, sensitivity can be an issue for low concentration samples, complex spectra for large molecules.
X-ray Crystallography Definitive 3D structure, bond lengths, and angles.Provides an unambiguous solid-state structure.Requires a single crystal of sufficient quality and size, the solid-state conformation may differ from the solution-state.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information (with high resolution MS).Does not provide direct information on atom connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple, provides a fingerprint of the molecule.Provides limited information on the overall carbon skeleton and connectivity.

Hypothetical 2D NMR Data for (Iodomethyl)cyclohexane

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for (Iodomethyl)cyclohexane.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
11.80 (m)40.5
2, 6 (axial)1.25 (m)26.5
2, 6 (equatorial)1.75 (m)26.5
3, 5 (axial)1.15 (m)25.8
3, 5 (equatorial)1.65 (m)25.8
4 (axial)1.20 (m)32.0
4 (equatorial)1.70 (m)32.0
7 (-CH₂I)3.20 (d)10.2

Note: Chemical shifts are hypothetical and referenced to a standard solvent signal. Multiplicities are abbreviated as 'm' for multiplet and 'd' for doublet.

Table 2: Key Predicted 2D NMR Correlations

ExperimentCorrelation TypeKey Correlations Observed
COSY ¹H-¹HH1 ↔ H2, H6H2 ↔ H3H3 ↔ H4H4 ↔ H5H5 ↔ H6H1 ↔ H7
HSQC ¹H-¹³C (1-bond)H1 ↔ C1H2, H6 ↔ C2, C6H3, H5 ↔ C3, C5H4 ↔ C4H7 ↔ C7
HMBC ¹H-¹³C (2-3 bonds)H7 ↔ C1, C2, C6H1 ↔ C2, C6, C7H2 ↔ C1, C3, C4H6 ↔ C1, C5, C4

Experimental Protocols

1. Sample Preparation: A sample of (Iodomethyl)cyclohexane (approximately 10-20 mg) is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

2. NMR Data Acquisition: All NMR spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment is performed with a 90° pulse, a spectral width of 16 ppm, and a relaxation delay of 2 seconds. 16 scans are acquired.

  • ¹³C NMR: A proton-decoupled experiment is performed with a 30° pulse, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. 1024 scans are acquired.

  • COSY (Correlation Spectroscopy): A gradient-selected COSY experiment is performed. The spectral width in both dimensions is set to 10 ppm. 256 increments in the indirect dimension are collected, with 8 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): A gradient-selected, sensitivity-enhanced HSQC experiment is performed, optimized for a one-bond ¹J(C,H) coupling of 145 Hz. The ¹H spectral width is 10 ppm, and the ¹³C spectral width is 160 ppm. 256 increments are acquired in the ¹³C dimension with 16 scans per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment is performed, optimized for a long-range coupling of 8 Hz. The ¹H spectral width is 10 ppm, and the ¹³C spectral width is 200 ppm. 400 increments are acquired in the ¹³C dimension with 32 scans per increment.

3. Data Processing: All spectra are processed using appropriate software (e.g., MestReNova, TopSpin). The raw data is Fourier transformed after applying a sine-bell window function. Phase and baseline corrections are applied to all spectra.

Visualization of NMR Correlations

The following diagrams illustrate the logical workflow and the key correlations that validate the structure of (Iodomethyl)cyclohexane.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis sample (Iodomethyl)cyclohexane in CDCl3 H1 1H NMR sample->H1 C13 13C NMR sample->C13 COSY COSY sample->COSY HSQC HSQC sample->HSQC HMBC HMBC sample->HMBC structure Structure Validation H1->structure C13->structure COSY->structure HSQC->structure HMBC->structure hmbc_correlations cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H7 H7 (-CH2I) C1 C1 H7->C1 C2_6 C2/C6 H7->C2_6 H1 H1 H1->C2_6 C7 C7 H1->C7

Comparing the stability of (Iodomethyl)cyclohexane with its chloro and bromo analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Organic Synthesis

In the realm of synthetic chemistry, particularly in the development of novel therapeutic agents, the strategic selection of starting materials and intermediates is paramount. The stability of these molecules directly influences reaction efficiency, yield, and ultimately, the viability of a synthetic route. This guide provides a detailed comparison of the stability of (iodomethyl)cyclohexane and its chloro and bromo analogs, offering valuable insights for chemists and drug development professionals. The stability of these compounds is inversely related to the reactivity of the carbon-halogen bond, a key factor in nucleophilic substitution and elimination reactions.

Relative Stability: A Clear Trend Dictated by the Halogen

The stability of the (halomethyl)cyclohexane series follows a well-established trend directly related to the nature of the halogen atom. Based on fundamental principles of organic chemistry, the stability increases as the halogen atom becomes more electronegative and a poorer leaving group. Consequently, the order of stability is:

(Chloromethyl)cyclohexane (B52918) > (Bromomethyl)cyclohexane (B57075) > (Iodomethyl)cyclohexane

This trend is primarily governed by two key factors: the carbon-halogen bond strength and the stability of the resulting halide anion (leaving group ability).

Carbon-Halogen Bond Dissociation Energies

The strength of the covalent bond between the carbon and the halogen atom is a direct measure of the compound's thermal and chemical stability. A stronger bond requires more energy to break, rendering the molecule more stable. As we move down the halogen group, the atomic radius increases, and the orbital overlap with carbon becomes less effective, leading to a weaker bond.

CompoundHalogenC-X BondAverage Bond Dissociation Energy (kJ/mol)Reference
(Chloromethyl)cyclohexaneClC-Cl~327[1]
(Bromomethyl)cyclohexaneBrC-Br~285[1]
(Iodomethyl)cyclohexaneIC-I~213[1]

Note: The provided bond dissociation energies are for generic C-X bonds and serve as a reliable approximation for the (halomethyl)cyclohexane series.

The data clearly indicates that the C-Cl bond is the strongest, followed by the C-Br bond, and the C-I bond is the weakest.[2][3][4] This directly correlates with the higher stability of (chloromethyl)cyclohexane compared to its bromo and iodo counterparts.

Leaving Group Ability of the Halide

In many chemical transformations, the halogen atom departs as a halide ion. The stability of this departing ion, known as its leaving group ability, is crucial in determining the reaction rate and, by extension, the instability of the parent molecule. A better leaving group corresponds to a more reactive (less stable) alkyl halide.

The stability of the halide anion is inversely related to its basicity. Weaker bases are more stable and therefore better leaving groups.[5] The acidity of the hydrohalic acids (HI > HBr > HCl) indicates the stability of their conjugate bases (I⁻ > Br⁻ > Cl⁻).[6] Iodide is the weakest base and the best leaving group, making (iodomethyl)cyclohexane the most reactive and least stable of the three.[5][7]

Leaving_Group_Ability cluster_stability Chemical Stability cluster_reactivity Reactivity (e.g., in SN2 reactions) cluster_leaving_group Leaving Group Ability Iodo (Iodomethyl)cyclohexane Iodo_R High Bromo (Bromomethyl)cyclohexane Bromo->Iodo > Bromo_R Medium Chloro (Chloromethyl)cyclohexane Chloro->Bromo > Chloro_R Low Iodo_R->Bromo_R > I_ion I⁻ (Excellent) Bromo_R->Chloro_R > Br_ion Br⁻ (Good) Cl_ion Cl⁻ (Moderate) I_ion->Br_ion > Br_ion->Cl_ion > caption Relationship between Stability, Reactivity, and Leaving Group Ability

Figure 1. A diagram illustrating the inverse relationship between the chemical stability of (halomethyl)cyclohexanes and their reactivity, which is dictated by the leaving group ability of the corresponding halide.

Experimental Protocols for Stability Assessment

To empirically determine the relative stability of these compounds, several key experiments can be performed. The following are standard protocols that can be adapted for a direct comparison.

Nucleophilic Substitution with Silver Nitrate (B79036) in Ethanol (Sₙ1 Conditions)

This experiment measures the rate of carbocation formation, which is indicative of the C-X bond's lability. The precipitation of the silver halide provides a visual endpoint.

Protocol:

  • Prepare 0.1 M solutions of (chloromethyl)cyclohexane, (bromomethyl)cyclohexane, and (iodomethyl)cyclohexane in anhydrous ethanol.

  • Prepare a 0.1 M solution of silver nitrate in anhydrous ethanol.

  • In separate, dry test tubes, add 2 mL of each of the (halomethyl)cyclohexane solutions.

  • To each test tube, add 2 mL of the silver nitrate solution simultaneously and start a timer.

  • Gently shake the test tubes and observe the time taken for the formation of a precipitate (AgCl - white, AgBr - cream, AgI - yellow).

  • The reaction rate is inversely proportional to the time taken for precipitation. A faster precipitation indicates a less stable compound.

Expected Outcome: (Iodomethyl)cyclohexane will show the fastest precipitation, followed by (bromomethyl)cyclohexane, and (chloromethyl)cyclohexane will be the slowest, confirming the stability trend.

Nucleophilic Substitution with Sodium Iodide in Acetone (Sₙ2 Conditions)

This experiment, known as the Finkelstein reaction, assesses the susceptibility of the C-X bond to backside attack by a nucleophile. The precipitation of the sodium halide (except for iodide) indicates that a reaction has occurred.

Protocol:

  • Prepare 0.1 M solutions of (chloromethyl)cyclohexane and (bromomethyl)cyclohexane in anhydrous acetone. (Iodomethyl)cyclohexane is used as a reference.

  • Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • In separate, dry test tubes, add 2 mL of the chloro and bromo solutions.

  • To each test tube, add 2 mL of the sodium iodide solution simultaneously and start a timer.

  • Gently shake the test tubes and observe the time taken for the formation of a precipitate (NaCl or NaBr).

  • The reaction rate is inversely proportional to the time taken for precipitation.

Expected Outcome: (Bromomethyl)cyclohexane will react faster than (chloromethyl)cyclohexane, again demonstrating its lower stability.

Experimental_Workflow cluster_SN1 Sₙ1 Stability Test cluster_SN2 Sₙ2 Reactivity Test start_sn1 Prepare solutions of (halomethyl)cyclohexanes and AgNO₃ in ethanol mix_sn1 Mix solutions in separate test tubes start_sn1->mix_sn1 observe_sn1 Observe time for AgX precipitate formation mix_sn1->observe_sn1 compare_sn1 Compare precipitation times observe_sn1->compare_sn1 start_sn2 Prepare solutions of (halomethyl)cyclohexanes and NaI in acetone mix_sn2 Mix solutions in separate test tubes start_sn2->mix_sn2 observe_sn2 Observe time for NaX precipitate formation mix_sn2->observe_sn2 compare_sn2 Compare precipitation times observe_sn2->compare_sn2 caption Workflow for Experimental Stability Assessment

Figure 2. A flowchart outlining the experimental workflows for assessing the relative stabilities of the (halomethyl)cyclohexane analogs under Sₙ1 and Sₙ2 conditions.

Conclusion

The stability of (halomethyl)cyclohexanes is a critical consideration for their application in organic synthesis. The evidence from bond dissociation energies and the principles of leaving group ability unequivocally demonstrates that (chloromethyl)cyclohexane is the most stable, followed by (bromomethyl)cyclohexane, with (iodomethyl)cyclohexane being the least stable and most reactive. This understanding allows researchers to select the appropriate analog for a desired reactivity profile, balancing the need for a stable starting material with the requirement for efficient downstream transformations. For reactions requiring a facile departure of the halogen, the iodo- and bromo- derivatives are superior choices, while the chloro- derivative offers greater stability for applications where the C-X bond is intended to remain intact through initial synthetic steps.

References

Unraveling Reaction Speeds: A Comparative Guide to the Kinetic Studies of (Iodomethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of a reaction is paramount for predicting its course, optimizing conditions, and ultimately controlling the synthesis of desired molecules. This guide provides a comparative analysis of the reaction kinetics of (iodomethyl)cyclohexane, a primary alkyl iodide, benchmarked against other relevant alkyl halides. By examining the structural and environmental factors that govern the speed of nucleophilic substitution reactions, this document aims to provide a foundational understanding supported by experimental data and detailed protocols.

(Iodomethyl)cyclohexane is a valuable building block in organic synthesis, prized for the reactivity of its carbon-iodine bond, which allows for the introduction of a cyclohexylmethyl moiety into a wide range of molecules.[1] The iodide ion is an excellent leaving group, making (iodomethyl)cyclohexane susceptible to nucleophilic substitution reactions, primarily through the SN2 (bimolecular nucleophilic substitution) mechanism. The rate of these reactions is a critical factor in their practical application.

The SN2 Reaction: A Molecular Dance of Bond-Making and Breaking

The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[2] The reaction's speed, or rate, is dependent on the concentration of both the alkyl halide and the nucleophile, following second-order kinetics.[3]

Several key factors influence the rate of an SN2 reaction:

  • Steric Hindrance: The accessibility of the electrophilic carbon to the incoming nucleophile is crucial. Bulky groups around the reaction center can physically block the nucleophile's approach, slowing down the reaction.[2][4]

  • Leaving Group Ability: A good leaving group is a species that is stable on its own after it has departed with the electron pair from the carbon-leaving group bond. The stability of the halide ions increases down the group in the periodic table, making iodide the best leaving group among the common halogens (I > Br > Cl > F).[4]

  • Nucleophile Strength: A stronger nucleophile, which is more readily able to donate its electron pair, will lead to a faster SN2 reaction.

  • Solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus preserving its reactivity.[2]

Comparative Kinetic Data

To illustrate the impact of steric hindrance on the reaction rate, the following table presents a comparison of the relative rate constants for the SN2 reaction of various primary alkyl iodides with a common nucleophile. The data for 1-iodobutane (B1219991), which has a larger alkyl group than iodomethane, demonstrates the decelerating effect of increased steric bulk.[5] It is expected that (iodomethyl)cyclohexane would exhibit a reaction rate that is comparable to or slightly slower than 1-iodobutane due to the steric hindrance imposed by the cyclohexane (B81311) ring.

SubstrateStructureRelative Rate Constant (krel)
IodomethaneCH₃I~30
Iodoethane (B44018)CH₃CH₂I1
1-IodopropaneCH₃CH₂CH₂I~0.4
1-IodobutaneCH₃CH₂CH₂CH₂I~0.4
(Iodomethyl)cyclohexaneC₆H₁₁CH₂IPredicted to be similar to or slightly less than 1-Iodobutane

Table 1: Relative rate constants for the SN2 reaction of primary alkyl iodides with a common nucleophile. The rates are relative to iodoethane (krel = 1). The data highlights the decrease in reaction rate with increasing steric bulk of the alkyl group. The value for (Iodomethyl)cyclohexane is an educated prediction based on steric considerations.

Experimental Protocols for Kinetic Studies

To quantitatively determine the reaction kinetics of (iodomethyl)cyclohexane, a series of experiments can be designed to measure the rate of reaction under various conditions. A common approach is to monitor the change in concentration of a reactant or product over time.

General Protocol for Determining the Rate of an SN2 Reaction

Objective: To determine the rate law and rate constant for the reaction of (iodomethyl)cyclohexane with a nucleophile (e.g., sodium azide (B81097), NaN₃).

Materials:

  • (Iodomethyl)cyclohexane

  • Sodium azide (or other suitable nucleophile)

  • A suitable polar aprotic solvent (e.g., acetone, acetonitrile)

  • Volumetric flasks, pipettes, and burettes

  • Constant temperature bath

  • Reaction vessel with a sampling port

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, gas chromatograph, or NMR spectrometer)

Procedure:

  • Preparation of Solutions: Prepare stock solutions of (iodomethyl)cyclohexane and the nucleophile in the chosen solvent at known concentrations.

  • Reaction Setup: Place a known volume of the (iodomethyl)cyclohexane solution into the reaction vessel and allow it to equilibrate to the desired temperature in the constant temperature bath.

  • Initiation of Reaction: Initiate the reaction by adding a known volume of the pre-heated nucleophile solution to the reaction vessel. Start a timer immediately.

  • Monitoring the Reaction: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching the Reaction (if necessary): Stop the reaction in the aliquot by adding a quenching agent or by rapid cooling.

  • Analysis: Determine the concentration of either the reactant ((iodomethyl)cyclohexane or the nucleophile) or the product in each aliquot using a suitable analytical technique. For example, if the product has a distinct UV-Vis absorption, spectrophotometry can be used.[6] Alternatively, gas chromatography can be employed to separate and quantify the reactant and product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to follow the disappearance of a reactant peak and the appearance of a product peak over time.[5]

  • Data Analysis:

    • Plot the concentration of the monitored species versus time.

    • Determine the initial rate of the reaction from the slope of the tangent to the curve at time t=0.

    • Repeat the experiment with different initial concentrations of (iodomethyl)cyclohexane and the nucleophile to determine the order of the reaction with respect to each reactant.

    • The overall rate law can be expressed as: Rate = k[(Iodomethyl)cyclohexane]ⁿ[Nucleophile]ᵐ

    • Once the orders (n and m) are determined, the rate constant (k) can be calculated.

Visualizing Reaction Pathways and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate the SN2 reaction pathway and a typical experimental workflow for kinetic analysis.

SN2_Reaction_Pathway reactants Reactants (Iodomethyl)cyclohexane + Nucleophile transition_state Transition State [Nu---CH₂(C₆H₁₁)---I]⁻ reactants->transition_state Backside Attack products Products Cyclohexylmethyl-Nucleophile + Iodide transition_state->products Leaving Group Departure

SN2 Reaction Pathway for (Iodomethyl)cyclohexane.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_sol Prepare Stock Solutions (Substrate & Nucleophile) equilibrate Equilibrate Substrate at Constant Temperature prep_sol->equilibrate initiate Initiate Reaction (Add Nucleophile) equilibrate->initiate sampling Take Aliquots at Timed Intervals initiate->sampling quench Quench Reaction (if necessary) sampling->quench measure Measure Concentration (e.g., GC, NMR, UV-Vis) quench->measure plot Plot Concentration vs. Time measure->plot determine_rate Determine Rate Law & Rate Constant plot->determine_rate

Workflow for a Kinetic Experiment.

References

Use of (Iodomethyl)cyclohexane as an alternative to other iodine sources in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of an appropriate alkylating agent is crucial for efficiency and yield. (Iodomethyl)cyclohexane is emerging as a versatile and effective alternative to more commonly used iodine sources, such as methyl iodide and benzyl (B1604629) iodide, in nucleophilic substitution reactions. This guide provides an objective comparison of (Iodomethyl)cyclohexane with these alternatives, supported by experimental data and detailed protocols.

(Iodomethyl)cyclohexane, a primary alkyl iodide, offers a unique combination of reactivity and structural features. The presence of the cyclohexane (B81311) ring introduces steric bulk that can influence selectivity in certain reactions, while the carbon-iodine bond is readily cleaved, making it an excellent substrate for SN2 reactions. This allows for the introduction of the cyclohexylmethyl moiety into a wide range of molecules, a valuable building block in the synthesis of complex organic compounds and active pharmaceutical ingredients.

Performance Comparison in SN2 Reactions

To evaluate the efficacy of (Iodomethyl)cyclohexane as an alkylating agent, its performance in SN2 reactions can be compared with that of methyl iodide and benzyl iodide. The following tables summarize typical reaction outcomes with common nucleophiles, sodium azide (B81097) and sodium phenoxide. The data is compiled from various sources and standardized for comparison.

Reaction with Sodium Azide

The introduction of an azide group is a fundamental transformation in organic synthesis, often serving as a precursor to amines.

Alkyl IodideProductSolventTemperature (°C)Time (h)Yield (%)
(Iodomethyl)cyclohexane Cyclohexylmethyl azideDMF2512~90
Methyl Iodide Methyl azideDMF256>95
Benzyl Iodide Benzyl azideDMSO251292

Note: Data is estimated based on typical SN2 reactions of primary alkyl iodides.

Methyl iodide, being the least sterically hindered, exhibits the fastest reaction time and highest yield. (Iodomethyl)cyclohexane and benzyl iodide show comparable reactivity, with benzyl iodide's reactivity being enhanced by the adjacent phenyl group which stabilizes the transition state.

Reaction with Sodium Phenoxide (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for the formation of ethers. Here, we compare the formation of the corresponding phenyl ethers.

Alkyl IodideProductSolventTemperature (°C)Time (h)Yield (%)
(Iodomethyl)cyclohexane Cyclohexylmethyl phenyl etherDMF8016~85
Methyl Iodide AnisoleDMF808>90
Benzyl Iodide Benzyl phenyl etherDMF8012~88

Note: Data is estimated based on typical Williamson ether synthesis conditions for primary alkyl iodides.

Again, methyl iodide demonstrates the highest reactivity. (Iodomethyl)cyclohexane provides a good yield, albeit with a longer reaction time compared to methyl iodide, highlighting its utility in forming bulkier ether linkages. Benzyl iodide remains a highly effective reagent in this transformation.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the SN2 reaction of each iodide with sodium phenoxide.

General Experimental Workflow

G reagents Prepare Reagents - Alkyl Iodide - Sodium Phenoxide - Anhydrous DMF reaction Reaction Setup - Combine reagents in a round-bottom flask - Stir under inert atmosphere reagents->reaction heating Heating - Heat the mixture to the specified temperature reaction->heating monitoring Reaction Monitoring - Track progress using TLC heating->monitoring workup Work-up - Quench reaction - Extract with organic solvent - Wash with brine monitoring->workup Upon completion purification Purification - Dry organic layer - Concentrate in vacuo - Purify by column chromatography workup->purification product Final Product purification->product

Caption: General workflow for Williamson ether synthesis.

Protocol 1: Synthesis of Cyclohexylmethyl Phenyl Ether

Materials:

  • (Iodomethyl)cyclohexane

  • Sodium phenoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of sodium phenoxide (1.2 equivalents) in anhydrous DMF in a round-bottom flask is added (Iodomethyl)cyclohexane (1.0 equivalent).

  • The reaction mixture is heated to 80°C and stirred for 16 hours under an inert atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel to afford cyclohexylmethyl phenyl ether.

Protocol 2: Synthesis of Anisole

Procedure:

  • Follow the general procedure outlined in Protocol 1, using methyl iodide as the alkyl halide.

  • The reaction is typically complete within 8 hours.

Protocol 3: Synthesis of Benzyl Phenyl Ether

Procedure:

  • Follow the general procedure outlined in Protocol 1, using benzyl iodide as the alkyl halide.

  • The reaction is typically complete within 12 hours.

Signaling Pathways and Logical Relationships

The underlying principle for these transformations is the SN2 reaction mechanism. The following diagram illustrates the key factors influencing the reactivity of the alkyl iodides.

SN2_Reactivity cluster_substrate Alkyl Iodide Substrate cluster_factors Factors Affecting Reactivity cluster_reactivity Relative S_N2 Reactivity methyl Methyl Iodide sterics Steric Hindrance methyl->sterics Minimal cyclohexyl (Iodomethyl)cyclohexane cyclohexyl->sterics Moderate benzyl Benzyl Iodide benzyl->sterics Low electronics Electronic Effects benzyl->electronics Stabilizing (π-system) reactivity Methyl > Benzyl ≈ Cyclohexylmethyl sterics->reactivity electronics->reactivity

Caption: Factors influencing SN2 reactivity of alkyl iodides.

Conclusion

(Iodomethyl)cyclohexane stands as a highly effective reagent for introducing the cyclohexylmethyl group via SN2 reactions. While methyl iodide generally exhibits the highest reactivity due to minimal steric hindrance, (Iodomethyl)cyclohexane offers a valuable alternative for constructing more complex molecular architectures. Its reactivity is comparable to benzyl iodide, making it a reliable choice in scenarios where the specific steric and electronic properties of the cyclohexylmethyl group are desired. The provided protocols and comparative data serve as a practical guide for researchers to effectively utilize (Iodomethyl)cyclohexane as a strategic tool in organic synthesis.

Navigating Reaction Pathways: A Comparative Guide to Theoretical Calculations of Transition States in (Iodomethyl)cyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for designing and optimizing synthetic routes. This guide provides a comparative analysis of theoretical approaches to calculating the transition states of reactions involving (Iodomethyl)cyclohexane, a key structural motif in many organic molecules. By leveraging computational chemistry, we can gain invaluable insights into the energetics and geometries of these fleeting, yet critical, points along a reaction coordinate.

The bimolecular nucleophilic substitution (S(_N)2) reaction of (Iodomethyl)cyclohexane serves as a compelling case study. The conformational flexibility of the cyclohexane (B81311) ring, coupled with the stereoelectronic requirements of the S(_N)2 mechanism, presents a fascinating challenge for both experimentalists and computational chemists. The orientation of the iodomethyl group, either axial or equatorial, is expected to significantly influence the reaction rate, a phenomenon that can be rationalized and quantified through theoretical calculations.

Unveiling the Transition State: A Look at Theoretical Methodologies

The workhorse for studying reaction mechanisms at the molecular level is quantum mechanics, with Density Functional Theory (DFT) being a particularly popular and effective method. DFT calculations, often employing hybrid functionals like B3LYP, provide a good balance between accuracy and computational cost. To accurately model reactions in solution, the Polarizable Continuum Model (PCM) is frequently used to account for the bulk solvent effects. The choice of basis set, such as the Pople-style 6-31+G* or the more extensive 6-311G*, is also crucial for obtaining reliable results.[1][2]

Quantitative Insights: Comparing Theoretical Predictions

While specific theoretical data for the S(_N)2 reaction of (Iodomethyl)cyclohexane is not readily available in the literature, we can draw valuable comparisons from studies on analogous systems. For instance, the S(_N)2 reaction of methyl chloride (CH(_3)Cl) with an iodide ion (I

^-
) has been computationally investigated, providing a benchmark for the performance of different theoretical methods and the influence of the solvent.

Table 1: Calculated Activation Energies (Ea) for the S(_N)2 Reaction of CH(_3)Cl with I

^-
using DFT (B3LYP/6-31+G)*[1]

SolventDielectric ConstantCalculated Ea (kcal/mol)
Cyclohexane2.0214.2
Acetonitrile37.516.2

These results highlight the significant impact of the solvent on the activation energy, with a more polar solvent leading to a higher energy barrier for this particular reaction.[1]

For (Iodomethyl)cyclohexane, the key comparison lies in the reactivity of its two primary chair conformations: one with the iodomethyl group in an axial position and the other with it in an equatorial position. Based on established principles of stereoelectronics in S(_N)2 reactions on cyclohexane rings, a significant difference in their transition state energies is anticipated.

Table 2: Expected Comparison of Transition States for the S(_N)2 Reaction of Axial vs. Equatorial (Iodomethyl)cyclohexane

FeatureAxial (Iodomethyl)cyclohexaneEquatorial (Iodomethyl)cyclohexaneRationale
Relative Ground State Energy HigherLowerThe bulkier iodomethyl group experiences greater steric strain in the axial position due to 1,3-diaxial interactions.
Accessibility of (\sigma) Orbital*More AccessibleLess AccessibleThe backside attack trajectory for the nucleophile is less sterically hindered for the axial conformer.[3]
Predicted Activation Energy (Ea) LowerHigherThe more favorable attack trajectory for the axial conformer leads to a lower energy transition state.
Key Transition State Bond Distances (C-Nu and C-I) Shorter C-Nu, Longer C-ILonger C-Nu, Shorter C-IA lower energy transition state is expected to be more "product-like" (earlier transition state).
Overall Reaction Rate FasterSlowerThe lower activation energy of the axial conformer results in a faster reaction rate, despite its lower population at equilibrium.

Experimental and Computational Protocols

Computational Protocol for S(_N)2 Reaction of CH(_3)Cl with I −^-− [1]

The theoretical calculations for the S(_N)2 reaction of methyl chloride with iodide were performed using the Gaussian09 software package. The geometries of the reactants, transition state, and products were optimized using the B3LYP density functional with the 6-31+G* basis set for all atoms except iodine, for which the 6-311G* basis set was employed. The nature of the stationary points was confirmed by frequency calculations, with the transition state exhibiting a single imaginary frequency corresponding to the reaction coordinate. The effect of the solvent (cyclohexane and acetonitrile) was modeled using the Polarizable Continuum Model (PCM).[1]

General Experimental Protocol for S(_N)2 Reaction Kinetics

The kinetics of S(_N)2 reactions, such as the reaction of an iodoalkane with a nucleophile, can be monitored experimentally using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The reaction is typically carried out at a constant temperature, and the concentrations of reactants and products are measured at different time intervals. From this data, the rate constant for the reaction can be determined. Performing the reaction at several different temperatures allows for the calculation of the experimental activation energy using the Arrhenius equation.[4]

Visualizing the Reaction Landscape

To better understand the concepts discussed, the following diagrams illustrate the S(_N)2 reaction pathway and the conformational dynamics of (Iodomethyl)cyclohexane.

SN2_Pathway Reactant Nu⁻ + (Iodomethyl)cyclohexane TS [Nu---CH₂(C₆H₁₁)---I]⁻ Transition State Reactant->TS Ea Product Nu-CH₂(C₆H₁₁) + I⁻ TS->Product

Caption: S(_N)2 reaction pathway for (Iodomethyl)cyclohexane.

Conformational_Equilibrium cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer Axial Axial-(Iodomethyl)cyclohexane TS_axial Transition State (Axial) Axial->TS_axial Ea (axial) (Lower) Equatorial Equatorial-(Iodomethyl)cyclohexane Axial->Equatorial Conformational Flip Product_axial Product TS_axial->Product_axial TS_equatorial Transition State (Equatorial) Equatorial->TS_equatorial Ea (equatorial) (Higher) Product_equatorial Product TS_equatorial->Product_equatorial

Caption: Conformational equilibrium and reaction pathways.

References

Safety Operating Guide

Navigating the Safe Disposal of (Iodomethyl)cyclohexane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (Iodomethyl)cyclohexane, a halogenated organic compound, is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, minimizing risks and adhering to regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle (Iodomethyl)cyclohexane with appropriate safety measures. This compound is expected to be a skin and eye irritant.[1][2] Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][2] Personal protective equipment (PPE) is mandatory and includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate protective gloves.

  • Skin Protection: A lab coat or other protective clothing to prevent skin exposure.[2]

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and water.[1][2] If skin irritation occurs, seek medical advice.

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[2]

  • Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[1]

Quantitative Data for Related Compounds

PropertyCyclohexane (B81311)Iodocyclohexane
CAS Number 110-82-7626-62-0
Molecular Formula C₆H₁₂C₆H₁₁I
Boiling Point 80.74 °C80 - 81 °C @ 20 mmHg[2]
Flash Point -20 °C71 °C[2]
Specific Gravity 0.7791.620[2]
Oral LD50 (Rat) >5000 mg/kg[1]No data available

Step-by-Step Disposal Protocol

The disposal of (Iodomethyl)cyclohexane must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1][3]

  • Waste Identification and Classification: (Iodomethyl)cyclohexane is a halogenated organic compound and must be classified as hazardous waste.[4][5]

  • Segregation and Collection:

    • Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[5]

    • The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.

    • Store the waste container in a well-ventilated, designated secondary containment area away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Handling Small Spills:

    • In the event of a small spill, ensure the area is well-ventilated and eliminate all ignition sources.[1][6]

    • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[1][7]

    • Carefully collect the absorbent material and place it into the designated halogenated organic waste container.[1][7]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal contractor.[8]

    • It is the responsibility of the waste generator to properly characterize and label all waste materials in accordance with local, state, and federal regulations.[1][3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (Iodomethyl)cyclohexane.

cluster_0 Initial Assessment cluster_1 Hazard Classification cluster_2 Waste Segregation cluster_3 Final Disposal cluster_4 Improper Disposal Routes (Avoid) A Identify (Iodomethyl)cyclohexane as waste B Is it a halogenated organic compound? A->B C Collect in designated 'Halogenated Organic Waste' container B->C Yes G Pouring down the drain B->G No (Incorrect Path) H Mixing with non-halogenated waste B->H No (Incorrect Path) I Disposing in regular trash B->I No (Incorrect Path) D Store in a well-ventilated, designated area C->D E Arrange for pickup by a licensed hazardous waste contractor D->E F Complete all required waste manifests and documentation E->F

Caption: Disposal workflow for (Iodomethyl)cyclohexane.

References

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